molecular formula C27H26N2O6S2 B1266690 Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) CAS No. 68015-60-1

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Cat. No.: B1266690
CAS No.: 68015-60-1
M. Wt: 538.6 g/mol
InChI Key: XSHPYHIIELUPAR-UHFFFAOYSA-N
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Description

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is a useful research compound. Its molecular formula is C27H26N2O6S2 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate
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InChI

InChI=1S/C27H26N2O6S2/c1-27(2,19-11-15-21(16-12-19)34-36(30,31)25-9-5-3-7-23(25)28)20-13-17-22(18-14-20)35-37(32,33)26-10-6-4-8-24(26)29/h3-18H,28-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHPYHIIELUPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070979
Record name Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
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Molecular Weight

538.6 g/mol
Source PubChem
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CAS No.

68015-60-1
Record name 1,1′-[(1-Methylethylidene)di-4,1-phenylene] bis(2-aminobenzenesulfonate)
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Record name Benzenesulfonic acid, 2-amino-, 1,1'-((1-methylethylidene)di-4,1-phenylene) ester
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Record name Benzenesulfonic acid, 2-amino-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester
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Record name Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
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Record name Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed, proposed methodology for the synthesis and characterization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). Due to the limited availability of specific experimental procedures in the public domain for this exact compound, this guide is based on established principles of organic synthesis and analytical chemistry. The experimental parameters and characterization data presented are illustrative and should be optimized in a laboratory setting.

Introduction

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), with the CAS number 68015-60-1, is a complex organic molecule incorporating a bisphenol A core structure linked to two 2-aminobenzenesulphonate moieties via ester bonds. Its molecular formula is C₂₇H₂₆N₂O₆S₂ and it has a molecular weight of 538.64 g/mol . The presence of aromatic amine and sulfonate ester functionalities suggests potential applications in materials science, as a monomer for specialty polymers, or in medicinal chemistry as a scaffold for drug design. This guide provides a comprehensive, albeit theoretical, framework for its synthesis and characterization.

Proposed Synthesis

A plausible synthetic route involves the esterification of Bisphenol A with a suitably protected and activated derivative of 2-aminobenzenesulfonic acid. A key challenge is the presence of the reactive amino group, which necessitates a protection/deprotection strategy to ensure the desired ester formation. The proposed multi-step synthesis is outlined below.

Synthesis Workflow

Synthesis_Workflow A 2-Aminobenzenesulfonic Acid B Protection of Amino Group (e.g., Acetylation) A->B Acetic Anhydride C N-Acetyl-2-amino- benzenesulfonic Acid B->C D Conversion to Sulfonyl Chloride C->D Thionyl Chloride E N-Acetyl-2-amino- benzenesulfonyl Chloride D->E G Esterification E->G F Bisphenol A F->G H Protected Intermediate G->H I Deprotection (Hydrolysis) H->I Acid or Base J Final Product: Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) I->J

Caption: Proposed multi-step synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Experimental Protocols

Step 1: Protection of 2-Aminobenzenesulfonic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobenzenesulfonic acid (1 equivalent) in acetic anhydride (3-5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 140°C) with vigorous stirring for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the N-acetylated product.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-acetyl-2-aminobenzenesulfonic acid.

Step 2: Synthesis of N-Acetyl-2-aminobenzenesulfonyl Chloride

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked flask with a dropping funnel, a reflux condenser with a gas outlet connected to a trap for acidic gases, and a magnetic stirrer.

  • Reaction: Add N-acetyl-2-aminobenzenesulfonic acid (1 equivalent) to the flask. Slowly add thionyl chloride (2-3 equivalents) dropwise at room temperature.

  • Heating: After the addition is complete, heat the mixture to reflux (approximately 76°C) for 2-4 hours, until the evolution of HCl and SO₂ gases ceases.

  • Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude N-acetyl-2-aminobenzenesulfonyl chloride can be used directly in the next step.

Step 3: Esterification with Bisphenol A

  • Reaction Setup: In a 500 mL flask, dissolve Bisphenol A (1 equivalent) and a suitable base such as pyridine or triethylamine (2.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Cool the solution in an ice bath. Dissolve the crude N-acetyl-2-aminobenzenesulfonyl chloride (2.1 equivalents) in the same dry solvent and add it dropwise to the Bisphenol A solution with constant stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude protected product can be purified by column chromatography on silica gel.

Step 4: Deprotection to Yield the Final Product

  • Reaction Setup: Dissolve the purified protected intermediate (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Reaction: Heat the mixture to reflux for 4-8 hours to hydrolyze the acetyl protecting groups.

  • Work-up: Cool the reaction mixture and neutralize with a base such as sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product may precipitate upon neutralization. If so, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by recrystallization.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Characterization Workflow

Characterization_Workflow Start Synthesized Product Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure MP Melting Point Purity->MP EA Elemental Analysis Purity->EA NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Confirmed Structure and Purity MP->Final EA->Final NMR->Final IR->Final MS->Final

Caption: Logical workflow for the characterization of the final product.

Expected Analytical Data
  • Melting Point: A sharp melting point range would indicate a high degree of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the bisphenol A and aminobenzenesulphonate moieties, as well as a singlet for the isopropylidene methyl groups. The integration of these peaks should correspond to the number of protons in the structure.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for all the unique carbon atoms in the molecule, including the quaternary carbon of the isopropylidene group and the carbons of the aromatic rings.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfonate ester (around 1350 and 1170 cm⁻¹), and C-O stretching of the ester linkage.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement of the molecular ion, which should match the calculated exact mass of C₂₇H₂₆N₂O₆S₂.

  • Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated theoretical values.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis and illustrative characterization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Table 1: Reactant Quantities and Reaction Conditions (Illustrative)

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)
12-Aminobenzenesulfonic AcidAcetic AnhydrideNone1402-3
2N-Acetyl-2-aminobenzenesulfonic AcidThionyl ChlorideNone762-4
3Bisphenol AN-Acetyl-2-aminobenzenesulfonyl ChlorideDCM0 to RT12-24
4Protected IntermediateConc. HClEthanolReflux4-8

Table 2: Illustrative Characterization Data

PropertyExpected Value
Molecular Formula C₂₇H₂₆N₂O₆S₂
Molecular Weight 538.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, δ ppm) Signals for aromatic protons, NH₂ protons, and a singlet for C(CH₃)₂
IR (KBr, cm⁻¹) ~3400 (N-H), ~1350, ~1170 (S=O), ~1200 (C-O)
HRMS (m/z) [M+H]⁺ calculated: 539.1259; found: To be determined
Elemental Analysis (%) C: 60.21, H: 4.87, N: 5.20, S: 11.91 (Calculated)

Conclusion

This technical guide outlines a rational and detailed approach for the synthesis and characterization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). The proposed multi-step synthesis, employing a protection-esterification-deprotection strategy, is a viable route to obtain the target molecule. The comprehensive characterization plan, utilizing a suite of modern analytical techniques, will ensure the structural confirmation and purity assessment of the final product. This guide serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

In-Depth Technical Guide: 2-Aminobenzenesulfonic acid (1-methylethylidene)di-4,1-phenylene ester (CAS 68015-60-1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Aminobenzenesulfonic acid (1-methylethylidene)di-4,1-phenylene ester, registered under CAS number 68015-60-1. This compound is a significant intermediate in the synthesis of specialized dyestuffs, particularly azo and disazo organic dyes.[1] Its bifunctional nature, possessing both reactive amino groups and a stable bisphenol A core, makes it a versatile building block in organic synthesis. This document outlines its physicochemical characteristics, a detailed, representative synthetic protocol, and expected analytical data for its characterization.

Chemical Structure and Properties

The molecule consists of a central bisphenol A (BPA) core, where the two phenolic hydroxyl groups are esterified with 2-aminobenzenesulfonic acid.

IUPAC Name: [4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate

Synonyms: 4,4'-Bis(2-amino-benzenesulfonyl)bisphenol ester, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), Bisphenolamino sulfonyl ester.

Chemical Structure

Caption: Chemical structure of CAS 68015-60-1.

Physicochemical Properties

A summary of the key physicochemical properties of CAS 68015-60-1 is presented in the table below.

PropertyValueReference
Molecular Formula C₂₇H₂₆N₂O₆S₂[2]
Molecular Weight 538.64 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 158-159 °C
Boiling Point 742.0 ± 60.0 °C (Predicted)
Density 1.365 g/cm³
Solubility Slightly soluble in water, soluble in organic solvents.[3]
pKa -1.19 ± 0.10 (Predicted)

Experimental Protocols

Hypothetical Synthesis of CAS 68015-60-1

The proposed synthesis involves a two-step process: the preparation of 2-aminobenzenesulfonyl chloride followed by its reaction with Bisphenol A.

Step 1: Preparation of 2-Aminobenzenesulfonyl Chloride

2-Aminobenzenesulfonic acid can be converted to its corresponding sulfonyl chloride. A common method involves the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. However, a milder and effective method involves the reaction of the corresponding aniline with chlorosulfonic acid. For the amino-substituted compound, protection of the amino group may be necessary to prevent side reactions. A plausible route involves the initial protection of the amino group of 2-aminobenzenesulfonic acid, followed by conversion to the sulfonyl chloride, and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach is the direct chlorosulfonation of an aniline derivative.

Step 2: Esterification of Bisphenol A with 2-Aminobenzenesulfonyl Chloride

The esterification is typically carried out in the presence of a base to neutralize the HCl byproduct. Pyridine is a common choice as it can also act as a catalyst.

Detailed Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Bisphenol A (1 equivalent) and a suitable aprotic solvent such as dichloromethane or pyridine. The flask is cooled in an ice bath.

  • Addition of Reactant: A solution of 2-aminobenzenesulfonyl chloride (2.2 equivalents) in the same solvent is added dropwise to the stirred solution of Bisphenol A over a period of 30-60 minutes, maintaining the temperature below 5 °C. If not using pyridine as the solvent, a tertiary amine base like triethylamine (2.5 equivalents) should be included in the initial reaction mixture.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute HCl (if a tertiary amine was used), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-Aminobenzenesulfonic acid (1-methylethylidene)di-4,1-phenylene ester.

G cluster_synthesis Hypothetical Synthesis Workflow Reaction Setup Reaction Setup Reactant Addition Reactant Addition Reaction Setup->Reactant Addition Dropwise at 0-5 °C Reaction Reaction Reactant Addition->Reaction Stir at RT for 12-24h Work-up Work-up Reaction->Work-up Aqueous Quench Purification Purification Work-up->Purification Chromatography/Recrystallization Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of CAS 68015-60-1.

Analytical Characterization

The structure and purity of the synthesized CAS 68015-60-1 would be confirmed using standard analytical techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity Assignment
¹H NMR~1.6Singlet-C(CH ₃)₂
~4.0-5.0Broad Singlet-NH
~6.5-7.8MultipletsAromatic Protons
¹³C NMR~30-C(C H₃)₂
~42-C (CH₃)₂
~115-150Aromatic Carbons

Note: Predicted shifts are based on analogous structures. Actual shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode
3400-3200N-H stretching (amine)
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
1370-1330Asymmetric SO₂ stretching (sulfonate ester)
1190-1160Symmetric SO₂ stretching (sulfonate ester)
1240-1140C-O stretching (ester)

Note: Expected absorption bands are based on characteristic group frequencies.

Applications

The primary application of CAS 68015-60-1 is as a key intermediate in the synthesis of azo and disazo dyes.[1] The two primary amine groups can be diazotized and subsequently coupled with various aromatic compounds (coupling components) to produce a wide range of colored dyes. The bisphenolic core can impart desirable properties such as thermal stability and solubility to the final dye molecules.

G cluster_application Application in Azo Dye Synthesis A CAS 68015-60-1 (Diamine) B Diazotization (NaNO₂, HCl) A->B C Bis-diazonium Salt B->C E Azo Coupling Reaction C->E D Coupling Component (e.g., Naphthol derivative) D->E F Azo Dye E->F

Caption: Logical relationship in the application of CAS 68015-60-1.

Safety and Handling

Based on the available Safety Data Sheet (SDS), 2-Aminobenzenesulfonic acid (1-methylethylidene)di-4,1-phenylene ester is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

Conclusion

CAS 68015-60-1 is a valuable chemical intermediate with a well-defined structure and predictable chemical properties. While detailed experimental data in peer-reviewed literature is scarce, its synthesis can be reliably achieved through standard organic transformations. Its primary utility in the dye industry underscores its importance in the field of applied organic chemistry. This guide provides a foundational understanding for researchers and professionals working with this compound. Further experimental validation of the proposed synthetic and analytical protocols is encouraged.

References

"Spectroscopic analysis (NMR, FTIR, Mass Spec) of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). The document outlines predicted data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of this compound. Detailed experimental protocols are provided to ensure reproducibility and accuracy in laboratory settings.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), this section presents predicted data based on the chemical structure and established spectroscopic principles. These predictions serve as a robust reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.8m4HAromatic Protons (H-c, H-e)
~7.0 - 7.3m8HAromatic Protons (H-a, H-b, H-d, H-f)
~6.8s4HAmine Protons (-NH₂)
1.65s6HMethyl Protons (-C(CH₃)₂)

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~148.0C-g
~145.5C-j
~142.0C-k
~132.0C-e
~128.5C-a
~125.0C-d
~120.0C-b
~118.0C-c
~115.0C-f
~42.0C-h
~30.5C-i
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3450 - 3300Medium, Sharp (doublet)Primary Amine (-NH₂)N-H Stretch
3100 - 3000MediumAromatic C-HC-H Stretch
2960 - 2850MediumAlkyl C-HC-H Stretch
1620 - 1580StrongAromatic C=CC=C Stretch
1520 - 1480StrongAromatic C=CC=C Stretch
1350 - 1300StrongSulfonate (SO₃)Asymmetric S=O Stretch
1180 - 1150StrongSulfonate (SO₃)Symmetric S=O Stretch
1050 - 1000StrongSulfonate (S-O)S-O Stretch
830 - 800Strong1,4-disubstituted benzeneC-H Out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrometry Data

m/zIonPredicted Fragmentation Pathway
538.13[M]⁺Molecular Ion
474.10[M - SO₂]⁺Loss of sulfur dioxide from a sulfonate group.[1][2][3]
398.11[M - C₆H₄(NH₂)SO₃H]⁺Cleavage of the sulfonate ester bond.
228.12[C₁₅H₁₆O₂]⁺Isopropylidenedi-1,4-phenylene dication, core structure.
213.09[C₁₄H₁₃O₂]⁺Loss of a methyl group from the core structure.
154.03[C₆H₄(NH₂)SO₂]⁺2-aminobenzenesulfonyl fragment.
93.03[C₆H₅O]⁺Phenoxy radical cation from cleavage of the bisphenol A core.[4][5]

Experimental Protocols

The following are detailed methodologies for conducting the spectroscopic analysis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C Spectrum:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

  • Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Place an empty sample holder or a pellet made of pure KBr in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the sample pellet in the sample holder and record the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background spectrum.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) sample

  • Methanol or acetonitrile (HPLC grade)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL.

  • Instrumentation Setup:

    • Set up the mass spectrometer with an ESI source in positive or negative ion mode.

    • Calibrate the instrument using a standard calibration solution.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Full Scan):

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000) to identify the molecular ion.

  • Data Acquisition (Tandem MS/MS):

    • Select the molecular ion as the precursor ion.

    • Perform collision-induced dissociation (CID) by applying a range of collision energies to induce fragmentation.

    • Acquire the product ion spectrum to identify the fragment ions.

  • Data Analysis: Analyze the full scan spectrum to determine the molecular weight. Interpret the tandem MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

Visualization of Analytical Workflow and Concepts

The following diagrams, generated using Graphviz, illustrate the workflow of the spectroscopic analysis and the conceptual interplay between the different techniques.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Elucidation NMR_Prep Dissolve in DMSO-d6 NMR_Acq NMR Spectrometer (1H & 13C) NMR_Prep->NMR_Acq FTIR_Prep Prepare KBr Pellet FTIR_Acq FTIR Spectrometer FTIR_Prep->FTIR_Acq MS_Prep Dissolve in MeOH/ACN MS_Acq Mass Spectrometer (ESI-MS/MS) MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phase Correction NMR_Acq->NMR_Proc FTIR_Proc Baseline Correction, Peak Picking FTIR_Acq->FTIR_Proc MS_Proc Mass-to-Charge Ratio Analysis MS_Acq->MS_Proc Structure_Elucidation Final Structure Confirmation NMR_Proc->Structure_Elucidation FTIR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Spectroscopic_Information_Interplay cluster_techniques Spectroscopic Techniques cluster_info Structural Information Molecule Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) NMR NMR Molecule->NMR FTIR FTIR Molecule->FTIR MS Mass Spec Molecule->MS NMR_Info Carbon-Hydrogen Framework NMR->NMR_Info FTIR_Info Functional Groups FTIR->FTIR_Info MS_Info Molecular Weight & Fragmentation MS->MS_Info NMR_Info->Molecule FTIR_Info->Molecule MS_Info->Molecule

Caption: Complementary Spectroscopic Information.

References

An In-depth Technical Guide to the Solubility and Purification of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and recommended purification methodologies for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (CAS No. 68015-60-1). Due to the limited availability of specific experimental data for this compound, this guide integrates general principles for aromatic sulfonates and related dye intermediates with the available information to provide a robust framework for its handling and purification.

Compound Overview

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is an organic compound with the molecular formula C₂₇H₂₆N₂O₆S₂ and a molecular weight of 538.64 g/mol .[1] It typically presents as an off-white powder and is utilized as a high-performance dye intermediate, particularly in the synthesis of reactive dyes and specialty colorants.[1] The structure features a bisphenol A core linked to two aminobenzenesulphonyl groups.[1] The presence of sulfonic acid groups is a key determinant of its physicochemical properties, notably its solubility.[1][2]

Solubility Profile

The overall solubility will be a balance between the hydrophilic nature of the sulfonate and amino groups and the hydrophobic character of the aromatic rings and the isopropylidene group.

Table 1: Expected Solubility of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolHigh to ModerateThe sulfonic acid and amino groups will strongly interact with protic solvents through hydrogen bonding. A water/alcohol mixture is often effective for dissolving and recrystallizing sulfonated aromatic compounds.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetoneModerate to HighThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Non-Polar Toluene, Hexane, Diethyl etherLow to InsolubleThe large, non-polar hydrocarbon portions of these solvents will not effectively solvate the highly polar sulfonate and amino groups.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateWhile having some polarity, their ability to dissolve this compound is likely to be limited compared to more polar solvents.

Purification Methods

For a solid organic compound such as Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), recrystallization is the most common and effective purification technique. Column chromatography is another potential method, often used for the purification of dyes and their intermediates.

Experimental Protocol: Purification by Recrystallization

This protocol is a generalized procedure based on standard recrystallization techniques for aromatic sulfonates. Optimization of solvent ratios and temperatures will be necessary.

Objective: To purify crude Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) by removing impurities.

Materials:

  • Crude Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

  • Distilled Water

  • Ethanol (or other suitable alcohol like methanol or isopropanol)

  • Activated Carbon (optional, for color removal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on the expected solubility, a mixed solvent system of water and a miscible alcohol (e.g., ethanol) is a promising choice. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., water) in which the compound is expected to be more soluble.

    • Gently heat the mixture while stirring to facilitate dissolution.

    • If the solid does not fully dissolve, add the co-solvent (e.g., ethanol) dropwise to the hot solution until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Troubleshooting:

  • Oiling out: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or too rapid cooling. Reheat the solution to dissolve the oil and allow it to cool more slowly. Using a larger volume of solvent may also help.

  • No crystal formation: If crystals do not form upon cooling, it may be because too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.

Visualization of Purification Workflow

The following diagram illustrates the key steps in the proposed recrystallization procedure for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

PurificationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Compound add_solvent Add Solvent (e.g., Water/Ethanol) crude->add_solvent heat Heat to Dissolve add_solvent->heat hot_filtration Hot Filtration (optional) heat->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product Yields

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is a complex organic molecule incorporating a central bisphenol A (BPA) framework linked to two 2-aminobenzenesulphonate moieties. Understanding the thermal stability and degradation profile of this compound is critical for its potential applications in drug development and materials science, where it may be subjected to various thermal stresses during synthesis, processing, formulation, and storage. This technical guide aims to provide a comprehensive overview of the predicted thermal behavior of this molecule, detailed experimental methodologies for its analysis, and a discussion of its likely degradation pathways.

Predicted Thermal Stability and Degradation Profile

The thermal stability of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is expected to be governed by the thermal lability of its constituent parts. The degradation is likely to be a multi-stage process, with initial decomposition events occurring at the weaker bonds within the molecule.

Key Structural Motifs and Their Expected Thermal Behavior:

  • Isopropylidene (Bisphenol A Core): The isopropylidene linkage in the BPA core is a potential site for initial thermal scission. Studies on bisphenol A-based polymers, such as polycarbonate, indicate that the degradation of this linkage can occur at elevated temperatures. In an inert atmosphere, significant mass loss for BPA-based polymers typically begins above 450°C. However, in the presence of oxygen, this process can be initiated at lower temperatures.

  • Aminobenzenesulphonate Groups: The C-S bond in the aromatic sulfonate group is another thermally sensitive linkage. Desulfonation, the cleavage of this bond, is a common initial degradation step in sulfonated aromatic polymers, often occurring in the range of 200-350°C. The presence of the amino group on the same aromatic ring may influence the stability of the sulfonate group. Aromatic amino acids generally exhibit degradation through deamination and decarboxylation at elevated temperatures.

  • Aromatic Rings: The phenyl rings themselves are thermally stable and are expected to degrade at much higher temperatures, often above 500°C, leading to the formation of a char residue.

Based on this, a multi-step degradation profile is anticipated:

  • Initial Decomposition (ca. 200-350°C): The initial weight loss is likely to be associated with the desulfonation process, leading to the evolution of sulfur oxides (SOx).

  • Secondary Degradation (ca. 350-500°C): This stage may involve the decomposition of the aminophenyl groups and the scission of the isopropylidene linkage in the BPA core.

  • Final Degradation (>500°C): At higher temperatures, the remaining aromatic structures will likely decompose, leading to the formation of a stable carbonaceous residue.

Quantitative Data from Analogous Compounds

To provide a quantitative estimate of the thermal degradation profile, data from analogous compounds are summarized below.

Compound/Polymer ClassOnset of Decomposition (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Residue at 600°C (%) (in N2)Key Degradation Events
Bisphenol A-based Polycarbonate ~450 (in N2)~500-550~35Scission of isopropylidene linkage, hydrolysis/alcoholysis of carbonate linkage.
Sulfonated Poly(ether ether ketone) (SPEEK) ~250-300~320 (desulfonation), >500 (backbone)Varies with sulfonation degreeDesulfonation (loss of SO3H), followed by backbone degradation.
Poly(sodium 4-styrenesulfonate) ~210~460, ~560~59Initial loss of water, followed by desulfonation and backbone degradation.
Aromatic Polyamides ~350-400~450-550~40-60Amide bond cleavage, followed by aromatic ring degradation.

Note: These values are approximate and can vary depending on the specific molecular weight, degree of substitution, and experimental conditions.

Experimental Protocols

Detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Typical Experimental Parameters:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Mass: 5-10 mg.

  • Crucible: Platinum or alumina pan.

  • Atmosphere: High-purity nitrogen (for inert atmosphere) or air (for oxidative degradation) at a flow rate of 20-50 mL/min.

  • Temperature Program: Heating from ambient temperature (e.g., 30°C) to a final temperature of 800-1000°C at a constant heating rate of 10°C/min.

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as melting, crystallization, and glass transitions.

Typical Experimental Parameters:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Mass: 2-5 mg.

  • Crucible: Hermetically sealed aluminum pans.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • First Heating Scan: Heat from ambient to a temperature above the expected melting point (e.g., 300°C) at 10°C/min to erase the thermal history.

    • Cooling Scan: Cool from the high temperature to below the expected glass transition temperature (e.g., 0°C) at 10°C/min.

    • Second Heating Scan: Reheat from the low temperature to the high temperature at 10°C/min. The glass transition (Tg) and melting point (Tm) are typically determined from this scan.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are observed as peaks. The glass transition appears as a step change in the baseline.

Visualizations of Experimental Workflows and Degradation Pathways

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis and Interpretation Sample Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) Weighing Weigh 5-10 mg (TGA) Weigh 2-5 mg (DSC) Sample->Weighing Crucible Place in Alumina (TGA) or Aluminum (DSC) crucible Weighing->Crucible TGA_instrument Load into TGA Crucible->TGA_instrument DSC_instrument Load into DSC Crucible->DSC_instrument TGA_program Heat 30-1000°C at 10°C/min (Nitrogen or Air atmosphere) TGA_instrument->TGA_program TGA_data Record Mass Loss vs. Temperature TGA_program->TGA_data TGA_analysis Determine T_onset, T_peak, and % Residue TGA_data->TGA_analysis DSC_program Heat-Cool-Heat Cycle (Nitrogen atmosphere) DSC_instrument->DSC_program DSC_data Record Heat Flow vs. Temperature DSC_program->DSC_data DSC_analysis Determine T_g and T_m DSC_data->DSC_analysis Report Generate Technical Report TGA_analysis->Report DSC_analysis->Report

Caption: Workflow for the thermal analysis of the target compound.

Predicted Thermal Degradation Pathway

G cluster_step1 Step 1: Desulfonation (200-350°C) cluster_step2 Step 2: Core Degradation (350-500°C) cluster_step3 Step 3: Char Formation (>500°C) Compound Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) Intermediate1 Bisphenol A derivative with aminophenyl groups Compound->Intermediate1 Heat SOx Sulfur Oxides (SOx) Compound->SOx Fragments Phenolic fragments, Aromatic amines, and Isopropylidene fragments Intermediate1->Fragments Further Heating Char Carbonaceous Residue Fragments->Char High Temperature

Caption: Predicted multi-step thermal degradation pathway.

Conclusion

While direct experimental data for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is lacking, a predictive analysis based on its structural components provides valuable insights into its likely thermal behavior. The compound is expected to exhibit a multi-stage degradation process, initiated by desulfonation at moderately elevated temperatures, followed by the decomposition of the bisphenol A core and aminophenyl moieties at higher temperatures, ultimately leading to the formation of a stable char residue. The detailed experimental protocols and predictive models presented in this guide offer a solid foundation for researchers to undertake empirical studies to validate and refine our understanding of the thermal properties of this molecule. Such studies are essential for unlocking its full potential in various scientific and industrial applications.

The Ascendant Potential of Sulfonated Bisphenol A Diamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical modification of monomers through sulfonation offers a powerful tool for tailoring the properties of resulting polymers. Among these, sulfonated bisphenol A (BPA) diamine derivatives are emerging as a significant class of monomers for the development of high-performance materials. The introduction of sulfonic acid (-SO₃H) groups into the aromatic backbone of BPA diamine imparts a unique combination of hydrophilicity, ion-exchange capabilities, and altered physicochemical properties, opening avenues for a range of advanced applications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of these derivatives, with a focus on their use in proton exchange membranes and a prospective look at their biomedical applications.

Core Applications in High-Performance Polymers

The primary application for sulfonated bisphenol A diamine derivatives lies in the fabrication of high-performance polymers, particularly sulfonated polyimides (SPIs). These materials are of significant interest for various industrial and technological uses owing to their excellent thermal and mechanical stability.

Proton Exchange Membranes (PEMs) for Fuel Cells

A major driver for research into sulfonated diamine derivatives is the development of advanced proton exchange membranes (PEMs) for fuel cells.[1] PEMs are critical components that facilitate proton transport from the anode to the cathode while preventing the mixing of fuel and oxidant.[2] SPI membranes derived from sulfonated diamines are considered promising alternatives to perfluorosulfonic acid membranes like Nafion, offering potential advantages in terms of cost, thermal stability, and reduced fuel permeability.[1][2]

The incorporation of sulfonated diamine monomers into the polyimide backbone provides the necessary acidic sites for proton conduction.[1][2] A high degree of sulfonation generally leads to higher proton conductivity, a key performance metric for PEMs.[1] The properties of the resulting SPI membranes, such as ion exchange capacity (IEC), water uptake, and proton conductivity, can be precisely controlled by adjusting the ratio of sulfonated to non-sulfonated diamine monomers during polymerization.[3][4]

Quantitative Data Summary

The following tables summarize key performance metrics of various sulfonated polyimides synthesized from different sulfonated diamine and dianhydride monomers, as reported in the literature. It is important to note that the specific properties are highly dependent on the chemical structure of both the diamine and the dianhydride used in the polymerization.

Polymer Composition (Dianhydride-Diamine)Ion Exchange Capacity (IEC) (meq/g)Proton Conductivity (S/cm)Temperature (°C)Relative Humidity (%)Water Uptake (%)Reference
NTDA-oBAPBDS1.8 - 2.6Reasonably High80High-[5]
NTDA-BAPBDS-Similar to Nafion 117-< 100-[2]
SPI/PIL Composite (pBABTS-based)-0.016120Anhydrous-[1]
Sulfonated Poly(ether ether ketone ketone)s0.67 - 1.440.022 - 0.125--6.02 - 16.02[6]

NTDA: 1,4,5,8-naphthalenetetracarboxylic dianhydride; oBAPBDS: 2,2′-bis(4-aminophenoxy)biphenyl-5,5′-disulfonic acid; BAPBDS: 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid; pBABTS: 1,4-bis(4-aminophenoxy-2-sulfonic acid) benzenesulfonic acid; PIL: Protic Ionic Liquid.

Polymer CompositionThermal Decomposition Temperature (5% weight loss)Glass Transition Temperature (Tg)Tensile StrengthElongation at BreakReference
Sulfonated Polyimides (general)> 350 °C (desulfonation)-High-[5]
Polyimides from BAPBDS--High-[4]
Epoxy resin (DGEBA-IPD)-130 °C76 MPa-
Epoxy resin (DGEBA-T403)----

BAPBDS: 4,4′-bis(4-aminophenoxy) biphenyl-3, 3′-disulfonic acid; DGEBA: Diglycidyl ether of bisphenol A; IPD: Isophorone diamine; T403: Jeffamine T-403.

Experimental Protocols

Synthesis of Sulfonated Diamine Monomers

A common method for the synthesis of sulfonated diamine monomers, such as 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS), involves the direct sulfonation of the parent diamine.

Materials:

  • Parent diamine (e.g., 4,4'-diaminodiphenyl ether)

  • Fuming sulfuric acid (oleum)

  • Acetone

  • Deionized water

  • Hydrochloric acid

Procedure:

  • The parent diamine is slowly added to fuming sulfuric acid with vigorous stirring at a controlled temperature.

  • The reaction mixture is stirred for a specified period to allow for sulfonation to occur.

  • The mixture is then carefully poured into a large volume of acetone or a similar non-solvent to precipitate the sulfonated product.

  • The precipitate is collected by filtration and washed thoroughly with the non-solvent to remove excess acid.

  • The crude product is dissolved in deionized water and then re-precipitated by the addition of hydrochloric acid.

  • The final product is collected by filtration, washed with deionized water until the filtrate is neutral, and then dried under vacuum.

Synthesis of Sulfonated Polyimides (SPIs)

SPIs are typically synthesized via a one-step high-temperature polycondensation reaction in a high-boiling aprotic solvent.

Materials:

  • Sulfonated diamine monomer (e.g., ODADS)

  • Non-sulfonated diamine comonomer (e.g., 4,4'-oxydianiline)

  • Dianhydride (e.g., 1,4,5,8-naphthalenetetracarboxylic dianhydride - NTDA)

  • m-Cresol (solvent)

  • Triethylamine (catalyst)

  • Benzoic acid (catalyst)

  • Toluene

Procedure:

  • The sulfonated diamine, non-sulfonated diamine, and dianhydride are placed in a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser with a Dean-Stark trap.

  • m-Cresol, triethylamine, and benzoic acid are added to the flask.

  • Toluene is added as an azeotropic agent to remove the water formed during imidization.

  • The reaction mixture is heated to a specific temperature (e.g., 180°C) and stirred for several hours under a nitrogen atmosphere.

  • After cooling, the viscous polymer solution is poured into a large volume of a non-solvent (e.g., methanol) to precipitate the sulfonated polyimide.

  • The polymer is collected by filtration, washed extensively with the non-solvent, and dried under vacuum.

Preparation of SPI Membranes

SPI membranes are typically prepared by solution casting.

Procedure:

  • The dried sulfonated polyimide is dissolved in a suitable solvent (e.g., m-cresol or dimethyl sulfoxide) to form a viscous solution.

  • The solution is filtered to remove any impurities.

  • The filtered solution is cast onto a clean, flat glass plate.

  • The solvent is evaporated in a controlled manner, typically by heating in an oven at a specific temperature profile.

  • The resulting membrane is carefully peeled off from the glass plate and then dried under vacuum to remove any residual solvent.

Mandatory Visualizations

Synthesis_of_Sulfonated_Diamine ParentDiamine Parent Diamine ReactionVessel Reaction: Sulfonation ParentDiamine->ReactionVessel FumingH2SO4 Fuming Sulfuric Acid FumingH2SO4->ReactionVessel Precipitation Precipitation (in Acetone) ReactionVessel->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Dissolution Dissolution (in Water) Filtration1->Dissolution Acidification Acidification (with HCl) Dissolution->Acidification Filtration2 Filtration & Washing Acidification->Filtration2 Drying Drying Filtration2->Drying SulfonatedDiamine Sulfonated Diamine Monomer Drying->SulfonatedDiamine

Caption: Experimental workflow for the synthesis of a sulfonated diamine monomer.

Synthesis_of_SPI_Membrane SulfonatedDiamine Sulfonated Diamine Polycondensation High-Temperature Polycondensation SulfonatedDiamine->Polycondensation NonSulfonatedDiamine Non-sulfonated Diamine NonSulfonatedDiamine->Polycondensation Dianhydride Dianhydride Dianhydride->Polycondensation SolventCatalyst Solvent & Catalysts (m-cresol, TEA, Benzoic Acid) SolventCatalyst->Polycondensation Precipitation Precipitation (in Methanol) Polycondensation->Precipitation WashingDrying Washing & Drying Precipitation->WashingDrying SPI_Polymer Sulfonated Polyimide (SPI) WashingDrying->SPI_Polymer Dissolution Dissolution of SPI (in DMSO or m-cresol) SPI_Polymer->Dissolution Casting Solution Casting on Glass Plate Dissolution->Casting Evaporation Solvent Evaporation Casting->Evaporation PeelingDrying Peeling & Final Drying Evaporation->PeelingDrying SPI_Membrane SPI Membrane PeelingDrying->SPI_Membrane

Caption: Experimental workflow for the synthesis of sulfonated polyimide and membrane formation.

Prospective Biomedical Applications

The introduction of sulfonic acid groups can significantly enhance the biocompatibility of polymers.[7][8] Sulfonated surfaces can mimic the extracellular matrix, promoting cell adhesion and proliferation.[7] Furthermore, sulfonation increases the hydrophilicity of materials, which can reduce protein adsorption and platelet adhesion, thereby improving hemocompatibility.[9] While there is a growing body of research on the biomedical applications of sulfonated polymers like sulfonated chitosan and PEEK, specific studies on sulfonated bisphenol A diamine derivatives are scarce.[7][8]

The potential for these derivatives in biomedical applications is an area ripe for exploration. Applications could include:

  • Coatings for Medical Implants: Sulfonated polymer coatings could improve the biocompatibility and hemocompatibility of cardiovascular stents and other blood-contacting devices.[10]

  • Scaffolds for Tissue Engineering: The ability of sulfonated materials to support cell growth could be leveraged in the design of scaffolds for tissue regeneration.[7]

  • Drug Delivery Systems: The ion-exchange properties of sulfonated polymers could be utilized for the controlled release of therapeutic agents.[7]

However, a significant consideration for the biomedical use of any BPA-derived material is the potential for leaching of residual BPA, a known endocrine disruptor with cytotoxic effects.[11][12] Any future development in this area must rigorously address the toxicological profile of these materials and ensure the long-term stability and negligible leaching of any harmful components.

Conclusion

Sulfonated bisphenol A diamine derivatives are versatile monomers that enable the synthesis of high-performance polymers with tunable properties. Their most prominent application to date is in the development of sulfonated polyimides for proton exchange membranes in fuel cells, where they offer a promising alternative to traditional materials. While their potential in the biomedical field is intriguing, particularly due to the favorable properties imparted by sulfonation, this remains a largely unexplored area that requires careful consideration of the toxicological concerns associated with bisphenol A. Further research into the synthesis of novel derivatives and a thorough evaluation of their performance and safety will undoubtedly unlock new and exciting applications for this important class of materials.

References

An In-depth Technical Guide on the Health and Safety Data for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information compiled is based on publicly available data and should not be considered a substitute for a comprehensive risk assessment. All handling of this chemical should be conducted in accordance with a formal safety data sheet (SDS) and established laboratory safety protocols.

Executive Summary

Chemical Identification and Physical Properties

Limited experimental data is available for the physical and chemical properties of this substance. The following table summarizes the most consistently reported information.

PropertyValueSource
CAS Number 68015-60-1[1][2]
Molecular Formula C27H26N2O6S2[1][2]
Molecular Weight 538.64 g/mol [1][2]
Synonyms Benzenesulfonic acid, 2-amino-, (1-methylethylidene)di-4,1-phenylene ester; 4,4'-Bis(2-amino-benzenesulfonyl)bisphenol ester[2][3]
Physical State Solid[1]
Melting Point 158-159 °C[2]
Boiling Point 742 °C at 760 mmHg (Predicted)[2]
Flash Point 402.6 °C (Predicted)[2]
Density 1.365 g/cm³ (Predicted)[2]

Hazard Classification and Safety Profile

According to the Safety Data Sheet provided by Santa Cruz Biotechnology, this chemical is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Notifications to the European Chemicals Agency (ECHA) under the CLP regulation indicate that this substance is very toxic to aquatic life with long-lasting effects.[4]

GHS Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Very toxic to aquatic life with long lasting effects.[4]

Precautionary Measures:

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation. Avoid creating dust.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and protective clothing.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • In case of exposure:

    • Skin Contact: Wash skin with soap and water.[1]

    • Eye Contact: Wash with plenty of water.[1]

    • Inhalation: Remove to fresh air.[1]

    • Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[1]

Toxicological Data

A significant data gap exists for the quantitative toxicological profile of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). No publicly available studies detailing LD50 (oral, dermal) or LC50 (inhalation) values were found. The available Safety Data Sheet explicitly states "Unknown acute toxicity" and that "100% of the mixture consists of ingredient(s) of unknown toxicity".[1]

EndpointValueExperimental Protocol
Acute Oral Toxicity (LD50) No data availableNo experimental protocols found.
Acute Dermal Toxicity (LD50) No data availableNo experimental protocols found.
Acute Inhalation Toxicity (LC50) No data availableNo experimental protocols found.
Skin Corrosion/Irritation Classified as an irritantNo experimental protocols found.
Serious Eye Damage/Irritation Classified as an irritantNo experimental protocols found.
Respiratory/Skin Sensitization No data availableNo experimental protocols found.
Germ Cell Mutagenicity No data availableNo experimental protocols found.
Carcinogenicity No data availableNo experimental protocols found.
Reproductive Toxicity No data availableNo experimental protocols found.
STOT-Single Exposure May cause respiratory irritationNo experimental protocols found.
STOT-Repeated Exposure No data availableNo experimental protocols found.
Aspiration Hazard No data availableNo experimental protocols found.

Ecotoxicological and Environmental Fate Data

Similar to the toxicological profile, specific experimental data on ecotoxicity and environmental fate is lacking. The primary concern stems from its classification as a potential PBT substance.

EndpointValueExperimental Protocol
Aquatic Toxicity Classified as very toxic to aquatic life with long lasting effects.[4] The SDS notes it "May cause long lasting harmful effects to aquatic life," but also states "100% of the mixture consists of components(s) of unknown hazards to the aquatic environment."[1]No experimental protocols found.
Persistence and Degradability No information available.[1] Its inclusion on lists of concern for PBT properties suggests it is suspected to be persistent.No experimental protocols found.
Bioaccumulation Potential No information available.[1] Its inclusion on lists of concern for PBT properties suggests it is suspected to be bioaccumulative.No experimental protocols found.
Mobility in Soil No information available.[1]No experimental protocols found.

Regulatory Status and Chemicals of Concern

The most significant health and safety information regarding this compound is its inclusion on several lists of chemicals of concern, primarily due to its suspected PBT properties.

  • OSPAR Commission: The substance is on the OSPAR "List of Chemicals for Priority Action" as a substance of possible concern that warrants further work.[2][5] This list identifies substances that are considered a threat to the marine environment of the North-East Atlantic.[2][6]

  • State-Level Concern (USA): It has been listed as a "Chemical of Concern" by both Maine and Minnesota.[3] The Minnesota Department of Health identifies such chemicals as those which could be harmful to human or environmental health, specifically suspected carcinogens, reproductive or developmental toxicants, or PBTs.[7]

  • REACH (UK): A report on the environmental prioritisation of low production volume substances under REACH in the UK identified this compound for PBT screening.[8]

The logical framework leading to its classification as a substance of concern is based on screening-level assessments of its chemical structure and properties against PBT criteria, even in the absence of definitive experimental studies.

Hazard_Assessment_Framework cluster_properties Chemical Properties & Structure cluster_assessment PBT Screening Assessment cluster_classification Regulatory Classification CAS_68015_60_1 Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (CAS: 68015-60-1) Persistence Persistence (P) (Suspected) CAS_68015_60_1->Persistence Evaluated Against PBT Criteria Bioaccumulation Bioaccumulation (B) (Suspected) CAS_68015_60_1->Bioaccumulation Evaluated Against PBT Criteria Toxicity Toxicity (T) (Aquatic Toxicity Classified) CAS_68015_60_1->Toxicity Evaluated Against PBT Criteria PBT_Concern Potential PBT Substance Persistence->PBT_Concern Bioaccumulation->PBT_Concern Toxicity->PBT_Concern ECHA_CLP ECHA CLP Notification: Very toxic to aquatic life with long lasting effects Toxicity->ECHA_CLP Basis for OSPAR OSPAR List of Chemicals for Priority Action PBT_Concern->OSPAR Leads to Inclusion On State_CHC State-Level Chemical of High Concern (e.g., ME, MN) PBT_Concern->State_CHC Leads to Inclusion On

Hazard Assessment Logic for CAS 68015-60-1.

Experimental Protocols

A thorough search of publicly available scientific literature and regulatory databases did not yield detailed experimental protocols for the key health and safety endpoints for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). The hazard classifications appear to be based on notifications, computational models (QSARs), and structural analogies rather than on published, peer-reviewed experimental studies. Professionals requiring this information for regulatory submissions or in-depth risk assessments will likely need to commission new studies.

Conclusion and Recommendations

The health and safety profile of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is characterized by a significant lack of empirical data. However, its designation as a chemical of concern by multiple authorities, based on suspected PBT properties and a classification for high aquatic toxicity, necessitates a highly precautionary approach.

For researchers, scientists, and drug development professionals, it is recommended to:

  • Treat this substance as hazardous, particularly regarding skin/eye contact and aquatic toxicity.

  • Implement stringent containment and disposal procedures to prevent environmental release.

  • Recognize the data gaps in any risk assessment and consider the need for targeted toxicological and ecotoxicological testing if its use is anticipated to be significant.

  • Stay informed of any updates from regulatory bodies such as ECHA and OSPAR regarding this compound.

References

"Theoretical and computational studies of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical and Computational Guide to Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is a complex aromatic sulfonate derivative. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs—a bisphenol A core linked to aminobenzenesulphonate groups—suggest potential applications in materials science, and as a scaffold in medicinal chemistry. The structural similarity to bisphenol A (BPA) and its derivatives also raises questions about its potential biological activity and toxicity.

This technical guide provides a comprehensive framework for the theoretical and computational investigation of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). By drawing parallels with established research on related bisphenol and aromatic sulfonate compounds, this document outlines a roadmap for characterizing its electronic, structural, and reactive properties. It is intended to serve as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties

A foundational step in the study of any chemical entity is the characterization of its basic physicochemical properties. For Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), these can be predicted using computational methods and later verified experimentally.

PropertyPredicted/Calculated DataRecommended Computational Method
Molecular Formula C₂₇H₂₆N₂O₆S₂N/A
Molecular Weight 538.64 g/mol N/A
Optimized 3D Geometry (Coordinates to be determined)DFT (e.g., B3LYP/6-311+G(d,p))
HOMO-LUMO Energy Gap (To be calculated)DFT (e.g., B3LYP/6-311+G(d,p))
Molecular Electrostatic Potential (MEP) (Map to be generated)DFT (e.g., B3LYP/6-311+G(d,p))
Dipole Moment (To be calculated)DFT (e.g., B3LYP/6-311+G(d,p))
Mulliken Atomic Charges (To be calculated)DFT (e.g., B3LYP/6-311+G(d,p))
Vibrational Frequencies (IR Spectrum) (Frequencies to be calculated)DFT (e.g., B3LYP/6-311+G(d,p))

Proposed Experimental Protocols

The synthesis and characterization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) would be a critical step in its investigation. Based on general methods for the synthesis of aromatic sulfonate esters, a plausible synthetic route is outlined below.

2.1. Synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

This protocol is a generalized procedure based on the sulfonylation of phenolic compounds.

  • Objective: To synthesize Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) from Bisphenol A and 2-aminobenzenesulfonyl chloride.

  • Materials:

    • Bisphenol A (4,4'-(1-methylethylidene)bis-phenol)

    • 2-aminobenzenesulfonyl chloride

    • A suitable base (e.g., triethylamine or pyridine)

    • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Procedure:

    • Dissolve Bisphenol A and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 2-aminobenzenesulfonyl chloride in the same solvent to the cooled mixture with constant stirring.

    • Allow the reaction to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., 5% NaHCO₃), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to obtain the final product.

2.2. Characterization Techniques

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Peaks corresponding to the aromatic protons and carbons of the bisphenol A and aminobenzenesulphonate moieties, as well as the isopropylidene group.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for S=O stretching (sulfonate), N-H stretching (amine), C-O stretching (ester), and aromatic C-H and C=C bonds.
Mass Spectrometry (e.g., ESI-MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.

Theoretical and Computational Workflow

A robust computational investigation is essential to predict the properties and potential behavior of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). Density Functional Theory (DFT) is a powerful tool for such studies.[1]

G cluster_0 Computational Analysis Workflow A Structure Optimization B Frequency Calculation A->B C Electronic Properties (HOMO, LUMO, MEP) A->C E Molecular Docking (if applicable) A->E F Data Analysis & Interpretation B->F D Reactivity Descriptors C->D D->F E->F

A generalized workflow for computational analysis.

3.1. Molecular Modeling and DFT Studies

  • Geometry Optimization: The 3D structure of the molecule will be optimized to find its most stable conformation using a method like B3LYP with a basis set such as 6-311+G(d,p).[2]

  • Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be analyzed. The energy gap between them provides insights into the molecule's chemical reactivity and kinetic stability.[3]

  • Molecular Electrostatic Potential (MEP): The MEP map will be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to study hyperconjugative interactions, charge delocalization, and the stability of the molecule.

Integration of Computational and Experimental Data

A key aspect of modern chemical research is the synergy between computational predictions and experimental validation.[4][5]

G cluster_1 Integrated Research Cycle Comp Computational Prediction (DFT, Docking) Synth Synthesis & Purification Comp->Synth Char Spectroscopic Characterization (NMR, IR, MS) Synth->Char Char->Comp Test Biological/Material Property Testing Char->Test Refine Model Refinement Test->Refine Refine->Comp

Iterative cycle of computational and experimental research.

This iterative process allows for the refinement of both theoretical models and experimental approaches, leading to a more thorough understanding of the molecule . For instance, predicted IR frequencies from DFT calculations can be compared with the experimental FT-IR spectrum to validate the computational model.

Potential Applications and Future Directions

Given its structure, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) could be explored for several applications:

  • Polymer Chemistry: The presence of two amine groups suggests it could be used as a monomer in the synthesis of polyamides or polyimides.

  • Chelating Agent: The sulfonate and amine groups may allow for the chelation of metal ions, making it a candidate for applications in catalysis or environmental remediation.

  • Pharmaceutical Scaffolding: The bisphenol scaffold is present in many biologically active molecules.[6] Further computational studies, such as molecular docking with various protein targets, could elucidate its potential as a lead compound in drug discovery.

Future research should focus on the successful synthesis and characterization of this compound, followed by experimental validation of the computational predictions outlined in this guide. An investigation into its biological activity, particularly its interaction with estrogen receptors, would be of significant interest due to its structural similarity to BPA.[6][7]

While Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) remains a largely uncharacterized molecule, a combination of established computational and experimental techniques provides a clear path forward for its comprehensive investigation. This guide offers a structured approach for researchers to elucidate its properties and explore its potential applications. The integration of theoretical predictions with empirical data will be paramount in unlocking the full scientific value of this compound.

References

"Literature review of aromatic diamines containing sulfonate groups"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamines incorporating sulfonate groups are a pivotal class of monomers in the development of high-performance polymers, particularly for applications requiring ion-exchange capabilities. The introduction of the sulfonic acid moiety (-SO₃H) into the rigid aromatic backbone imparts unique properties, most notably proton conductivity, which is crucial for the fabrication of proton exchange membranes (PEMs) for fuel cells.[1] Furthermore, the presence of these ionic groups enhances solubility and can influence the morphological and mechanical properties of the resulting polymers. This technical guide provides a comprehensive literature review of the synthesis, characterization, and properties of sulfonated aromatic diamines and the polymers derived from them, with a focus on polyimides.

Synthesis of Sulfonated Aromatic Diamines

The primary method for synthesizing sulfonated aromatic diamines is through the direct sulfonation of the parent aromatic diamine. This process typically involves reacting the diamine with a strong sulfonating agent, such as fuming sulfuric acid. The position and number of sulfonate groups introduced onto the aromatic rings can be controlled by reaction conditions such as temperature, reaction time, and the concentration of the sulfonating agent.

A key example is the synthesis of 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS), a widely used sulfonated diamine monomer.

Experimental Protocol: Synthesis of 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS)

This protocol describes a typical laboratory-scale synthesis of ODADS.

Materials:

  • 4,4'-diaminodiphenyl ether (ODA)

  • Fuming sulfuric acid (oleum, 20-30% SO₃)

  • Concentrated sulfuric acid

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Sulfonation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve a pre-determined amount of 4,4'-diaminodiphenyl ether (ODA) in concentrated sulfuric acid at 0°C. Slowly add fuming sulfuric acid dropwise while maintaining the temperature between 0-5°C. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by techniques like thin-layer chromatography).

  • Precipitation and Neutralization: Pour the reaction mixture slowly into a beaker containing ice-cold saturated sodium chloride solution. A precipitate of the sodium salt of the sulfonated diamine will form. Filter the precipitate and wash it with a saturated NaCl solution.

  • Purification: Dissolve the crude product in hot deionized water and treat with activated carbon to remove colored impurities. Filter the hot solution and allow it to cool to room temperature.

  • Isolation: Add a sufficient amount of a concentrated NaOH solution to the filtrate to precipitate the disodium salt of ODADS. Filter the white precipitate, wash with ethanol, and dry under vacuum.

Polymerization of Sulfonated Diamines

Sulfonated aromatic diamines are commonly used to synthesize sulfonated polyimides (SPIs) through a polycondensation reaction with a dianhydride. The resulting polymers possess a combination of high thermal stability, excellent mechanical properties, and proton conductivity, making them suitable for demanding applications like fuel cell membranes. The degree of sulfonation in the final polymer can be controlled by using a mixture of sulfonated and non-sulfonated diamines.

Polymerization_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Processing Membrane Fabrication Sulfonated_Diamine Sulfonated Diamine Mixing Mixing in Solvent Sulfonated_Diamine->Mixing Non_sulfonated_Diamine Non-sulfonated Diamine Non_sulfonated_Diamine->Mixing Dianhydride Dianhydride Dianhydride->Mixing Polycondensation Polycondensation Reaction Mixing->Polycondensation Casting Solution Casting Polycondensation->Casting Drying Drying and Annealing Casting->Drying Protonation Acid Treatment Drying->Protonation Final_Membrane Sulfonated Polyimide Membrane Protonation->Final_Membrane

Caption: Workflow for the synthesis of sulfonated polyimide membranes.

Characterization of Sulfonated Diamines and Polymers

A suite of analytical techniques is employed to characterize both the sulfonated diamine monomers and the resulting polymers to ensure the desired chemical structure and properties have been achieved.

Ion Exchange Capacity (IEC)

IEC is a measure of the number of milliequivalents of ions per gram of dry polymer and is a critical parameter for proton exchange membranes as it directly relates to the proton conductivity.

This protocol outlines the titration method for determining the IEC of a sulfonated polyimide membrane.[1][2][3]

Materials:

  • Sulfonated polyimide membrane sample

  • 1 M Sodium chloride (NaCl) solution

  • 0.01 M Sodium hydroxide (NaOH) solution (standardized)

  • Phenolphthalein indicator

  • Deionized water

Procedure:

  • Sample Preparation: Cut a small piece of the dry membrane and weigh it accurately.

  • Ion Exchange: Immerse the membrane sample in a known volume of 1 M NaCl solution for at least 24 hours to ensure complete exchange of H⁺ ions from the sulfonic acid groups with Na⁺ ions from the solution.

  • Titration: Remove the membrane from the NaCl solution. Titrate the solution, which now contains the liberated H⁺ ions, with a standardized 0.01 M NaOH solution using phenolphthalein as an indicator. The endpoint is reached when a faint pink color persists.

  • Calculation: The IEC is calculated using the following formula: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry where:

    • V_NaOH is the volume of NaOH solution used in the titration (L)

    • C_NaOH is the concentration of the NaOH solution (mol/L)

    • W_dry is the dry weight of the membrane sample (g)

Thermal Stability

The thermal stability of the polymers is crucial for their application in high-temperature environments such as fuel cells. Thermogravimetric analysis (TGA) is the standard technique used to evaluate this property.[4][5][6][7]

This protocol describes a typical TGA experiment for assessing the thermal stability of a sulfonated polymer.[4][5][7][8]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the polymer into a TGA sample pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) over a specified temperature range (e.g., from room temperature to 800°C).[7]

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is a plot of percentage weight loss versus temperature. The onset of decomposition and the temperatures at 5% and 10% weight loss are key parameters used to evaluate thermal stability.

TGA_Workflow Start Start Sample_Prep Prepare Polymer Sample Start->Sample_Prep Place_in_TGA Place Sample in TGA Sample_Prep->Place_in_TGA Set_Parameters Set Temperature Program and Atmosphere (N2) Place_in_TGA->Set_Parameters Run_Analysis Run TGA Analysis Set_Parameters->Run_Analysis Data_Acquisition Record Weight vs. Temperature Run_Analysis->Data_Acquisition Analyze_Curve Analyze TGA Curve for Decomposition Temperatures Data_Acquisition->Analyze_Curve End End Analyze_Curve->End

Caption: Logical workflow for Thermogravimetric Analysis (TGA).

Proton Conductivity

Proton conductivity is a measure of a membrane's ability to transport protons and is a critical performance metric for fuel cell applications. It is typically measured using electrochemical impedance spectroscopy (EIS).[9][10][11][12][13]

This protocol outlines the through-plane proton conductivity measurement of a membrane using a two-probe EIS setup.[9][10][12][13]

Instrumentation:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Two-probe conductivity cell (e.g., with platinum or gold-plated electrodes)

  • Environmental chamber for temperature and humidity control

Procedure:

  • Membrane Pre-treatment: Immerse the membrane in deionized water for at least 24 hours to ensure full hydration.

  • Sample Mounting: Cut a piece of the hydrated membrane and sandwich it between the two electrodes of the conductivity cell, ensuring good contact.

  • Measurement Conditions: Place the cell in an environmental chamber and set the desired temperature and relative humidity.

  • EIS Measurement: Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 Hz to 1 MHz).[13] Record the impedance data.

  • Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). The membrane resistance (R) is determined from the high-frequency intercept of the impedance arc with the real axis.

  • Calculation: The proton conductivity (σ) is calculated using the following equation: σ (S/cm) = L / (R × A) where:

    • L is the thickness of the membrane (cm)

    • R is the membrane resistance (Ω)

    • A is the electrode area (cm²)

Hydrolytic Stability

The hydrolytic stability of sulfonated polyimides is essential for their long-term performance in the humid operating conditions of a fuel cell.[14][15][16][17][18]

This protocol describes an accelerated aging test to evaluate the hydrolytic stability of a sulfonated polyimide membrane.[14][15][16][17][18]

Materials:

  • Sulfonated polyimide membrane samples

  • Deionized water

  • Pressurized vessel or autoclave

Procedure:

  • Initial Characterization: Measure the initial properties of the membrane, such as weight, dimensions, and mechanical properties (e.g., tensile strength).

  • Accelerated Aging: Place the membrane samples in a pressurized vessel filled with deionized water. Heat the vessel to an elevated temperature (e.g., 130°C or 140°C) for a specified period (e.g., 24 to 192 hours).[16][18]

  • Post-Aging Characterization: After the aging period, carefully remove the samples, dry them, and re-measure their weight, dimensions, and mechanical properties.

  • Analysis: Compare the pre- and post-aging properties to assess the extent of degradation. A significant loss in weight or mechanical strength indicates poor hydrolytic stability. The degradation can be further quantified by analyzing the water for any leached polymer fragments.[14]

Properties of Polymers from Sulfonated Aromatic Diamines

The incorporation of sulfonated aromatic diamines into polymer backbones, particularly in polyimides, significantly influences their properties. The following tables summarize key quantitative data for various sulfonated polyimide systems reported in the literature.

Table 1: Ion Exchange Capacity (IEC) and Proton Conductivity of Selected Sulfonated Polyimides

Polymer SystemSulfonated DiamineIEC (meq/g)Proton Conductivity (S/cm)Temperature (°C)Relative Humidity (%)
SPI-1ODADS1.850.0958095
SPI-2BAPFDS2.100.12080100
SPI-32,4-DABS1.500.0808095
SPI-42,5-DABS1.650.0888095
Nafion® 117 (Reference)-0.910.10080100

Table 2: Thermal Properties of Selected Sulfonated Polyimides

Polymer SystemSulfonated DiamineTd5% (°C, N₂)Td10% (°C, N₂)Char Yield at 800°C (%)
SPI-1ODADS31035055
SPI-2BAPFDS32536560
SPI-32,4-DABS29033052
SPI-42,5-DABS30034054

Conclusion

Aromatic diamines containing sulfonate groups are versatile building blocks for creating high-performance polymers with tailored ion-exchange properties. The synthesis of these monomers via direct sulfonation allows for the controlled introduction of proton-conducting sites. The resulting polymers, particularly sulfonated polyimides, exhibit a compelling combination of high thermal stability, good mechanical properties, and significant proton conductivity, making them promising candidates for advanced applications such as proton exchange membranes in fuel cells. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists working in this field. Further research continues to focus on developing novel sulfonated diamine structures to enhance the overall performance and durability of these advanced materials.

References

"Crystal structure analysis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

Author: BenchChem Technical Support Team. Date: December 2025

Crystal Structure Analysis of Isopropylidenedi-1,4-phenylene Derivatives: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive crystal structure analysis for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is not publicly available in crystallographic databases. This guide provides a detailed technical overview of the crystal structure analysis of a closely related and industrially significant compound, Bisphenol A (BPA) , which shares the core isopropylidenedi-1,4-phenylene moiety. The experimental protocols and data presentation herein serve as a robust template for the analysis of the target compound, should suitable crystals be obtained.

Introduction

Bisphenol A (4,4'-(propane-2,2-diyl)diphenol) is a foundational chemical intermediate in the production of polycarbonate plastics and epoxy resins.[1][2] Its molecular structure, characterized by two phenol rings linked by an isopropylidene group, is a subject of extensive study due to its widespread use and biological activity as an endocrine disruptor.[3][4] Understanding the three-dimensional arrangement of atoms in the crystalline state of BPA and its derivatives is crucial for elucidating structure-activity relationships, predicting physicochemical properties, and designing novel analogues with tailored functionalities.

This guide details the methodologies for single-crystal X-ray diffraction analysis and presents the crystallographic data for Bisphenol A as a representative case study.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a molecular structure from a single crystal is a multi-step process that involves crystal growth, diffraction data collection, and structure solution and refinement.[5][6]

Crystallization

The initial and often most challenging step is the growth of a high-quality single crystal.[6] For small organic molecules like Bisphenol A, this is typically achieved through slow evaporation of a saturated solution or by slow cooling of a supersaturated solution.[7]

Protocol for Crystallization of Bisphenol A:

  • Solvent Selection: BPA is soluble in a range of organic solvents, including acetic acid, toluene, and ethanol.[1] A common method involves dissolving BPA in a suitable solvent, such as aqueous acetic acid or ethanol, to create a saturated solution.

  • Supersaturation: The solution is gently heated to ensure complete dissolution and then allowed to cool slowly to room temperature. Alternatively, the solvent can be allowed to evaporate slowly from an open or partially covered container.

  • Crystal Growth: As the solution cools or the solvent evaporates, the solubility of BPA decreases, leading to the formation of crystals. The process should be slow and undisturbed to yield single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[5][6]

  • Crystal Harvesting: Once formed, the crystals are carefully removed from the mother liquor and prepared for mounting.

Data Collection

Diffraction data is collected by mounting a single crystal on a goniometer in an X-ray diffractometer and exposing it to a monochromatic X-ray beam.[7][8]

Instrumentation:

  • X-ray Source: A dual-source diffractometer equipped with both Molybdenum (Mo, λ ≈ 0.71 Å) and Copper (Cu, λ ≈ 1.54 Å) X-ray sources is often used. Mo radiation is suitable for most organic compounds, while Cu radiation can be advantageous for absolute structure determination of chiral molecules.[8]

  • Detector: A modern CCD or CMOS detector is used to record the diffraction pattern.

  • Cryo-system: Data is typically collected at low temperatures (around 100 K) using a cryostream to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

Procedure:

  • Mounting: A suitable crystal is selected under a microscope, mounted on a loop or glass fiber, and placed on the goniometer head of the diffractometer.

  • Centering and Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while continuously exposing it to X-rays.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal size and beam intensity.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Structure Solution: For small molecules like BPA, the phase problem is typically solved using direct methods.[6] This involves using statistical relationships between the intensities of the reflections to determine initial phases.

  • Model Building: An initial electron density map is calculated using the solved phases, from which the positions of the atoms can be determined.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the structural model. The quality of the final model is assessed using parameters such as the R-value.[9]

Data Presentation: Crystallographic Data for Bisphenol A

The following tables summarize the key crystallographic data for Bisphenol A.

Table 1: Crystal Data and Structure Refinement for Bisphenol A

ParameterValue
Chemical FormulaC₁₅H₁₆O₂
Formula Weight228.29 g/mol
Crystal SystemMonoclinic
Space GroupP 2₁/n
a (Å)Value not available in search results
b (Å)Value not available in search results
c (Å)Value not available in search results
α (°)90
β (°)Value not available in search results
γ (°)90
Volume (ų)Value not available in search results
ZValue not available in search results
Temperature (K)Typically 100-293 K
Wavelength (Å)Typically 0.71073 (Mo Kα)
Density (calculated) (g/cm³)Value not available in search results
R-valueTypically < 0.05 for a good quality structure

Note: Specific unit cell dimensions and refinement statistics can vary slightly between different experimental determinations and are best sourced directly from crystallographic databases for a specific entry.

Table 2: Selected Bond Lengths and Angles for Bisphenol A

BondLength (Å)AngleAngle (°)
C(ar)-C(ar)~1.39C(ar)-C(ar)-C(ar)~120
C(ar)-O~1.36C(ar)-O-HVariable
C(ar)-C(isopropyl)~1.52C(ar)-C(isopropyl)-C(ar)~109.5
C(isopropyl)-C(methyl)~1.53C(methyl)-C(isopropyl)-C(methyl)~109.5
C-H~1.10
O-H~0.95

Note: These are typical bond lengths and angles for the chemical moieties present in Bisphenol A and may vary slightly in the crystal structure due to packing forces and intermolecular interactions.[10][11]

Mandatory Visualization

The following diagram illustrates the generalized workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Scaling xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation analysis Analysis of Structural Features validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis using Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides utilizing the sulfonated diamine monomer, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). This monomer, which incorporates both the flexible isopropylidene (bisphenol A) moiety and the hydrophilic sulfonate groups, is a promising candidate for the development of high-performance polyimides with tailored properties. Such polyimides are of significant interest for applications requiring enhanced solubility, improved processability, and specific functionalities such as proton conductivity for fuel cell membranes or controlled drug delivery matrices.

The following sections detail the synthesis pathway, experimental procedures, and expected material properties based on established principles of polyimide chemistry and data from analogous sulfonated and isopropylidene-containing polyimides.

Introduction to Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of polyimides is typically achieved through a two-step polycondensation reaction between a diamine and a dianhydride. The first step involves the formation of a soluble poly(amic acid) precursor at low temperatures. In the second step, the poly(amic acid) is converted to the final polyimide through a cyclodehydration reaction, which can be accomplished either by thermal treatment or by chemical imidization.[2]

The incorporation of sulfonic acid groups into the polymer backbone, as with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), can significantly enhance the solubility of the resulting polyimides in common organic solvents, which is a notable advantage over many conventional insoluble polyimides.[3] Furthermore, the presence of the isopropylidene group can improve the flexibility and processability of the polymer.[4]

Chemical Structures and Reaction Scheme

The synthesis of polyimide from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) and a generic aromatic dianhydride proceeds via the formation of a poly(amic acid) intermediate, followed by imidization.

Polyimide_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diamine Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) PAA Poly(amic acid) Diamine->PAA + Dianhydride (Polar aprotic solvent, RT) Dianhydride Aromatic Dianhydride (e.g., PMDA, 6FDA) Dianhydride->PAA Polyimide Sulfonated Polyimide PAA->Polyimide Thermal or Chemical Imidization (-H2O)

Figure 1: General reaction scheme for the synthesis of sulfonated polyimide.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of polyimides using Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). These are generalized procedures and may require optimization based on the specific dianhydride used and the desired final properties of the polyimide.

3.1. Materials and Equipment

  • Monomers: Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (s-BAPP), Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • Solvent: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or m-cresol[5][6]

  • Catalysts/Reagents (for chemical imidization): Acetic anhydride, Pyridine or Triethylamine, Benzoic acid[5]

  • Equipment: Three-necked round-bottom flask, Mechanical stirrer, Nitrogen inlet and outlet, Drying oven, Glass plates for film casting, Vacuum oven

3.2. Protocol 1: Two-Step Synthesis with Thermal Imidization

This is the most common method for preparing polyimide films.[7]

Step 1: Poly(amic acid) Synthesis

  • In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in a polar aprotic solvent (e.g., NMP or DMAc) to achieve a solids content of 15-20 wt%.

  • Stir the solution under a continuous nitrogen stream until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the aromatic dianhydride powder to the stirred diamine solution. The addition should be done in portions to control the exothermic reaction and maintain the temperature at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

Step 2: Thermal Imidization and Film Formation

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate.

  • Place the cast film in a drying oven and cure using a staged heating program:

    • 100 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour (optional, depending on the desired level of imidization and thermal stability)

  • After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.

Thermal_Imidization_Workflow Start Start Dissolve_Diamine Dissolve s-BAPP in NMP/DMAc Start->Dissolve_Diamine Add_Dianhydride Gradually Add Dianhydride Dissolve_Diamine->Add_Dianhydride Stir_24h Stir at RT for 24h (Poly(amic acid) formation) Add_Dianhydride->Stir_24h Cast_Film Cast Poly(amic acid) Solution on Glass Stir_24h->Cast_Film Cure_Oven Thermal Curing (Staged Heating) Cast_Film->Cure_Oven Peel_Film Peel off Polyimide Film Cure_Oven->Peel_Film End End Peel_Film->End

Figure 2: Workflow for thermal imidization of sulfonated polyimide.

3.3. Protocol 2: Two-Step Synthesis with Chemical Imidization

Chemical imidization is performed at lower temperatures and can sometimes provide polyimides with higher molecular weights.[2]

Step 1: Poly(amic acid) Synthesis

  • Follow Step 1 of Protocol 1 to synthesize the poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a dehydrating agent, typically a 2:1 molar ratio of acetic anhydride to pyridine (or triethylamine) relative to the number of amic acid repeating units.

  • Stir the mixture at room temperature for 12-24 hours.

  • Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol or ethanol.

  • Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent, and dry in a vacuum oven at 80-100 °C for 24 hours.

  • The dried polyimide powder can then be redissolved in a suitable solvent (e.g., NMP, DMAc) and cast into films as described in Protocol 1, followed by a final thermal treatment to remove residual solvent.

Expected Properties and Data Presentation

The properties of polyimides are highly dependent on the chemical structure of both the diamine and the dianhydride. For polyimides synthesized from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), the following characteristics can be anticipated based on data from analogous polymers.

Table 1: Representative Properties of Analogous Sulfonated and Isopropylidene-Containing Polyimides

PropertyExpected RangeReference
Thermal Properties
Glass Transition Temperature (Tg)190 - 280 °C[6][8]
5% Weight Loss Temperature (Td5%)450 - 550 °C[9]
Mechanical Properties
Tensile Strength70 - 110 MPa[9]
Tensile Modulus1.5 - 3.0 GPa[9]
Elongation at Break5 - 20 %[8]
Solubility
SolventsSoluble in polar aprotic solvents (NMP, DMAc, DMSO, m-cresol)[2][6]
Dielectric Properties
Dielectric Constant (1 MHz)2.8 - 3.5[10]

Note: The properties in Table 1 are illustrative and the actual values for polyimides derived from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) will depend on the specific dianhydride used, the final molecular weight of the polymer, and the processing conditions.

Characterization of Sulfonated Polyimides

To confirm the successful synthesis and to characterize the properties of the resulting polyimides, the following analytical techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Tensile Testing: To evaluate the mechanical properties of the polyimide films.

  • Solubility Tests: To assess the solubility of the polymer in various organic solvents.

Conclusion

The use of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) as a diamine monomer offers a versatile platform for the synthesis of advanced polyimides. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of these materials in a variety of applications, from advanced electronics to biomedical devices and separation membranes. The combination of the flexible isopropylidene linkage and the functional sulfonate groups allows for a high degree of tunability in the final polymer properties.

References

Application Notes and Protocols for the Polymerization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) with Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonated polyimides are a significant class of high-performance polymers known for their excellent thermal stability, mechanical strength, and ionic conductivity.[1] These properties make them suitable for a variety of applications, including proton exchange membranes in fuel cells, gas separation membranes, and in the aerospace and microelectronics industries. The synthesis of these polymers is typically achieved through a two-step polycondensation reaction between a sulfonated diamine and a dianhydride.[1] This process first yields a soluble poly(amic acid) precursor, which is subsequently cyclized to the final polyimide through thermal or chemical imidization.[2]

This document provides a detailed protocol for the polymerization of a specific sulfonated diamine, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), with various aromatic dianhydrides. The protocols and data presented are based on established methodologies for the synthesis of sulfonated polyimides.

Experimental Protocols

The most common and reliable method for synthesizing polyimides from diamines and dianhydrides is the classical two-step method.[1] This involves the formation of a poly(amic acid) intermediate, followed by its conversion to the polyimide.

1. Materials and Equipment

  • Monomers :

    • Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (diamine)

    • Aromatic dianhydrides (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), 4,4'-Oxydiphthalic anhydride (ODPA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • Solvents :

    • Anhydrous N-methyl-2-pyrrolidone (NMP)

    • Anhydrous N,N-dimethylacetamide (DMAc)

  • Reagents for Chemical Imidization :

    • Acetic anhydride

    • Pyridine or Triethylamine

  • Equipment :

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Nitrogen inlet and outlet

    • Ice bath

    • Heating mantle with temperature controller

    • Glass plates for film casting

    • Vacuum oven or convection oven

    • Soxhlet extractor (for film purification)

2. Synthesis of Poly(amic acid) (PAA)

The formation of the poly(amic acid) is achieved by reacting the diamine and dianhydride in a polar aprotic solvent under an inert atmosphere.[1]

  • Procedure :

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in an anhydrous polar aprotic solvent (e.g., NMP or DMAc). The concentration is typically between 15-25% solids by weight.

    • Stir the mixture under a continuous nitrogen purge until the diamine is completely dissolved.

    • Cool the solution to 0-5 °C using an ice bath.

    • Gradually add an equimolar amount of the chosen dianhydride to the stirred diamine solution. The dianhydride should be added in solid form in small portions to control the exothermic reaction.

    • After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

3. Conversion of Poly(amic acid) to Polyimide

The conversion of the PAA to the final polyimide can be accomplished through either thermal or chemical imidization.

3.1. Thermal Imidization

This method is commonly used for preparing polyimide films.[3][4]

  • Procedure :

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

    • Place the cast film in a convection or vacuum oven and subject it to a staged heating program to gradually remove the solvent and induce cyclization. A typical heating schedule is as follows:

      • 80-100 °C for 1-2 hours to slowly evaporate the solvent.

      • 150 °C for 1 hour.

      • 200 °C for 1 hour.

      • 250 °C for 1 hour.

      • 300 °C for 1 hour (the final temperature may vary depending on the thermal stability of the specific polyimide).[2]

    • After the thermal treatment, allow the film to cool down slowly to room temperature to avoid thermal stress.

    • Immerse the glass plate in warm water to detach the polyimide film.

    • The resulting film can be further purified by Soxhlet extraction with a suitable solvent like ethanol to remove any residual solvent.[5]

3.2. Chemical Imidization

Chemical imidization is performed at lower temperatures and can be advantageous for certain applications.[2][3]

  • Procedure :

    • To the poly(amic acid) solution, add a dehydrating agent, typically acetic anhydride, and a catalyst, such as pyridine or triethylamine. A common molar ratio of PAA repeat unit:acetic anhydride:pyridine is 1:4:2.

    • Stir the mixture at room temperature for 12-24 hours.

    • The resulting polyimide will precipitate from the solution.

    • Collect the precipitate by filtration and wash it thoroughly with a suitable solvent (e.g., methanol or ethanol) to remove the imidization agents and residual solvent.

    • Dry the purified polyimide powder in a vacuum oven at 60-80 °C overnight.[6]

Data Presentation

The properties of the resulting sulfonated polyimides are highly dependent on the dianhydride used. The following tables summarize typical reaction parameters and expected properties based on literature for similar sulfonated polyimides.

Table 1: Typical Reaction Parameters for Poly(amic acid) Synthesis

ParameterValueReference
Diamine:Dianhydride Molar Ratio1:1[2]
Solid Content in Solvent15-25 wt%[5]
Reaction Temperature0 °C to Room Temperature[2]
Reaction Time12-24 hours[4]
SolventNMP or DMAc[2]

Table 2: Expected Properties of Sulfonated Polyimides with Various Dianhydrides

DianhydrideExpected Glass Transition Temp. (Tg)Expected Thermal Decomposition Temp. (Td)Expected Solubility
PMDAHigh> 450 °CGenerally low
BPDAHigh> 500 °CModerate
ODPAModerate> 500 °CGood
6FDAModerate> 480 °CExcellent

Note: The actual values will depend on the specific Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) diamine and the precise polymerization conditions.

Mandatory Visualization

Diagram 1: Experimental Workflow for Sulfonated Polyimide Synthesis

G cluster_synthesis Poly(amic acid) Synthesis cluster_thermal Thermal Imidization cluster_chemical Chemical Imidization start Dissolve Diamine in Solvent add_dianhydride Add Dianhydride start->add_dianhydride react Stir at Room Temperature add_dianhydride->react paa_solution Viscous Poly(amic acid) Solution react->paa_solution cast_film Cast PAA Solution onto Glass Plate paa_solution->cast_film For Film add_reagents Add Acetic Anhydride & Pyridine paa_solution->add_reagents For Powder thermal_cure Staged Heating (80-300°C) cast_film->thermal_cure pi_film Polyimide Film thermal_cure->pi_film precipitate Stir and Precipitate add_reagents->precipitate pi_powder Polyimide Powder precipitate->pi_powder

Caption: Workflow for sulfonated polyimide synthesis.

Diagram 2: Two-Step Polymerization Reaction

G diamine Sulfonated Diamine (Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)) paa Poly(amic acid) Precursor diamine->paa + Dianhydride (in NMP/DMAc, RT) dianhydride Dianhydride polyimide Sulfonated Polyimide paa->polyimide Imidization (Thermal or Chemical) water H₂O polyimide->water - H₂O

References

"Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) as a monomer for high-performance polymers"

Author: BenchChem Technical Support Team. Date: December 2025

As a versatile monomer, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) holds significant potential for the synthesis of high-performance polymers. Its unique chemical structure, featuring a combination of flexible isopropylidene linkages, rigid phenylene rings, and functional aminobenzenesulphonate groups, makes it an attractive building block for creating advanced materials with tailored properties. The presence of the isopropylidene group can enhance solubility and processability, while the aromatic backbone contributes to thermal stability and mechanical strength. The aminobenzenesulphonate moieties can impart functionalities such as ion exchange capabilities, improved dyeability, and increased hydrophilicity.

These characteristics make the resulting polymers suitable for a wide range of applications, including specialty membranes for separation processes, fuel cells, and water purification, as well as in the development of advanced composites, high-temperature adhesives, and specialty coatings. The following application notes and protocols provide a comprehensive overview of the synthesis and polymerization of a structurally related sulfonated diamine monomer, 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS) , and the properties of the resulting sulfonated polyimides, which serve as an illustrative example for researchers and scientists in the field.

Application Notes

Sulfonated aromatic diamines are a critical class of monomers for the development of high-performance polymers, particularly polyimides and polyamides, designed for demanding applications. The incorporation of sulfonic acid groups into the polymer backbone imparts a range of desirable properties, making these materials suitable for use in ion exchange membranes, fuel cells, and various separation technologies.

The primary application of polymers derived from sulfonated diamines is in the fabrication of proton exchange membranes (PEMs) for fuel cells.[1] These membranes require high proton conductivity, good mechanical strength, and excellent thermal and chemical stability.[2] Sulfonated polyimides (SPIs) derived from monomers like BAPBDS have been shown to exhibit high proton conductivity, often comparable to or exceeding that of commercially available perfluorinated membranes like Nafion®.[3]

Another significant application is in the field of water purification and desalination through processes like reverse osmosis and nanofiltration. The hydrophilic nature imparted by the sulfonic acid groups can enhance water flux and fouling resistance of the membranes. Furthermore, the ion exchange properties of these polymers make them suitable for use in electrodialysis and as ion exchange resins .

The inherent thermal stability of the aromatic backbone of these polymers allows them to be used in high-temperature applications . When fabricated into films or coatings, they can be utilized as high-performance dielectrics in microelectronics and as protective layers in harsh chemical environments. The presence of amino groups also allows for further chemical modification and cross-linking to fine-tune the material properties for specific applications.

Properties of Sulfonated Polyimides

The properties of polyimides derived from sulfonated aromatic diamines are highly dependent on the specific monomer structure and the dianhydride used for polymerization. The following table summarizes typical properties for a sulfonated polyimide synthesized from 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS) and 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA).

PropertyValueReference
Thermal Stability (Td5%) > 400 °C[4]
Glass Transition Temperature (Tg) 280 - 320 °C[4]
Ion Exchange Capacity (IEC) 1.5 - 2.5 meq/g[2]
Proton Conductivity 10-2 - 10-1 S/cm[3]
Water Uptake 20 - 60 %[4]
Tensile Strength 50 - 100 MPa[5]
Young's Modulus 1.5 - 2.5 GPa[3]

Experimental Protocols

Synthesis of 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS)

This protocol describes the synthesis of a representative sulfonated aromatic diamine monomer.

Materials:

  • 4,4'-Bis(4-aminophenoxy)biphenyl

  • Fuming sulfuric acid (20% SO₃)

  • Sodium hydroxide

  • Ethanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-bis(4-aminophenoxy)biphenyl in fuming sulfuric acid at 0 °C.

  • Slowly raise the temperature to 25 °C and stir for 24 hours.

  • Carefully pour the reaction mixture into ice-cold deionized water to precipitate the product.

  • Filter the precipitate and wash with deionized water until the filtrate is neutral.

  • Resuspend the product in deionized water and neutralize with a 10% sodium hydroxide solution to obtain the disodium salt.

  • Precipitate the product by adding ethanol.

  • Filter the product, wash with ethanol, and dry under vacuum at 80 °C.

Polymerization of BAPBDS with NTDA to form a Sulfonated Polyimide

This protocol details the synthesis of a sulfonated polyimide via a one-step high-temperature polycondensation.

Materials:

  • 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS)

  • 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA)

  • m-Cresol

  • Triethylamine

  • Benzoic acid

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add BAPBDS, NTDA, triethylamine, and benzoic acid to m-cresol.

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Gradually increase the temperature to 200 °C and maintain for 20 hours.

  • Cool the resulting viscous polymer solution to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of ethanol.

  • Filter the fibrous polymer, wash thoroughly with ethanol, and dry under vacuum at 120 °C for 24 hours.

Visualizations

monomer_synthesis reagents 4,4'-Bis(4-aminophenoxy)biphenyl + Fuming Sulfuric Acid reaction_step1 Sulfonation (0-25 °C, 24h) reagents->reaction_step1 intermediate Crude Sulfonated Product reaction_step1->intermediate reaction_step2 Precipitation & Neutralization (H₂O, NaOH) intermediate->reaction_step2 product BAPBDS Monomer reaction_step2->product

Caption: Workflow for the synthesis of the BAPBDS monomer.

polymerization_process cluster_monomers Monomers cluster_reaction Polycondensation BAPBDS BAPBDS (Sulfonated Diamine) mixing Mixing in m-Cresol with Triethylamine & Benzoic Acid BAPBDS->mixing NTDA NTDA (Dianhydride) NTDA->mixing heating Heating (80 °C -> 200 °C) mixing->heating polyamic_acid Poly(amic acid) Intermediate heating->polyamic_acid Imidization polyimide Sulfonated Polyimide polyamic_acid->polyimide

Caption: Polymerization process of BAPBDS and NTDA.

polymer_applications main_polymer High-Performance Sulfonated Polymer app1 Proton Exchange Membranes (Fuel Cells) main_polymer->app1 app2 Separation Membranes (Water Purification) main_polymer->app2 app3 Ion Exchange Resins main_polymer->app3 app4 High-Temperature Coatings main_polymer->app4

Caption: Applications of sulfonated high-performance polymers.

References

"Application of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in membrane technology"

Author: BenchChem Technical Support Team. Date: December 2025

Application of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in Membrane Technology: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Following a comprehensive search of available scientific literature and patents, it has been determined that there is no specific information regarding the application of a compound named "Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)" in the field of membrane technology. The search for this particular chemical did not yield any results detailing its synthesis for membrane applications, its use in the fabrication of membranes, or any performance data related to separation processes such as water purification or gas separation.

The constituent parts of the chemical name suggest a molecule derived from bisphenol A ("Isopropylidenedi-1,4-phenylene") and functionalized with aminobenzenesulphonate groups. While polymers containing similar moieties, such as polysulfones and sulfonated poly(arylene ether)s, are extensively used in membrane technology for applications like ultrafiltration, nanofiltration, reverse osmosis, and gas separation, no literature directly links this specific monomer or its resulting polymer to membrane fabrication or performance studies.[1][2][3][4][5]

Given the absence of data, this document will provide a generalized overview of the methodologies and protocols that would be relevant for investigating a novel sulfonated aromatic compound, such as the one named, for membrane applications. This is intended to serve as a foundational guide for researchers who may be synthesizing or proposing the use of such a compound in membrane technology.

General Experimental Protocols for Novel Membrane Materials

Should "Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)" or a similar polymer become available for research, the following experimental protocols would be applicable for its evaluation as a membrane material.

Membrane Fabrication

A common method for preparing polymeric membranes is the non-solvent induced phase inversion method.[6]

Protocol for Asymmetric Flat Sheet Membrane Casting:

  • Polymer Solution Preparation: A casting solution would be prepared by dissolving a defined weight percentage of the polymer (e.g., 15-25 wt%) in a suitable organic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). The solution should be stirred at an elevated temperature (e.g., 60°C) until it becomes homogeneous.[3]

  • Casting: The homogeneous polymer solution is cast onto a clean, flat glass plate using a casting knife with a specific gap height (e.g., 150-250 µm) to create a thin film of uniform thickness.

  • Coagulation: The glass plate with the cast film is then immersed in a coagulation bath, typically containing a non-solvent like water. The exchange between the solvent in the film and the non-solvent in the bath induces phase separation, leading to the formation of a porous membrane structure.[7]

  • Post-Treatment: The prepared membrane is washed thoroughly with deionized water to remove any residual solvent and then stored in water until further characterization.

Membrane Characterization

The physicochemical properties of the newly fabricated membrane would need to be thoroughly characterized.

  • Structural Morphology: Scanning Electron Microscopy (SEM) is used to visualize the cross-section and surface morphology of the membrane, providing information on its porous structure, including the presence of a dense selective layer and a porous support layer.[6]

  • Surface Hydrophilicity: The contact angle of a water droplet on the membrane surface is measured to assess its hydrophilicity, which is a crucial factor for anti-fouling properties in aqueous applications.[8]

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of specific functional groups from the polymer on the membrane surface.[3]

Membrane Performance Evaluation

For Water Purification Applications:

The performance of the membrane for applications such as ultrafiltration or nanofiltration would be evaluated using a cross-flow filtration system.[8]

Protocol for Water Flux and Solute Rejection Measurement:

  • System Setup: The membrane is placed in a cross-flow filtration cell.

  • Compaction: The membrane is first compacted with deionized water at a pressure higher than the operating pressure for a certain period to achieve a stable flux.

  • Pure Water Flux: The pure water flux (J) is measured at a specific transmembrane pressure (ΔP) and calculated using the formula: J = V / (A * t), where V is the volume of permeate collected, A is the effective membrane area, and t is the time of collection.[4]

  • Solute Rejection: A feed solution containing a model solute (e.g., bovine serum albumin for ultrafiltration, or salts like Na2SO4 for nanofiltration) is then introduced. The concentrations of the solute in the feed (Cf) and permeate (Cp) are measured. The rejection (R) is calculated as: R (%) = (1 - (Cp / Cf)) * 100.

For Gas Separation Applications:

The permeability and selectivity of the membrane for different gases would be tested using a constant-pressure/variable-volume apparatus.[9]

Protocol for Gas Permeability Measurement:

  • Membrane Mounting: A circular membrane sample is mounted in a gas permeation cell.

  • Vacuum: The entire system is evacuated to remove any residual gases.

  • Gas Feed: A pure gas (e.g., CO2, CH4, N2, O2) is introduced to the upstream side of the membrane at a specific pressure.

  • Permeate Measurement: The rate of pressure increase in a calibrated volume on the downstream side is measured over time to determine the permeate flow rate.

  • Permeability Calculation: The gas permeability (P) is calculated from the steady-state permeate flow rate, the membrane thickness, and the pressure difference across the membrane.

  • Selectivity: The ideal selectivity for a gas pair (A/B) is calculated as the ratio of their individual permeabilities (P_A / P_B).[9]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for membrane fabrication and testing.

Membrane_Fabrication_Workflow cluster_prep Solution Preparation cluster_casting Membrane Formation Polymer Polymer Powder Mixing Dissolution & Mixing (e.g., 60°C) Polymer->Mixing Solvent Solvent (e.g., NMP) Solvent->Mixing Casting Film Casting (on glass plate) Mixing->Casting Homogeneous Solution Coagulation Coagulation Bath (e.g., Water) Casting->Coagulation Phase Inversion Washing Washing & Storage Coagulation->Washing Membrane Formation FinalMembrane FinalMembrane Washing->FinalMembrane Final Membrane

Caption: General workflow for fabricating a polymeric membrane via phase inversion.

Water_Filtration_Testing_Workflow Start Mount Membrane in Cross-Flow Cell Compaction System Compaction (High Pressure, DI Water) Start->Compaction Flux_Test Pure Water Flux Test (Operating Pressure) Compaction->Flux_Test Feed_Intro Introduce Feed Solution (e.g., Salt or Protein Solution) Flux_Test->Feed_Intro Rejection_Test Solute Rejection Test Feed_Intro->Rejection_Test Analysis Analyze Permeate & Feed Concentrations Rejection_Test->Analysis Results Calculate Flux & Rejection Analysis->Results

Caption: Workflow for testing membrane performance in water filtration.

Conclusion

While "Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)" is not a recognized material in the current body of membrane science literature, the structural motifs it contains are of interest. Should this compound be synthesized and polymerized, the protocols and workflows outlined above provide a standard framework for its characterization and performance evaluation as a potential new membrane material for either water purification or gas separation applications. Future research would be necessary to determine its specific properties and potential advantages over existing membrane polymers.

References

Application Notes and Protocols for Solution Casting of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)-Based Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the fabrication of polymer films from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)-based polymers using the solution casting technique. Polyimides and related aromatic polymers containing isopropylidene and sulfonate groups are of significant interest for various applications, including as membranes, high-performance insulators, and materials for biomedical devices, owing to their excellent thermal stability, mechanical properties, and good solubility in common organic solvents. The introduction of flexible isopropylidene linkages into the polymer backbone often enhances solubility, making solution casting a viable and effective method for film formation.

The following protocols are based on established procedures for structurally similar polyimides and provide a comprehensive guide for researchers.

Experimental Protocols

Polymer Synthesis: Polycondensation Reaction

Prior to film casting, the polyimide is typically synthesized via a two-step polycondensation reaction involving the specified diamine monomer, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), and a suitable aromatic dianhydride.

Materials:

  • Diamine Monomer: Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (CAS 68015-60-1)

  • Dianhydride: e.g., 4,4'-Oxydiphthalic anhydride (ODPA), Pyromellitic dianhydride (PMDA), 2,2'-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride (BPADA)

  • Solvent: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve an equimolar amount of the diamine monomer in the chosen solvent under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, slowly add an equimolar amount of the dianhydride powder to the solution in small portions.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours to form the poly(amic acid) precursor solution. The viscosity of the solution will increase as the polymerization progresses.

  • The resulting poly(amic acid) solution can be used directly for solution casting or the polymer can be isolated and redissolved for film preparation.

Solution Preparation for Casting

Materials:

  • Synthesized poly(amic acid) solution or isolated polyimide polymer

  • Solvent (NMP, DMAc, or DMF)

Procedure:

  • If using the poly(amic acid) solution directly from synthesis, ensure it is homogeneous and free of bubbles. Degassing in a vacuum oven or by gentle sonication may be necessary.

  • If using isolated polyimide, dissolve a known weight of the polymer in a suitable solvent to achieve the desired concentration. Typical concentrations for solution casting range from 10-25 wt%.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the polymer is completely dissolved.

  • Filter the polymer solution through a syringe filter (e.g., 0.45 µm) to remove any particulate impurities.

  • Degas the filtered solution to remove any dissolved air bubbles.

Solution Casting of the Film

Materials:

  • Polymer solution

  • Casting substrate (e.g., clean, flat glass plate, stainless steel sheet)

  • Casting knife (doctor blade) or a leveled casting surface

  • Leveling table

  • Oven with controlled temperature and preferably a vacuum or inert gas atmosphere

Procedure:

  • Place the casting substrate on a leveling table to ensure a uniform film thickness.

  • Pour the degassed polymer solution onto the substrate.

  • Use a casting knife (doctor blade) set to a specific gap height to spread the solution evenly across the substrate. The final film thickness will depend on the solution concentration and the gap height.

  • Alternatively, for small-scale preparations, the solution can be poured onto a leveled substrate in a dust-free environment and allowed to spread under gravity.

Film Drying and Thermal Imidization

This is a critical step to remove the solvent and, in the case of a poly(amic acid) precursor, to convert it to the final polyimide structure. This is typically a multi-stage heating process.

Procedure:

  • Place the cast film and substrate in a pre-heated oven.

  • Initial Drying (Solvent Evaporation): Heat the film at a relatively low temperature (e.g., 80-100 °C) for several hours (e.g., 2-4 hours) to slowly evaporate the bulk of the solvent. A slow evaporation rate is crucial to prevent the formation of bubbles and ensure a smooth film surface.

  • Thermal Imidization and Annealing: Gradually increase the temperature in stages to complete the imidization process and anneal the film. A typical heating program would be:

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • (Optional) A final higher temperature step (e.g., 300 °C) for 30 minutes to 1 hour can be employed for further annealing, depending on the thermal stability of the specific polyimide.

  • Cool the film slowly to room temperature to avoid thermal stress and cracking.

  • Once cooled, the film can be carefully peeled from the substrate.

Data Presentation

The following tables summarize typical quantitative data for the solution casting process of polyimides based on structurally similar monomers.

Table 1: Polymer Synthesis and Solution Preparation Parameters

ParameterTypical ValueRangeNotes
Polymer Synthesis
Diamine:Dianhydride Molar Ratio1:10.98:1 to 1:1.02Stoichiometric balance is crucial for high molecular weight.
Reaction TemperatureRoom Temperature20-25 °CFor poly(amic acid) formation.
Reaction Time24 hours12-48 hoursDepends on the reactivity of the monomers.
Solution Preparation
Polymer Concentration15 wt%10-25 wt%Higher concentrations lead to thicker films.
SolventNMPDMAc, DMFChoice depends on polymer solubility.
Dissolution TemperatureRoom Temperature25-60 °CGentle heating can aid dissolution.

Table 2: Film Casting and Thermal Treatment Parameters

ParameterTypical ValueRangeNotes
Film Casting
Doctor Blade Gap Height500 µm200-1000 µmDetermines the wet film thickness.
Thermal Treatment
Initial Drying Temperature80 °C70-100 °CSlow solvent removal.
Initial Drying Time2 hours1-4 hours
Imidization/Annealing Steps150°C, 200°C, 250°C120-300 °CStepwise heating is recommended.
Dwell Time at Each Step1 hour30-60 minutesEnsures complete imidization and stress relaxation.
Final Film Thickness50 µm20-100 µmDependent on initial solution concentration and casting parameters.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of polyimide films via solution casting.

G cluster_0 Polymer Synthesis cluster_1 Solution Preparation cluster_2 Film Formation Monomer_Dissolution 1. Dissolve Diamine in Solvent Polymerization 2. Add Dianhydride and React Monomer_Dissolution->Polymerization PAA_Solution 3. Poly(amic acid) Solution Polymerization->PAA_Solution Concentration_Adjustment 4. Adjust Concentration (if needed) PAA_Solution->Concentration_Adjustment Filtration 5. Filter Solution Concentration_Adjustment->Filtration Degassing 6. Degas Solution Filtration->Degassing Casting 7. Cast Solution onto Substrate Degassing->Casting Drying 8. Initial Solvent Evaporation Casting->Drying Imidization 9. Thermal Imidization & Annealing Drying->Imidization Peeling 10. Peel Film from Substrate Imidization->Peeling

Caption: Workflow for Polyimide Film Preparation.

Logical Relationship of Process Parameters

The diagram below shows the logical relationship between key experimental parameters and their influence on the final film properties.

G Concentration Polymer Concentration Thickness Film Thickness Concentration->Thickness Mechanical Mechanical Properties Concentration->Mechanical Solvent Solvent Choice Surface Surface Quality Solvent->Surface Casting_Speed Casting Speed/Gap Casting_Speed->Thickness Drying_Temp Drying Temperature Drying_Temp->Surface Drying_Time Drying Time Drying_Time->Surface Annealing_Temp Annealing Temperature Annealing_Temp->Mechanical Thermal Thermal Stability Annealing_Temp->Thermal

Caption: Influence of Parameters on Film Properties.

Application Notes and Protocols: Cross-linking Reactions Involving Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is an aromatic diamine containing sulfonate groups. Its structure makes it a valuable monomer for the synthesis of specialty polymers, particularly sulfonated polyimides. These polymers are of significant interest in various advanced applications, including proton exchange membranes for fuel cells, gas separation membranes, and high-performance composites.

The presence of sulfonate (-SO₃H) groups imparts desirable properties such as hydrophilicity and ion-exchange capacity. However, high sulfonation levels can also lead to excessive swelling in aqueous environments and reduced mechanical stability. Cross-linking of the polymer matrix is a highly effective strategy to mitigate these drawbacks. By creating a three-dimensional network, cross-linking enhances the thermal, mechanical, and chemical stability of the resulting material, while controlling its swelling behavior.

This document provides detailed protocols for the synthesis of a sulfonated polyimide using Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) and a subsequent thermal cross-linking procedure. It also presents representative data for the characterization of such cross-linked polymers.

Disclaimer: The following protocols are representative examples based on established procedures for analogous sulfonated polyimides. Researchers should optimize these conditions for their specific experimental setup and desired material properties.

2. Chemical Structure and Reaction Overview

The overall process involves a two-step approach: polymerization of the diamine monomer with a dianhydride to form a sulfonated polyimide, followed by a thermal treatment to induce cross-linking.

G Monomer Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (Diamine Monomer) Polymerization Polymerization Monomer->Polymerization Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->Polymerization Polyimide Sulfonated Polyimide Polymerization->Polyimide Casting Solvent Casting Polyimide->Casting Film Polyimide Film Casting->Film Crosslinking Thermal Cross-linking Film->Crosslinking CrosslinkedPolymer Cross-linked Sulfonated Polyimide Crosslinking->CrosslinkedPolymer

Caption: From monomer to cross-linked polymer workflow.

3. Experimental Protocols

3.1. Protocol 1: Synthesis of Sulfonated Polyimide

This protocol describes the synthesis of a sulfonated poly(amic acid) precursor, followed by its conversion to the corresponding polyimide.

  • Materials:

    • Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

    • Pyromellitic dianhydride (PMDA)

    • N,N-dimethylacetamide (DMAc, anhydrous)

    • Acetic anhydride

    • Pyridine

    • Methanol

    • Nitrogen gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Nitrogen inlet and outlet

    • Ice bath

    • Heating mantle with temperature controller

    • Glass plate for casting

    • Vacuum oven

  • Procedure:

    • Poly(amic acid) Synthesis:

      • In a dry three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in anhydrous DMAc.

      • Stir the solution until the diamine is completely dissolved.

      • Cool the flask in an ice bath to 0-5 °C.

      • Gradually add an equimolar amount of PMDA powder to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

      • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under continuous stirring. The solution will become viscous, indicating the formation of the poly(amic acid).

    • Chemical Imidization:

      • To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine (relative to the repeating unit of the polymer).

      • Stir the mixture at room temperature for 1 hour, then heat to 80 °C for 4 hours to complete the imidization.

      • Cool the solution to room temperature.

      • Precipitate the sulfonated polyimide by slowly pouring the polymer solution into a large excess of methanol with vigorous stirring.

      • Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C for 24 hours.

G cluster_0 Poly(amic acid) Synthesis cluster_1 Chemical Imidization & Purification Dissolve 1. Dissolve diamine in DMAc under N2 atmosphere Cool 2. Cool to 0-5 °C Dissolve->Cool Add 3. Gradually add PMDA Cool->Add React 4. Stir at room temperature for 24 hours Add->React Add_Imid 5. Add acetic anhydride and pyridine React->Add_Imid Heat 6. Heat to 80 °C for 4 hours Add_Imid->Heat Precipitate 7. Precipitate polymer in methanol Heat->Precipitate Dry 8. Filter, wash, and dry under vacuum Precipitate->Dry

Caption: Workflow for sulfonated polyimide synthesis.

3.2. Protocol 2: Thermal Cross-linking of Sulfonated Polyimide Film

This protocol details the formation of a polyimide film and its subsequent thermal cross-linking.

  • Procedure:

    • Film Casting:

      • Prepare a 15-20% (w/v) solution of the dried sulfonated polyimide in DMAc.

      • Stir the solution until the polymer is fully dissolved. The solution should be viscous and homogeneous.

      • Cast the solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.

      • Dry the cast film in an oven at 80 °C for 12 hours to remove the bulk of the solvent.

      • Further dry the film under vacuum at 120 °C for 24 hours to remove any residual solvent.

      • Carefully peel the flexible polyimide film from the glass substrate.

    • Thermal Cross-linking:

      • Place the dried polyimide film in a programmable furnace under a nitrogen atmosphere.

      • Heat the film according to a specific temperature program. A typical program involves ramping the temperature to 250-300 °C and holding it for 2-4 hours. The optimal temperature and time will depend on the desired degree of cross-linking.

      • After the thermal treatment, allow the furnace to cool down slowly to room temperature.

      • The resulting film will be a cross-linked sulfonated polyimide, which is typically more rigid and less soluble than the uncross-linked precursor.

4. Data Presentation

The following tables summarize representative quantitative data for cross-linked sulfonated aromatic polymers, providing an indication of the expected material properties.

Table 1: Thermal Properties of Uncross-linked vs. Cross-linked Sulfonated Polyimides

PropertyUncross-linked SPICross-linked SPI
Glass Transition Temp. (Tg) 280 - 320 °C300 - 350 °C (or not detectable)
5% Weight Loss Temp. (Td5) ~320 °C> 350 °C

Table 2: Mechanical and Swelling Properties of Uncross-linked vs. Cross-linked Sulfonated Polyimides

PropertyUncross-linked SPICross-linked SPI
Tensile Strength 50 - 80 MPa60 - 100 MPa
Young's Modulus 1.5 - 2.5 GPa2.0 - 3.5 GPa
Elongation at Break 10 - 30%5 - 15%
Water Uptake (at 80 °C) 50 - 90%20 - 40%
Swelling Ratio (at 80 °C) 15 - 30%5 - 15%

5. Plausible Cross-linking Mechanism

Thermal treatment of sulfonated polyimides can lead to the formation of sulfone (-SO₂-) cross-links between polymer chains. This reaction is believed to proceed via an electrophilic aromatic substitution mechanism.

G Start Two Polymer Chains with -SO3H groups Heat Thermal Activation (>250 °C) Start->Heat Intermediate Formation of Electrophilic Sulfonium Ion Intermediate Heat->Intermediate Attack Electrophilic Aromatic Substitution Intermediate->Attack Final Formation of -SO2- Cross-link between Chains Attack->Final

Characterization of Aromatic Polysulfonamide-Ester Polymers Derived from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of aromatic polysulfonamide-ester polymers derived from the monomer Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). Due to the limited availability of specific data for this exact polymer in publicly accessible literature, this guide presents protocols and representative data based on well-characterized, structurally similar aromatic polyamides and polysulfonamides. The techniques detailed herein are fundamental for elucidating the structure, molecular weight, and thermal properties of these polymers, which are critical parameters for their application in research, and drug development.

Introduction

Aromatic polysulfonamide-esters are a class of polymers that combine the desirable properties of both polyamides and polysulfonates, including high thermal stability, good mechanical strength, and excellent chemical resistance. The specific polymer derived from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) incorporates the bisphenol A moiety, which can influence its solubility and processing characteristics. Thorough characterization is essential to establish structure-property relationships and ensure batch-to-batch reproducibility for any potential application.

Characterization Workflow

The logical workflow for the comprehensive characterization of these polymers is outlined below. It begins with structural elucidation, followed by determination of molecular weight and concludes with an assessment of thermal stability.

Polymer Characterization Workflow Start Synthesized Polymer FTIR FTIR Spectroscopy (Functional Group Identification) Start->FTIR NMR NMR Spectroscopy (Detailed Structure & Composition) FTIR->NMR GPC Gel Permeation Chromatography (Molecular Weight & Distribution) NMR->GPC TGA Thermogravimetric Analysis (Thermal Stability & Degradation) GPC->TGA DSC Differential Scanning Calorimetry (Glass Transition & Melting) TGA->DSC End Comprehensive Characterization Data DSC->End

Caption: Overall workflow for polymer characterization.

Structural Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the polymer, confirming the success of the polymerization reaction. For the target polymer, we expect to see characteristic absorption bands for N-H stretching of the amide, S=O stretching of the sulfonate group, C=O stretching of the ester (if present), and aromatic C-H and C=C vibrations.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Ensure the polymer sample is a dry, solid powder or film. No further preparation is typically needed for ATR-FTIR.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the polymer sample onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Representative Data:

Wavenumber (cm⁻¹)AssignmentExpected in Target Polymer
3300-3500N-H stretching (amide)Yes
3000-3100Aromatic C-H stretchingYes
2850-2960Aliphatic C-H stretching (isopropyl)Yes
1720-1740C=O stretching (ester)Yes
1630-1680C=O stretching (amide I)Yes
1510-1580N-H bending (amide II) & Aromatic C=CYes
1300-1350Asymmetric SO₂ stretching (sulfonamide)Yes
1150-1180Symmetric SO₂ stretching (sulfonamide)Yes
1240Asymmetric C-O-C stretching (ether)Yes
830p-substituted benzene C-H out-of-planeYes
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the molecular structure of the polymer, including the connectivity of the monomer units and the ratio of different protons and carbons. ¹H NMR is used to identify the different types of protons and their relative abundance, while ¹³C NMR provides information on the carbon skeleton.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇). Complete dissolution is crucial. Sonication may be required.

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Temperature: Room temperature, unless solubility is an issue, in which case a higher temperature can be used.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual solvent peak as a reference.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer repeat unit.

Representative ¹H NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~10.0 - 10.5Amide N-H
~7.0 - 8.0Aromatic protons
~1.6Isopropylidene (CH₃) protons

Molecular Weight Determination

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application Note: GPC/SEC is a powerful technique for determining the molecular weight distribution of a polymer.[1] It separates polymer molecules based on their hydrodynamic volume in solution. From the GPC data, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) can be determined. These parameters are critical as they influence the mechanical and bulk properties of the polymer.

Protocol: GPC/SEC Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the polymer sample.

    • Dissolve the polymer in a suitable mobile phase (e.g., N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) with 0.05 M LiBr) to a final concentration of 1-2 mg/mL. Ensure complete dissolution.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • GPC/SEC System: An integrated system with a pump, injector, column oven, and a differential refractive index (DRI) detector.

    • Columns: A set of columns suitable for separating the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

    • Mobile Phase: DMF or DMAc with 0.05 M LiBr.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50-80 °C to reduce solvent viscosity and improve solubility.

  • Calibration: Calibrate the system using a series of narrow molecular weight distribution polystyrene or poly(methyl methacrylate) standards.

  • Data Acquisition and Analysis:

    • Inject the filtered sample solution.

    • Record the chromatogram.

    • Use the calibration curve to calculate Mₙ, Mₙ, and PDI for the polymer sample.

Representative Molecular Weight Data:

ParameterRepresentative Value
Mₙ ( g/mol )25,000 - 45,000
Mₙ ( g/mol )50,000 - 90,000
PDI1.8 - 2.5

Thermal Properties

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] It is used to determine the thermal stability of the polymer, identify the onset of decomposition, and quantify the amount of residual char at high temperatures.

Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • TGA Instrument: A standard thermogravimetric analyzer.

    • Temperature Program: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.

    • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

  • Data Acquisition and Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset of decomposition temperature (Tₒ), the temperature of 5% and 10% weight loss (T₅% and T₁₀%), and the char yield at 800 °C.

Representative Thermal Stability Data:

ParameterRepresentative Value (°C)
T₅% (Nitrogen)350 - 450
T₁₀% (Nitrogen)380 - 480
Char Yield @ 800°C (%)40 - 60
Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the heat flow into or out of a sample as a function of temperature.[3] It is used to determine the glass transition temperature (T₉) of amorphous polymers and the melting temperature (Tₘ) and crystallization temperature (Tₙ) of semi-crystalline polymers. The T₉ is a critical parameter that defines the upper-use temperature of the material.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan and seal it.

  • Instrument Setup:

    • DSC Instrument: A standard differential scanning calorimeter.

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected T₉ (e.g., 300 °C) at a rate of 10 °C/min to erase the thermal history.

      • Cool to room temperature at 10 °C/min.

      • Heat again to 300 °C at 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the T₉ from the second heating scan, typically as the midpoint of the step change in the heat flow curve.

Representative Glass Transition Data:

ParameterRepresentative Value (°C)
T₉180 - 250

Logical Relationships in Characterization

The interplay between the different characterization techniques provides a holistic understanding of the polymer.

Characterization Interrelation Structure Polymer Structure (FTIR, NMR) MW Molecular Weight (GPC) Structure->MW influences Thermal Thermal Properties (TGA, DSC) Structure->Thermal determines Properties Bulk Properties (Mechanical, Solubility) Structure->Properties defines MW->Thermal affects MW->Properties governs Thermal->Properties limits

Caption: Interrelation of polymer characteristics.

Conclusion

The suite of analytical techniques described provides a robust framework for the comprehensive characterization of polymers derived from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). By systematically applying these protocols, researchers can obtain reliable data on the polymer's structure, molecular weight, and thermal properties, which are indispensable for quality control, material development, and predicting performance in various applications.

References

Application Notes and Protocols: Modification of Polymer Properties using Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is a sulfonated aromatic diamine monomer. The incorporation of such monomers into polymer chains, particularly in engineering thermoplastics like polyimides and polyamides, is a key strategy for modifying their properties. The presence of the bulky isopropylidene group and the hydrophilic sulfonic acid groups can significantly impact the final polymer's characteristics.

Potential Applications: The primary applications for polymers modified with sulfonated diamines are in the development of proton exchange membranes (PEMs) for fuel cells, where high proton conductivity and good thermal and mechanical stability are required.[1][2] Other potential uses include gas separation membranes, specialty coatings, and advanced composites.

Expected Effects on Polymer Properties

The introduction of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) or similar sulfonated diamines into a polymer backbone is anticipated to influence several key properties:

  • Increased Hydrophilicity and Water Uptake: The sulfonic acid groups are highly polar and will increase the polymer's affinity for water. This is a critical parameter for applications like PEMs.[2]

  • Enhanced Proton Conductivity: The sulfonic acid moieties act as proton carriers, and their presence is expected to significantly increase the proton conductivity of the resulting polymer membrane.[1][3]

  • Altered Thermal Stability: The bulky aromatic structure may enhance the glass transition temperature (Tg) and thermal stability. However, the sulfonic acid groups can be susceptible to degradation at very high temperatures.[4][5]

  • Modified Mechanical Properties: The rigid monomer structure can enhance the tensile strength and modulus of the polymer. However, high degrees of sulfonation can sometimes lead to increased brittleness.[6]

  • Improved Solubility: The presence of polar groups and the disruption of chain packing by the bulky isopropylidene group may improve the solubility of otherwise intractable polymers in common organic solvents.[4]

Quantitative Data Summary (Based on Analogous Sulfonated Polymers)

The following tables summarize typical quantitative data from studies on polymers modified with analogous sulfonated diamines. This data is provided for illustrative purposes to indicate the potential range of property modifications.

Table 1: Thermal Properties of Sulfonated vs. Non-Sulfonated Polyimides

Polymer SystemDianhydride/DiamineGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)Reference
Non-Sulfonated PolyimideBPADA / ODA~260~520[4]
Sulfonated PolyimideBPADA / Sulfonated Diamine275 - 292387 - 434[4]
Sulfonated Polyimide9FDA / pBABTS>300~450[3]

BPADA: 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride); ODA: 4,4'-oxydianiline; 9FDA: 9,9-bis(4-aminophenyl)fluorene; pBABTS: a highly sulfonated diamine.

Table 2: Water Uptake and Proton Conductivity of Sulfonated Polyimide Membranes

Polymer SystemDegree of Sulfonation (%)Water Uptake (%)Proton Conductivity (S/cm) at 80°CReference
Sulfonated Copolyimide40350.045[1]
Sulfonated Copolyimide60680.098[1]
Nafion® 117 (Reference)N/A~30~0.100[2]

Experimental Protocols

The following are generalized protocols for the synthesis of a sulfonated polyimide and the subsequent casting of a polymer membrane. These should be adapted based on the specific reactivity of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) and the target polymer properties.

Protocol for Synthesis of a Sulfonated Copolyimide

This protocol describes a typical two-step polycondensation reaction to form a poly(amic acid) precursor, followed by thermal imidization.

Materials:

  • Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (Sulfonated Diamine)

  • A non-sulfonated aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

  • An aromatic dianhydride (e.g., 3,3′,4,4′-benzophenonetetracarboxylic dianhydride, BTDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (TEA)

  • Toluene

  • Nitrogen gas supply

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and Dean-Stark trap

Procedure:

  • In a dried three-neck flask under a nitrogen atmosphere, dissolve a calculated amount of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) and the non-sulfonated diamine in anhydrous NMP. The ratio of the two diamines will determine the final degree of sulfonation.

  • Add triethylamine as an acid scavenger.[3]

  • Once the diamines are fully dissolved, slowly add an equimolar amount of the dianhydride to the solution while stirring vigorously. The total molar amount of diamines should equal the molar amount of dianhydride.

  • Continue stirring at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

  • For chemical imidization (alternative to thermal), acetic anhydride and pyridine can be added to the poly(amic acid) solution and stirred for several hours.

  • For thermal imidization, the poly(amic acid) solution is typically cast into a film first (see Protocol 4.2).

Protocol for Membrane Casting and Thermal Imidization

Materials:

  • Poly(amic acid) solution from Protocol 4.1

  • Glass plate or other suitable substrate

  • Doctor blade or casting knife

  • Vacuum oven or convection oven with temperature control

Procedure:

  • Pour the viscous poly(amic acid) solution onto a clean, level glass plate.

  • Use a doctor blade to cast a film of uniform thickness (e.g., 500 µm).

  • Place the cast film in an oven and heat according to a staged temperature program to slowly remove the solvent and induce cyclization (imidization). A typical program might be:

    • 80°C for 4 hours

    • 120°C for 2 hours

    • 180°C for 2 hours

    • 220°C for 4 hours[2]

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

  • The membrane may require a protonation step by boiling in dilute sulfuric acid followed by rinsing with deionized water.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_casting Membrane Formation cluster_characterization Characterization s1 Dissolve Diamines in NMP s2 Add Dianhydride s1->s2 s3 Polymerization (Poly(amic acid) formation) s2->s3 c1 Cast Poly(amic acid) Solution s3->c1 Viscous Solution c2 Thermal Imidization (Staged Heating) c3 Peel off Polyimide Membrane ch1 Thermal Analysis (TGA, DSC) c3->ch1 ch2 Mechanical Testing c3->ch2 ch3 Water Uptake & Conductivity c3->ch3 logical_relationship cluster_properties Introduced Molecular Features cluster_effects Resulting Polymer Properties monomer Sulfonated Diamine Monomer (e.g., Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)) prop1 Sulfonic Acid Groups (-SO3H) monomer->prop1 prop2 Bulky Isopropylidene Group monomer->prop2 prop3 Aromatic Backbone monomer->prop3 effect1 Increased Hydrophilicity & Proton Conductivity prop1->effect1 Polar nature effect2 Disrupted Chain Packing (Potential for improved solubility) prop2->effect2 Steric hindrance effect3 Enhanced Thermal Stability (Tg) prop3->effect3 Rigidity effect4 Increased Mechanical Stiffness prop3->effect4 Rigidity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Q1: Why is the yield of my Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) synthesis consistently low?

Low yields in the synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) can stem from several factors, primarily related to the esterification reaction between Bisphenol A and 2-aminobenzenesulfonyl chloride. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Decomposition: The desired sulfonate ester may be unstable under the reaction or workup conditions.

  • Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.

To address these issues, a systematic approach to optimizing the reaction conditions is recommended.

Q2: How can I improve the reaction conditions to increase the yield?

Optimizing the reaction conditions is critical for maximizing the yield. Consider the following parameters:

  • Solvent: A dry, inert solvent is crucial to prevent hydrolysis of the sulfonyl chloride and the resulting sulfonate ester. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices.

  • Base: An appropriate base is necessary to neutralize the HCl generated during the reaction and to deprotonate the phenol. Pyridine or triethylamine are commonly used. The choice and amount of base can significantly impact the reaction rate and yield.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions, followed by warming to room temperature.

  • Reaction Time: Monitoring the reaction progress using thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

A suggested starting point for optimization is presented in the experimental protocol below.

Q3: What are the common side reactions, and how can I minimize them?

Several side reactions can occur during the synthesis, leading to a lower yield of the desired product.

  • Hydrolysis: The presence of water can lead to the hydrolysis of 2-aminobenzenesulfonyl chloride to 2-aminobenzenesulfonic acid, and the hydrolysis of the product back to Bisphenol A and the sulfonic acid. To minimize hydrolysis, ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reaction with the Amine Group: The amino group of 2-aminobenzenesulfonyl chloride or the product could potentially react, leading to sulfonamide formation. This is generally less favorable than the reaction with the phenolic hydroxyl group under the typically employed basic conditions.

  • Formation of Monosubstituted Product: Incomplete reaction can lead to the formation of Isopropylidenedi-1,4-phenylene (2-aminobenzenesulphonate), where only one of the phenolic groups of Bisphenol A has reacted. Using a slight excess of 2-aminobenzenesulfonyl chloride can help drive the reaction to completion.

The following diagram illustrates the main reaction and potential side reactions:

Synthesis_Pathway Bisphenol A Bisphenol A Target Product Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) Bisphenol A->Target Product Main Reaction Monosubstituted Product Monosubstituted Product Bisphenol A->Monosubstituted Product Incomplete Reaction 2-Aminobenzenesulfonyl Chloride 2-Aminobenzenesulfonyl Chloride 2-Aminobenzenesulfonyl Chloride->Target Product 2-Aminobenzenesulfonyl Chloride->Monosubstituted Product Hydrolysis Products 2-Aminobenzenesulfonic Acid + Bisphenol A 2-Aminobenzenesulfonyl Chloride->Hydrolysis Products Side Reaction (Hydrolysis) Target Product->Hydrolysis Products Side Reaction (Hydrolysis)

Figure 1. Synthesis and potential side reactions.

Q4: My product appears impure after synthesis. What are the best purification methods?

Purification is a critical step to obtain a high-purity product.

  • Extraction and Washing: After the reaction, an aqueous workup is necessary to remove the base and any water-soluble byproducts. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove the amine base, followed by washing with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride and acidic byproducts. A final wash with brine will help to remove residual water.

  • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.

The following workflow outlines the general experimental and purification process:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Bisphenol A + 2-Aminobenzenesulfonyl Chloride Reaction_Conditions DCM, Pyridine, 0 °C to RT Reactants->Reaction_Conditions Quench Add Water Reaction_Conditions->Quench Extract Extract with DCM Quench->Extract Wash_Acid Wash with 1M HCl Extract->Wash_Acid Wash_Base Wash with NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Figure 2. General experimental and purification workflow.

Frequently Asked Questions (FAQs)

Q5: What is the optimal molar ratio of Bisphenol A to 2-aminobenzenesulfonyl chloride?

Theoretically, a 1:2 molar ratio of Bisphenol A to 2-aminobenzenesulfonyl chloride is required. However, to drive the reaction to completion and minimize the formation of the monosubstituted product, a slight excess of the sulfonyl chloride (e.g., 2.1 to 2.2 equivalents) is often beneficial.

Q6: Can I use a different base instead of pyridine?

Yes, other tertiary amine bases such as triethylamine (TEA) can be used. The basicity and steric hindrance of the base can influence the reaction rate. It is advisable to run small-scale trials to determine the optimal base for your specific setup.

Q7: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (Bisphenol A and 2-aminobenzenesulfonyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Q8: The reaction seems to be very slow. What can I do?

If the reaction is slow, you can try the following:

  • Ensure that your reagents and solvent are of high purity and anhydrous.

  • Slightly increase the reaction temperature after the initial addition at 0 °C, for example, by allowing it to stir at room temperature for a longer period.

  • Consider using a more nucleophilic catalyst, although for this type of reaction, the base typically serves this role.

Data Presentation

ParameterCondition 1 (Standard)Condition 2 (Optimized)
Bisphenol A (equiv.) 1.01.0
2-Aminobenzenesulfonyl Chloride (equiv.) 2.02.2
Base Pyridine (2.5 equiv.)Triethylamine (3.0 equiv.)
Solvent DichloromethaneDichloromethane
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 hours8 hours (monitored by TLC)
Yield (%) 65%85%

Experimental Protocols

Standard Protocol for the Synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Bisphenol A (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (2.5 equivalents) to the solution and stir for 10 minutes.

  • Addition of Sulfonyl Chloride: Dissolve 2-aminobenzenesulfonyl chloride (2.0 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Optimized Protocol for Improved Yield

  • Preparation: Follow step 1 of the standard protocol.

  • Addition of Base: Add triethylamine (3.0 equivalents) to the solution and stir for 10 minutes at 0 °C.

  • Addition of Sulfonyl Chloride: Dissolve 2-aminobenzenesulfonyl chloride (2.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and monitor its progress by TLC. Stir until the starting material (Bisphenol A) is consumed (typically 6-8 hours).

  • Workup and Purification: Follow steps 5 and 6 of the standard protocol.

Disclaimer: These protocols are intended as a guide. Researchers should always conduct their own risk assessments and optimize conditions based on their specific laboratory setup and reagent quality.

"Troubleshooting solubility issues with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in organic solvents.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen organic solvent.

Question: I am trying to dissolve Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in a nonpolar organic solvent, and it remains as a solid. What should I do?

Answer:

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is a large molecule with both polar (aminobenzenesulphonate) and nonpolar (isopropylidenedi-1,4-phenylene) regions. Its solubility will be highly dependent on the solvent's polarity.

Troubleshooting Steps:

  • Solvent Selection: Start by attempting to dissolve the compound in a small range of solvents with varying polarities. Due to the presence of sulfonate groups, polar aprotic solvents are often a good starting point. Consider solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile.

  • Co-solvency: If the compound shows partial solubility in one solvent, a co-solvent system can be effective.[1][2][3] This involves adding a miscible solvent in which the compound has higher solubility to the initial solvent. For instance, if you observe some solubility in methanol, you could try a mixture of dichloromethane and methanol.

  • Heating: Gently heating the mixture can increase the solubility of many compounds. However, be cautious and ensure the compound is thermally stable to avoid degradation. It is recommended to perform thermal stability tests, such as thermogravimetric analysis (TGA), beforehand.

  • Particle Size Reduction: The dissolution rate is influenced by the particle size of the solid.[1][3][4] Grinding the compound to a finer powder increases the surface area available for solvent interaction, which can improve the rate of dissolution. Techniques like micronization can be employed for this purpose.[3][4]

Issue 2: The compound precipitates out of solution over time.

Question: I was able to dissolve Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) with heating, but it crashed out of solution as it cooled to room temperature. How can I maintain a stable solution?

Answer:

This phenomenon indicates that you have created a supersaturated solution at a higher temperature, which is not stable at room temperature.

Troubleshooting Steps:

  • Determine Equilibrium Solubility: It is crucial to determine the thermodynamic equilibrium solubility at your desired working temperature. The shake-flask method is a reliable technique for this (see Experimental Protocols section).[5][6]

  • Use of Anti-solvents: If a supersaturated solution is necessary for your experiment, the stability might be improved by carefully selecting the solvent system. In some cases, the addition of a small percentage of an "anti-solvent" (a solvent in which the compound is poorly soluble) can surprisingly stabilize a supersaturated solution, though this requires careful optimization.

  • Solid Dispersions: For long-term stability in the solid state that allows for faster dissolution upon use, consider preparing a solid dispersion.[1] This involves dispersing the compound in an inert carrier matrix at the molecular level.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in common organic solvents?

Q2: How can I improve the aqueous solubility of this compound?

A2: While the focus is on organic solvents, for applications requiring aqueous media, several strategies can be employed. The presence of aminobenzenesulphonate moieties suggests that pH adjustment could significantly impact solubility.[2] In acidic conditions, the amino groups can be protonated, potentially increasing aqueous solubility. The use of buffers to maintain a specific pH is recommended.[2]

Q3: Are there any chemical modification strategies to enhance solubility?

A3: Chemical modifications are an advanced approach. For aromatic sulfonates, forming a salt with a suitable counter-ion can sometimes improve solubility.[7] However, this would result in a different chemical entity and should only be considered if the application allows for it.

Data Presentation

Table 1: Solubility of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in Various Organic Solvents at 25°C.

SolventPolarity IndexSolubility (mg/mL)Observations
e.g., Dichloromethane3.1User-determined valuee.g., Forms a fine suspension
e.g., Acetone5.1User-determined valuee.g., Partially dissolves
e.g., Acetonitrile5.8User-determined valuee.g., Clear solution
e.g., Dimethylformamide (DMF)6.4User-determined valuee.g., Readily dissolves
e.g., Dimethyl Sulfoxide (DMSO)7.2User-determined valuee.g., High solubility

Users should populate this table with their own experimental data.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in a given solvent.[5][6]

Materials:

  • Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

  • Selected organic solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.[8]

  • After the incubation period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of your quantification method.

  • Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or other desired units. It is recommended to perform at least three replicate determinations.[8]

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue (Compound does not dissolve) solvent Step 1: Evaluate Solvent - Check polarity - Try polar aprotic (DMSO, DMF) start->solvent cosolvent Step 2: Implement Co-solvency - Mix with a better solvent solvent->cosolvent If partially soluble failure Further Action Needed - Consider chemical modification - Re-evaluate experimental design solvent->failure If insoluble in all heating Step 3: Apply Gentle Heating - Monitor for degradation cosolvent->heating If still problematic cosolvent->failure If precipitation occurs particle_size Step 4: Reduce Particle Size - Grind the compound heating->particle_size If dissolution is slow heating->failure If degradation occurs success Success: Compound Dissolved particle_size->success If issue is resolved particle_size->failure If no improvement

Caption: A workflow for troubleshooting solubility issues.

SolubilityEnhancement cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_solvent Solvent-based Approaches particle_size Particle Size Reduction - Grinding - Micronization solid_dispersion Solid Dispersion - Disperse in a carrier ph_adjustment pH Adjustment - Protonate/deprotonate functional groups salt_formation Salt Formation - React with acid/base co_solvency Co-solvency - Use a solvent mixture heating Temperature Increase - Apply gentle heating solubility Poor Solubility solubility->particle_size solubility->solid_dispersion solubility->ph_adjustment solubility->salt_formation solubility->co_solvency solubility->heating

Caption: Key techniques for enhancing compound solubility.

References

"Optimization of reaction conditions for polymerization with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the polymerization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)?

A1: The main challenges stem from the presence of sulfonic acid (-SO₃H) groups in the monomer structure. These groups can significantly impact the monomer's reactivity and the resulting polymer's properties. Key difficulties include:

  • Monomer Solubility: The sulfonated diamine may have limited solubility in common organic solvents, making homogeneous polymerization challenging.

  • Reduced Reactivity: The electron-withdrawing nature of the sulfonate groups can decrease the nucleophilicity of the amine groups, potentially leading to lower molecular weight polymers.

  • Side Reactions: The acidic nature of the sulfonic acid groups can sometimes catalyze unwanted side reactions.

  • Polymer Solubility: The resulting sulfonated polymer may also exhibit variable solubility depending on the degree of sulfonation and the polymer backbone.

Q2: What type of polymerization is typically used for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)?

A2: Polycondensation is the most common method for this type of monomer. This typically involves reacting the diamine with a suitable dianhydride or dicarboxylic acid to form a polyimide or polyamide, respectively. High-temperature solution polycondensation is a frequently employed technique.

Q3: Which solvents are recommended for the polymerization of this sulfonated diamine?

A3: Aprotic polar solvents are generally the best choice for dissolving sulfonated monomers and polymers. Commonly used solvents include:

  • N-methyl-2-pyrrolidone (NMP)

  • N,N-dimethylacetamide (DMAc)

  • N,N-dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

In some cases, the addition of a salt like lithium chloride (LiCl) or calcium chloride (CaCl₂) can improve the solubility of the polymer in the reaction medium.

Q4: How can I characterize the resulting polymer?

A4: A variety of analytical techniques can be used to characterize the polymer:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer linkages (e.g., imide rings) and the presence of the sulfonate groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and, in some cases, to determine the degree of sulfonation.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Polymer Yield or Molecular Weight 1. Impure monomers. 2. Inaccurate stoichiometry of monomers. 3. Insufficient reaction temperature or time. 4. Reduced reactivity of the sulfonated diamine. 5. Presence of water in the reaction mixture.1. Recrystallize or purify the monomers before use. 2. Carefully weigh the monomers to ensure a 1:1 molar ratio. 3. Optimize the reaction temperature and time. Monitor the viscosity of the reaction mixture. 4. Consider using a catalyst or a more reactive comonomer (e.g., a more electrophilic dianhydride). 5. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Solubility of Monomer or Polymer 1. Inappropriate solvent. 2. Low reaction temperature. 3. High molecular weight of the polymer leading to precipitation.1. Switch to a more polar aprotic solvent (e.g., NMP, DMAc, DMSO). 2. Gently heat the mixture to aid dissolution. 3. Add a salt like LiCl or CaCl₂ to the solvent to enhance polymer solubility.
Gel Formation During Polymerization 1. Presence of trifunctional impurities. 2. Side reactions leading to crosslinking.1. Ensure high purity of the monomers. 2. Lower the reaction temperature to minimize side reactions.
Brittle Polymer Film 1. Low molecular weight of the polymer. 2. Polymer is too rigid.1. Optimize reaction conditions to increase the molecular weight. 2. Consider incorporating a more flexible comonomer into the polymer backbone.

Experimental Protocols

General Protocol for Polyimide Synthesis via High-Temperature Solution Polycondensation
  • Monomer and Solvent Preparation:

    • Dry the Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) and the chosen aromatic dianhydride in a vacuum oven at a suitable temperature (e.g., 80-120°C) for several hours to remove any residual moisture.

    • Use anhydrous aprotic polar solvent (e.g., NMP or DMAc).

  • Polymerization:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in the anhydrous solvent under a nitrogen atmosphere.

    • Once the diamine is fully dissolved, add an equimolar amount of the aromatic dianhydride to the solution in one portion.

    • Continue stirring at room temperature for several hours to form the poly(amic acid) precursor. The viscosity of the solution will typically increase during this stage.

    • Gradually heat the reaction mixture to a higher temperature (e.g., 180-200°C) to effect chemical imidization. This process involves the cyclodehydration of the poly(amic acid) to form the polyimide. Water is eliminated during this step.

    • Maintain the reaction at this temperature for several hours until the desired viscosity is achieved.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous polymer solution into a non-solvent, such as methanol or water, to precipitate the polymer.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any residual solvent and unreacted monomers.

    • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-150°C) until a constant weight is obtained.

Data Presentation

Table 1: Typical Reaction Conditions for Polyimide Synthesis

ParameterCondition
Diamine Monomer Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
Dianhydride Monomer e.g., Pyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (ODPA)
Solvent N-methyl-2-pyrrolidone (NMP)
Monomer Concentration 10-20% (w/v)
Reaction Temperature 180-200°C
Reaction Time 6-12 hours
Atmosphere Inert (Nitrogen or Argon)

Table 2: Illustrative Properties of a Resulting Sulfonated Polyimide

PropertyTypical Value
Inherent Viscosity (dL/g) 0.5 - 1.5
Number Average Molecular Weight (Mn) ( g/mol ) 30,000 - 80,000
Molecular Weight Distribution (PDI) 1.5 - 2.5
Glass Transition Temperature (Tg) (°C) 250 - 300
5% Weight Loss Temperature (TGA, N₂) (°C) > 450

*Note: These values are illustrative and

"Preventing side reactions during the synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically performed via a Schotten-Baumann reaction between bisphenol A and 2-aminobenzenesulphonyl chloride in the presence of a base.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive 2-aminobenzenesulphonyl chloride: The sulfonyl chloride may have hydrolyzed due to exposure to moisture.[1][2]- Use freshly opened or properly stored 2-aminobenzenesulphonyl chloride. - Handle the reagent under anhydrous conditions (e.g., in a glove box or under an inert atmosphere).
2. Inefficient stirring: In a biphasic Schotten-Baumann reaction, inefficient mixing can limit the reaction between the reactants in the organic phase and the base in the aqueous phase.[1]- Use vigorous mechanical stirring to ensure proper mixing of the aqueous and organic layers.
3. Incorrect pH: The reaction requires a basic environment to neutralize the HCl generated and to deprotonate the phenol.[1][3]- Monitor the pH of the aqueous phase and maintain it in the range of 9-12 by the controlled addition of a base like NaOH or pyridine.[1]
4. Low reaction temperature: The reaction rate may be too slow at very low temperatures.- While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Product is an Oily or Gummy Substance, Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization.- Wash the crude product with a dilute acid solution to remove any unreacted amine-containing compounds and excess base. - Wash with a dilute base solution to remove unreacted bisphenol A and any acidic byproducts. - Attempt recrystallization from a different solvent system. Good solvents for aromatic sulfonate esters include toluene, ethyl acetate, or mixtures with hexanes.[4]
2. Incomplete reaction: The presence of mono-substituted product or starting materials can lead to an impure mixture.- Increase the reaction time or consider a slight excess of the 2-aminobenzenesulphonyl chloride. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Product is Discolored (e.g., Pink, Brown) 1. Oxidation of the amino group: The free amino group on the 2-aminobenzenesulphonyl moiety can be susceptible to air oxidation, especially at elevated temperatures or in the presence of certain metal ions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified solvents and reagents to minimize contaminants that could catalyze oxidation.
2. Side reactions of bisphenol A: At elevated temperatures or under strongly acidic or basic conditions, bisphenol A can undergo side reactions leading to colored impurities.- Maintain a moderate reaction temperature. - Ensure controlled addition of reagents to avoid localized high concentrations of acid or base.
Formation of a White Precipitate in the Reaction Mixture 1. Precipitation of the sodium salt of bisphenol A: If a strong aqueous base like NaOH is used, the sodium salt of bisphenol A may precipitate if its concentration exceeds its solubility.- Use a less concentrated base solution or add it more slowly. - Ensure sufficient organic solvent is present to keep the reactants and products in solution.
2. Precipitation of the product: The desired product may be insoluble in the chosen solvent system.- If the precipitate is the product, this can be beneficial for isolation. Ensure the reaction has gone to completion before filtering. - If premature precipitation is hindering the reaction, consider a solvent system in which the product is more soluble.
Presence of Multiple Spots on TLC Analysis of the Crude Product 1. Incomplete reaction: Spots corresponding to starting materials (bisphenol A and 2-aminobenzenesulphonyl chloride) will be present.- Increase reaction time or temperature as appropriate.
2. Formation of mono-substituted product: The reaction may not have gone to completion, leaving one of the hydroxyl groups on bisphenol A unreacted.- Use a stoichiometric excess of 2-aminobenzenesulphonyl chloride.
3. Hydrolysis of 2-aminobenzenesulphonyl chloride: This will form 2-aminobenzenesulphonic acid, which will be present as a salt.- This impurity can typically be removed by a basic wash during workup.
4. N-acylation of the product: The amino group of one product molecule could potentially react with another molecule of 2-aminobenzenesulphonyl chloride, leading to a sulfonamide byproduct.- This is more likely with a large excess of the sulfonyl chloride. Use a controlled stoichiometry. This byproduct can be difficult to remove, and chromatographic purification may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)?

A1: The most common and effective method is the Schotten-Baumann reaction. This involves reacting bisphenol A with 2-aminobenzenesulphonyl chloride in a two-phase solvent system (e.g., dichloromethane and water) in the presence of a base like sodium hydroxide or pyridine.[1][3] The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters to control are:

  • Stoichiometry: A slight excess of 2-aminobenzenesulphonyl chloride can help ensure complete di-substitution of bisphenol A.

  • pH: Maintaining a basic pH (typically 9-12) is crucial for the reaction to proceed.[1]

  • Temperature: The reaction is often run at room temperature. Elevated temperatures can increase the rate but may also promote side reactions.

  • Stirring: Vigorous stirring is necessary to ensure efficient mixing of the immiscible layers in a biphasic system.[1]

  • Purity of Reagents: Using pure, dry 2-aminobenzenesulphonyl chloride is essential to prevent hydrolysis and ensure a good yield.

Q3: My product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Likely impurities include:

  • Unreacted Bisphenol A: Can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH).

  • Unreacted 2-aminobenzenesulphonyl chloride and its hydrolysis product (2-aminobenzenesulphonic acid): Can be removed by washing with a dilute aqueous acid solution (e.g., 1M HCl) followed by a wash with a dilute aqueous base solution.

  • Mono-substituted product: This can be difficult to separate from the desired di-substituted product by simple extraction. Column chromatography on silica gel is often the most effective method for separation.

  • Polymeric byproducts from bisphenol A: These are typically less soluble and may sometimes be removed by trituration or recrystallization.

Q4: What analytical techniques are suitable for characterizing the final product?

A4: The following techniques are recommended for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonate ester (S=O stretches), aromatic rings, and the amino group (N-H stretch).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q5: Can I use a different base instead of sodium hydroxide?

A5: Yes, other bases can be used. Pyridine is a common alternative and can sometimes act as a catalyst.[3] Triethylamine can also be used, particularly in a single-phase organic solvent system. The choice of base can influence the reaction rate and side product formation.

Experimental Protocols

Generalized Schotten-Baumann Synthesis Protocol:

  • Dissolve Bisphenol A: In a round-bottom flask equipped with a mechanical stirrer, dissolve bisphenol A (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Add Aqueous Base: Add an aqueous solution of a base (e.g., 2M sodium hydroxide) to the flask.

  • Cool the Mixture: Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Add 2-aminobenzenesulphonyl chloride: Dissolve 2-aminobenzenesulphonyl chloride (2.1 equivalents) in the same organic solvent and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, 1M NaOH, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) or by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Key Reaction Parameters on the Synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Parameter Condition Effect on Yield Effect on Purity Potential Side Reactions
Stoichiometry of 2-aminobenzenesulphonyl chloride Sub-stoichiometric (<2 eq.)DecreasedLower (presence of mono-substituted product)-
Stoichiometric (~2.1 eq.)OptimalHighMinimal
Large Excess (>2.5 eq.)May slightly increaseMay decreaseIncreased risk of N-acylation
Base Weak Base (e.g., NaHCO₃)Low-Incomplete reaction
Strong Base (e.g., NaOH)HighGoodPotential for hydrolysis of sulfonyl chloride if not controlled
Organic Base (e.g., Pyridine)HighGoodCan act as a catalyst; needs to be removed during workup
Temperature Low (0-5 °C)Lower rateHigh-
Room TemperatureGoodGoodOptimal for many cases
Elevated (>50 °C)Higher rateMay decreaseIncreased risk of side reactions (e.g., oxidation, hydrolysis)
Solvent Biphasic (e.g., DCM/water)GoodGoodRequires vigorous stirring
Aprotic (e.g., THF, Dioxane)GoodGoodRequires an organic base (e.g., triethylamine)

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_diagnosis Diagnosis of Potential Issues cluster_solutions Corrective Actions Start Low Yield or Impure Product TLC Analyze Crude Product by TLC Start->TLC UnreactedSM Unreacted Starting Materials Present? TLC->UnreactedSM MultipleProducts Multiple Product Spots Present? TLC->MultipleProducts OilyProduct Product is Oily/Gummy? TLC->OilyProduct IncreaseTimeTemp Increase Reaction Time/Temperature UnreactedSM->IncreaseTimeTemp Yes CheckReagents Check Reagent Purity and Stoichiometry UnreactedSM->CheckReagents Yes OptimizeWorkup Optimize Workup (Acid/Base Washes) MultipleProducts->OptimizeWorkup Yes Chromatography Purify by Column Chromatography MultipleProducts->Chromatography If washes are ineffective OilyProduct->Chromatography If recrystallization fails Recrystallize Attempt Recrystallization with Different Solvents OilyProduct->Recrystallize Yes IncreaseTimeTemp->TLC CheckReagents->TLC OptimizeWorkup->TLC

Caption: Troubleshooting workflow for synthesis issues.

SynthesisPathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products and Byproducts cluster_side_reactions Potential Side Reactions BPA Bisphenol A (in Organic Solvent) Reaction Schotten-Baumann Reaction (Biphasic System) BPA->Reaction MonoSub Mono-substitution BPA->MonoSub Incomplete Reaction SulfonylChloride 2-aminobenzenesulphonyl chloride (in Organic Solvent) SulfonylChloride->Reaction Hydrolysis Hydrolysis of Sulfonyl Chloride SulfonylChloride->Hydrolysis H₂O Product Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) Reaction->Product HCl HCl (neutralized by base) Reaction->HCl Base Aqueous Base (e.g., NaOH) Base->Reaction (Neutralizes HCl) NAcylation N-acylation Product->NAcylation + Sulfonyl Chloride

Caption: Synthetic pathway and potential side reactions.

References

"Controlling molecular weight in polymers made with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymer Synthesis with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) to control polymer molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing high molecular weight polyimides from a diamine and a dianhydride?

A1: The most widely used method is a two-step process.[1] First, a soluble poly(amic acid) precursor is synthesized by reacting the diamine (like Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)) with a dianhydride in a polar aprotic solvent. This poly(amic acid) is then converted into the final polyimide in a second step, usually through thermal or chemical imidization.[1][2] This two-step approach is necessary because the final aromatic polyimides are often insoluble and infusible.[1]

Q2: Why am I consistently obtaining a low molecular weight polymer?

A2: Low molecular weight is a common issue that can be attributed to several factors:

  • Monomer Impurities: The presence of moisture or other monofunctional nucleophilic impurities in the monomers or solvent can terminate the growing polymer chain.[3]

  • Incorrect Stoichiometry: A precise 1:1 molar ratio of diamine to dianhydride is critical for achieving high molecular weight. A slight excess of the dianhydride is sometimes used to counteract impurities.[2]

  • Suboptimal Reaction Temperature: Temperature significantly affects reactivity. Temperatures that are too low can reduce the reactivity of the dianhydride, while temperatures that are too high can promote side reactions or branching, both of which limit molecular weight.[4]

  • Side Reactions: Excess dianhydride can attack the amic acid group, leading to chain-ending ortho-dicarboxylic acid groups that limit molecular weight.[2] Water present as an impurity can also react with dianhydrides.[2]

Q3: How does the order of monomer addition affect the final molecular weight?

A3: The order and mode of addition are crucial. The highest molecular weights are typically obtained when solid dianhydride is added incrementally to a solution of the diamine.[2] This method ensures the highly reactive dianhydride reacts preferentially with the diamine rather than with trace impurities like water in the solvent.[2]

Q4: What is the difference between thermal and chemical imidization, and how do they impact the polymer?

A4:

  • Thermal Imidization: The poly(amic acid) is converted to polyimide by heating, often in the form of a cast film, through a thermal cycle with temperatures ranging from 100°C to 350°C.[2] During this process, chain breaking can occur at around 100°C, which may initially reduce mechanical properties, but as the temperature increases, the terminal groups react, increasing the molecular weight again.[2]

  • Chemical Imidization: This technique uses dehydrating agents and catalysts at lower temperatures and is useful for producing molding powders.[2] While historically it was thought to yield lower molecular weight polymers, modern methods with post-synthesis treatment and purification can achieve high molecular weight and a high degree of imidization.[5][6]

Q5: Can I use an end-capping agent to control molecular weight?

A5: Yes, introducing active end-capping agents is a common strategy to regulate molecular weight and improve the processability of thermosetting polyimides.[7] Reagents like 4-phenylethynyl phthalic anhydride (4-PEPA) can be used to create oligomers of a controlled size that can be thermally crosslinked later.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Polymer Viscosity / Low Molecular Weight 1. Impure Monomers or Solvent: Water or other nucleophiles are present.Ensure monomers are of high purity (>99%) and solvents are anhydrous.[3][8]
2. Incorrect Stoichiometry: Molar ratio of diamine to dianhydride is not 1:1.Carefully calculate and weigh monomers. A slight excess of dianhydride may sometimes help achieve higher molecular weights.[2]
3. Suboptimal Reaction Temperature: Temperature is too high or too low.For poly(amic acid) synthesis, an initial reaction temperature around -5°C to 5°C is often optimal to balance reactivity and minimize side reactions.[4]
4. Incorrect Monomer Addition: Dianhydride reacts with solvent impurities.Add the solid dianhydride slowly to a stirred solution of the diamine. This favors the polymerization reaction.[2]
Polymer Precipitates During Synthesis 1. Poor Solubility: The growing poly(amic acid) chain becomes insoluble in the chosen solvent.Use a highly polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[8] Ensure a sufficiently high solvent volume (lower monomer concentration).
2. Molecular Weight is Too High: Exceptionally high molecular weight can reduce solubility.This is less common but can be addressed by slightly adjusting the stoichiometry away from a perfect 1:1 ratio or by using an end-capping agent.[7]
Final Polyimide Film is Brittle 1. Low Molecular Weight: The precursor poly(amic acid) had a low degree of polymerization.Review all steps in the "Low Molecular Weight" section. A high molecular weight poly(amic acid) is essential for strong films.[4]
2. Incomplete Imidization: The conversion from poly(amic acid) to polyimide is not complete.For thermal imidization, ensure the final curing temperature is high enough and held for sufficient time. For chemical imidization, check the freshness and ratio of reagents. Post-synthesis thermal treatment can complete the conversion.[5][6]
3. Isoimide Formation: Side reactions during chemical imidization can form isoimide structures.Post-synthesis thermal treatment below the polymer's glass transition temperature (Tg) can help rearrange the isoimide structure into the desired imide form.[5][6]

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on Polymer Molecular Weight

ParameterGeneral Effect on Molecular WeightNotes
Monomer Concentration Higher concentration generally leads to higher molecular weight.Reduces the relative impact of impurities and favors chain growth.[2]
Reaction Temperature An optimal temperature exists (e.g., -5°C for some systems).Temperatures too low reduce reactivity; temperatures too high cause side reactions.[4]
Stoichiometry A precise 1:1 molar ratio is required for the highest molecular weight.A slight excess of dianhydride can sometimes compensate for impurities.[2]
Water Content Increased water content drastically reduces molecular weight.Water reacts with the dianhydride, terminating the polymer chain.[2][4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Polyimide via Thermal Imidization

This protocol describes the most common laboratory-scale synthesis method.

1. Poly(amic acid) Synthesis: a. Dry the diamine, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), and the selected dianhydride (e.g., PMDA, 6FDA) under vacuum. b. In a three-neck flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve a precise amount of the diamine in an anhydrous polar aprotic solvent (e.g., NMP, DMAc). c. Cool the solution to 0°C in an ice bath. d. Slowly add an equimolar amount of the solid dianhydride in small portions to the stirred diamine solution over 1-2 hours. e. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The solution should become highly viscous, indicating the formation of high molecular weight poly(amic acid).

2. Thermal Imidization: a. Cast the viscous poly(amic acid) solution onto a clean glass substrate to form a uniform film. b. Place the substrate in a vacuum oven or a furnace with a nitrogen atmosphere. c. Apply a staged heating program. A typical cycle might be: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C. This gradual heating removes the solvent and facilitates the cyclodehydration reaction to form the polyimide.[2] d. Cool the furnace slowly to room temperature to obtain the final polyimide film.

Diagrams and Workflows

G Two-Step Polyimide Synthesis Workflow prep Monomer Preparation (Drying & Purification) dissolve Dissolve Diamine in Anhydrous Solvent prep->dissolve add Add Dianhydride (Equimolar, Slow Addition) dissolve->add react Polymerization (Formation of Poly(amic acid)) add->react cast Cast PAA Solution (Film Formation) react->cast imidize Imidization Step cast->imidize thermal Thermal Imidization (Staged Heating) imidize->thermal Heat chemical Chemical Imidization (Dehydrating Agents) imidize->chemical Reagents final_film Final Polyimide Film thermal->final_film chemical->final_film G Key Factors Controlling Polymer Molecular Weight high_mw High Molecular Weight (Desired Outcome) low_mw Low Molecular Weight (Undesired Outcome) purity High Monomer Purity (>99%) purity->high_mw stoich Accurate 1:1 Stoichiometry stoich->high_mw temp Optimal Temperature (e.g., 0-5 °C) temp->high_mw addition Correct Addition Order (Dianhydride to Diamine) addition->high_mw concentration High Monomer Concentration concentration->high_mw impurities Impurities (e.g., Water) impurities->low_mw bad_stoich Incorrect Stoichiometry bad_stoich->low_mw bad_temp Suboptimal Temperature bad_temp->low_mw

References

"Addressing brittleness in films made from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) polymers"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) Polymer Films

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with films made from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) polymers. The following sections address common issues, particularly film brittleness, and offer detailed protocols and data to assist in your experiments.

Troubleshooting Guide: Addressing Film Brittleness

This guide is designed to help you diagnose and resolve issues related to the brittleness of your polymer films in a question-and-answer format.

Q1: My cast films are extremely brittle and crack easily upon handling. What are the potential causes?

A1: Film brittleness in high-performance polymers like Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) typically stems from restricted polymer chain mobility. Key contributing factors include:

  • Internal Stresses: Rapid solvent evaporation during film casting can lock polymer chains in a high-stress, non-equilibrium state.[1]

  • Sub-optimal Solvent Systems: A poor choice of solvent can lead to polymer chain aggregation rather than proper entanglement, resulting in a brittle film structure.[2]

  • Insufficient Plasticization: The inherent rigidity of the polymer backbone may require the addition of plasticizers to increase flexibility.[3]

  • Low Polymer Molecular Weight: Shorter polymer chains have fewer entanglement points, which can contribute to lower toughness.

Q2: What are the primary methods to reduce brittleness and improve the flexibility of my films?

A2: The two most effective strategies for enhancing film flexibility are the incorporation of plasticizers and the application of thermal annealing.

  • Plasticizer Incorporation: Plasticizers are small molecules that position themselves between polymer chains, increasing intermolecular space and allowing the chains to move more freely.[3] This enhanced mobility translates to increased flexibility and reduced brittleness.

  • Thermal Annealing: This is a heat treatment process where the film is heated to a temperature above its glass transition temperature (Tg) but below its melting temperature.[4] This allows the polymer chains to relax and rearrange into a more stable, lower-stress configuration, which improves ductility.[5]

Q3: I want to try using a plasticizer. What factors should I consider when selecting one?

A3: Choosing the right plasticizer is critical for success. Consider the following:

  • Compatibility: The plasticizer must be compatible with the Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) polymer to ensure it disperses evenly and does not phase-separate over time. Look for plasticizers with similar polarity or solubility parameters.

  • Concentration: The amount of plasticizer is crucial. Too little will be ineffective, while too much can lead to a film that is too soft, sticky, or mechanically weak. It can also increase the water vapor permeability of the film.

  • Volatility: Low volatility is preferred to ensure the plasticizer does not leach out of the film over time, which would cause a return to a brittle state.

  • Impact on Other Properties: Be aware that while plasticizers increase flexibility, they often decrease tensile strength and may alter the thermal properties of the film.

Q4: How do I determine the correct temperature and duration for thermal annealing?

A4: The optimal annealing parameters depend on the specific thermal properties of your polymer.

  • Temperature: The annealing temperature should be set above the polymer's glass transition temperature (Tg) to allow for sufficient chain mobility.[4] A typical starting point is 10-20°C above Tg. You will need to determine the Tg of your specific polymer formulation using a technique like Differential Scanning Calorimetry (DSC).

  • Duration: Annealing time can range from a few hours to overnight.[5] Longer times generally allow for more complete stress relaxation. It is recommended to test a time course (e.g., 2, 6, 12, and 24 hours) to find the optimal duration for your application.

  • Cooling Rate: A slow cooling rate after annealing is critical to prevent the re-introduction of internal stresses.[5] Typically, this is achieved by simply turning off the oven and allowing it to cool to room temperature with the film inside.

Frequently Asked Questions (FAQs)

Q: Does the choice of casting solvent affect film brittleness? A: Absolutely. The solvent in which the polymer is dissolved plays a significant role in the final film morphology.[1] A solvent with a very high evaporation rate can cause the film to solidify too quickly, trapping internal stresses.[6] It's often beneficial to use a solvent with a moderate to low evaporation rate to allow the polymer chains adequate time to arrange themselves into a more relaxed state.

Q: Can the thickness of the cast film influence its flexibility? A: Yes, film thickness can be a factor. Very thin films may be more prone to cracking due to a higher surface area-to-volume ratio, which can accelerate solvent loss and stress formation. Conversely, very thick films may retain residual solvent in their lower layers, leading to non-uniform properties and potential brittleness upon complete drying.

Q: How do I know if my film is completely dry? Residual solvent seems to be a recurring issue. A: Residual solvent can act as a temporary plasticizer, but its eventual evaporation can lead to embrittlement. To ensure complete solvent removal, dry the film under vacuum, possibly with gentle heating (well below the polymer's Tg). You can confirm the absence of solvent using Thermogravimetric Analysis (TGA), which will show a weight loss step if a significant amount of solvent remains.

Q: Could environmental humidity during casting and drying affect my results? A: Yes, especially if you are using a water-miscible solvent. High humidity can introduce moisture into the film, which can act as a plasticizer or, in some cases, interfere with the desired film morphology. It is best to perform film casting and drying in a controlled environment with low humidity.

Data Presentation

The following tables present hypothetical data to illustrate the effects of plasticizers and thermal annealing on the mechanical properties of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) polymer films.

Table 1: Effect of Plasticizer Concentration on Mechanical Properties

Plasticizer TypeConcentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)
None (Control)0%754
Triethyl Citrate (TEC)5%6815
Triethyl Citrate (TEC)10%6035
PEG 4005%6525
PEG 40010%5550

Table 2: Effect of Thermal Annealing on Mechanical Properties

Annealing Temperature (°C)Annealing Time (hours)Tensile Strength (MPa)Elongation at Break (%)
No Annealing (Control)0754
Tg + 10°C127212
Tg + 20°C127020
Tg + 20°C246825

Experimental Protocols

Protocol 1: Incorporation of a Plasticizer via Solvent Casting

This protocol describes the preparation of a polymer film with an incorporated plasticizer.

  • Polymer Solution Preparation: a. Weigh the desired amount of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) polymer and dissolve it in a suitable solvent (e.g., Dimethylformamide - DMF) to achieve the desired concentration (e.g., 15% w/v). b. Stir the solution on a magnetic stir plate until the polymer is fully dissolved. This may require several hours.

  • Plasticizer Addition: a. Calculate the required amount of plasticizer (e.g., Triethyl Citrate) to achieve the target weight percentage relative to the polymer mass. b. Add the plasticizer to the polymer solution and stir for an additional 30 minutes to ensure homogeneity.

  • Film Casting: a. Place a clean, flat glass substrate on a level surface. b. Pour the polymer-plasticizer solution onto the substrate. c. Use a casting knife or a pipette tip bent into a hook to spread the solution evenly across the substrate to the desired thickness.

  • Drying: a. Cover the cast film with a petri dish lid, slightly ajar, to allow for slow solvent evaporation and prevent contamination from dust.[2] b. Allow the film to dry at room temperature for 24 hours in a fume hood. c. For complete solvent removal, place the film in a vacuum oven at 60°C for 12-24 hours.

  • Film Removal and Characterization: a. Carefully peel the film from the glass substrate. b. Cut the film into desired shapes for mechanical testing (e.g., tensile strength, elongation at break).

Protocol 2: Thermal Annealing of Polymer Films

This protocol outlines the procedure for thermally annealing a cast polymer film to reduce brittleness.

  • Film Preparation: a. Prepare a polymer film as described in Protocol 1 (without the plasticizer addition). b. Ensure the film is completely dry and free of residual solvent.

  • Determine Glass Transition Temperature (Tg): a. Cut a small sample of the film (5-10 mg). b. Use Differential Scanning Calorimetry (DSC) to determine the Tg of the polymer.

  • Annealing Procedure: a. Place the polymer film on a clean, flat surface (e.g., a glass slide or aluminum foil) to prevent it from deforming during heating. b. Place the sample in a programmable oven. c. Set the oven temperature to the desired annealing temperature (e.g., Tg + 20°C). d. Hold the film at this temperature for the desired duration (e.g., 12 hours).[5]

  • Cooling: a. After the annealing duration has passed, turn off the oven. b. Allow the oven to cool down to room temperature slowly with the film still inside. Do not open the oven door during the cooling process.

  • Characterization: a. Once at room temperature, remove the annealed film. b. Cut the film into appropriate shapes for mechanical property analysis.

Visualizations

The following diagrams illustrate the troubleshooting and experimental workflows.

G start Start: Brittle Polymer Film check_solvent Is solvent evaporation rate controlled? start->check_solvent anneal_film Strategy 2: Thermal Annealing start->anneal_film add_plasticizer Strategy 1: Incorporate a Plasticizer check_solvent->add_plasticizer No check_solvent->add_plasticizer Yes slow_evap Action: Use a lower volatility solvent or cover during drying. test_film Characterize Mechanical Properties (Tensile Test) add_plasticizer->test_film anneal_film->test_film decision Is flexibility sufficient? test_film->decision end_ok End: Film Flexibility Improved end_not_ok Re-evaluate: Adjust Concentration/Temperature end_not_ok->add_plasticizer end_not_ok->anneal_film decision->end_ok Yes decision->end_not_ok No G prep_solution 1. Prepare Polymer Solution (Polymer + Solvent) add_plasticizer_q Add Plasticizer? prep_solution->add_plasticizer_q add_plasticizer_step 2a. Add Plasticizer & Mix add_plasticizer_q->add_plasticizer_step Yes cast_film 3. Cast Film on Substrate add_plasticizer_q->cast_film No add_plasticizer_step->cast_film dry_film 4. Dry Film (Solvent Evaporation) cast_film->dry_film treatment_q Post-Treatment? dry_film->treatment_q anneal_step 5a. Thermal Annealing (Above Tg) treatment_q->anneal_step Yes characterize 6. Characterize Film Properties treatment_q->characterize No anneal_step->characterize

References

Technical Support Center: Improving the Thermal Stability of Polymers Containing Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with polymers containing Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). The focus is on enhancing the thermal stability of these polymers, a critical factor for their application in high-performance materials.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and thermal analysis of these specialized aromatic polyamides.

Issue Possible Causes Recommended Actions
Low Polymer Molecular Weight - Impure monomers- Incorrect stoichiometry of reactants- Sub-optimal reaction temperature or time- Presence of moisture in the reaction- Purify monomers before polymerization.- Precisely measure and control the molar ratio of diamine and diacid chloride.- Optimize reaction temperature and time based on experimental data.- Ensure all glassware and solvents are thoroughly dried.
Poor Thermal Stability (Lower than expected decomposition temperature) - Low molecular weight of the polymer- Presence of residual solvent or impurities- Irregular polymer chain structure- Oxidation during synthesis or processing- Improve polymerization conditions to increase molecular weight.- Purify the polymer to remove any trapped solvent or unreacted monomers.- Control the polymerization reaction to ensure a regular and well-defined polymer structure.- Conduct the synthesis and processing under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of Polymer at High Temperatures - Oxidative degradation- Side reactions during polymerization- Use antioxidants as additives.- Optimize the reaction temperature to minimize side reactions.- Ensure a completely inert atmosphere during high-temperature processing.
Inconsistent TGA/DSC Results - Inhomogeneous sample- Variations in heating rate- Contamination of the sample or instrument- Ensure the polymer sample is homogeneous.- Use a consistent heating rate for all thermal analyses.- Clean the TGA/DSC sample pans and instrument before each run.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the thermal stability of aromatic polyamides containing sulfonate groups?

A1: The thermal stability of these polymers is primarily influenced by several factors:

  • Polymer Backbone Rigidity: The presence of aromatic rings and the isopropylidene group contributes to a rigid polymer backbone, which generally enhances thermal stability.

  • Intermolecular Interactions: Hydrogen bonding between the amide groups and ionic interactions from the sulfonate groups can significantly increase thermal stability by restricting chain mobility.

  • Position of the Sulfonate Group: The position of the sulfonate group on the aromatic ring can affect the electronic properties and bond strengths within the polymer chain, thereby influencing its degradation pathway and stability.

  • Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability due to a larger number of intermolecular interactions per chain.

  • Purity: The presence of impurities, such as residual solvents or unreacted monomers, can act as initiation sites for thermal degradation, lowering the overall stability.

Q2: How does the introduction of sulfonate groups affect the properties of the polymer?

A2: The introduction of sulfonate groups imparts several key properties:

  • Increased Hydrophilicity: The ionic nature of the sulfonate groups increases the polymer's affinity for water.

  • Enhanced Solubility: Sulfonation can improve the solubility of rigid aromatic polyamides in polar organic solvents.

  • Potential for Ionic Crosslinking: The sulfonate groups can interact with multivalent cations to form ionic crosslinks, which can further enhance thermal and mechanical properties.

  • Modified Thermal Stability: While the strong ionic interactions can increase thermal stability, the sulfonic acid groups themselves can be a point of thermal decomposition, particularly at very high temperatures.[1]

Q3: What are the typical decomposition temperatures for aromatic polyamides with sulfone or sulfonate groups?

A3: Aromatic polyamides and poly(ether sulfone)s are known for their high thermal stability. Generally, the initial decomposition temperature (Td) in an inert atmosphere is above 400 °C. For poly(arylene ether sulfone amide)s, the temperature at 5% weight loss can range from 438 to 475 °C.[2] The exact decomposition temperature will depend on the specific chemical structure, molecular weight, and purity of the polymer.

Q4: What are the primary degradation mechanisms for these types of polymers?

A4: The thermal degradation of aromatic polyamides in an inert atmosphere typically involves the cleavage of the amide bond (C-N bond) as a primary pathway. For polymers containing sulfone or sulfonate groups, the degradation can also be initiated at the C-S bond. The degradation of poly(ether sulfone)s often involves the random scission of the main chain, leading to the release of products like SO₂ and phenol.[3]

Q5: How can I improve the processability of these rigid aromatic polyamides?

A5: Improving the processability of rigid aromatic polymers often involves structural modifications to increase solubility and lower the glass transition temperature (Tg) or melting temperature. Strategies include:

  • Copolymerization: Introducing more flexible co-monomers into the polymer backbone.

  • Introduction of Bulky Side Groups: Attaching bulky side groups to the polymer chain can disrupt chain packing and improve solubility.

  • Use of Asymmetric Monomers: Incorporating asymmetric monomers can lead to a less regular polymer structure, which can enhance solubility.

Quantitative Data on Thermal Stability

The following tables summarize typical thermal properties for related aromatic polymers. Note that the specific values for polymers of "Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)" may vary based on synthesis conditions and molecular weight.

Table 1: Glass Transition (Tg) and Decomposition Temperatures (Td) of Related Aromatic Polyamides and Polyimides

Polymer TypeTg (°C)Td at 10% Weight Loss (°C) in N₂Char Yield at 800°C (%)
Aromatic Polyamide with Ether Linkages236 - 298490 - 535-
Fluorinated Aromatic Polyamide189 - 214475 - 483-
Poly(ether sulfone amide)s241 - 283438 - 475 (5% loss)-
Sulfonated Polyimides238 - 252518 - 60958 - 65

Data compiled from various sources on related polymer systems.

Experimental Protocols

Methodology 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing aromatic polyamides from a diamine and a diacid chloride.

  • Monomer and Solvent Preparation:

    • Thoroughly dry the diamine monomer, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), and the aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) under vacuum.

    • Use a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The solvent should be freshly distilled and stored over molecular sieves.

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of the diamine monomer in the anhydrous solvent.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of the diacid chloride to the stirred solution. The diacid chloride can be added as a solid or as a solution in the same solvent.

    • Continue stirring the reaction mixture at low temperature for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours under a nitrogen atmosphere.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol or water.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and salts.

    • Further purify the polymer by washing with hot water and then with a suitable organic solvent (e.g., ethanol).

    • Dry the final polymer product in a vacuum oven at 80-100 °C until a constant weight is achieved.

Methodology 2: Thermal Characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Ensure the polymer sample is completely dry by heating it in a vacuum oven at a temperature below its Tg for several hours.

    • Accurately weigh 5-10 mg of the polymer sample into a clean TGA or DSC pan.

  • TGA Analysis:

    • Place the sample in the TGA instrument.

    • Heat the sample from room temperature to approximately 800-1000 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen for thermal stability analysis or air for oxidative stability).

    • Record the weight loss as a function of temperature. The onset of decomposition and the temperature of maximum decomposition rate can be determined from the TGA and its derivative (DTG) curve.

  • DSC Analysis:

    • Place the sample in the DSC instrument.

    • Perform a heat-cool-heat cycle to erase the thermal history of the polymer. For example, heat from room temperature to a temperature above the expected Tg but below the decomposition temperature, cool down at a controlled rate, and then heat again.

    • The glass transition temperature (Tg) is determined from the second heating scan as a change in the heat capacity.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization monomer_prep Monomer & Solvent Preparation polymerization Low-Temperature Solution Polycondensation monomer_prep->polymerization isolation Polymer Isolation & Purification polymerization->isolation drying Vacuum Drying isolation->drying sample_prep Sample Preparation drying->sample_prep Polymer Sample tga_analysis TGA Analysis sample_prep->tga_analysis dsc_analysis DSC Analysis sample_prep->dsc_analysis data_analysis Data Analysis tga_analysis->data_analysis dsc_analysis->data_analysis

Caption: Experimental workflow for the synthesis and thermal characterization of aromatic polyamides.

troubleshooting_logic start Low Thermal Stability Observed in TGA check_mw Check Molecular Weight start->check_mw check_purity Check Polymer Purity (Residual Solvent/Monomers) start->check_purity check_structure Analyze Polymer Structure (e.g., NMR) start->check_structure low_mw Low Molecular Weight check_mw->low_mw If Low impure Impurities Present check_purity->impure If Impure irregular_structure Irregular Structure check_structure->irregular_structure If Irregular optimize_synthesis Optimize Polymerization: - Stoichiometry - Temperature - Time low_mw->optimize_synthesis purify_polymer Improve Purification: - Reprecipitation - Soxhlet Extraction impure->purify_polymer control_reaction Control Reaction Conditions: - Monomer Addition Rate - Temperature Profile irregular_structure->control_reaction

Caption: Logical workflow for troubleshooting low thermal stability in aromatic polyamides.

References

"Minimizing impurities in the production of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Issue 1: Low Yield of the Desired Product

Potential Cause Suggested Solution Analytical Method to Confirm
Incomplete Reaction - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Increase the reaction temperature, if the product is stable at higher temperatures. - Use a slight excess of 2-aminobenzenesulfonyl chloride.HPLC, TLC
Hydrolysis of Sulfonyl Chloride - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).HPLC of the crude reaction mixture to detect 2-aminobenzenesulfonic acid.
Side Reactions - Control the reaction temperature carefully. - Optimize the rate of addition of the sulfonyl chloride.LC-MS, GC-MS to identify byproducts.
Product Loss During Workup - Use cold solvents for washing to minimize product solubility. - Ensure complete extraction from the aqueous phase.HPLC analysis of aqueous and organic layers.

Issue 2: Presence of Impurities in the Final Product

Impurity Potential Source Method for Removal Analytical Method for Detection
Unreacted Bisphenol A Incomplete reaction.Recrystallization, Column chromatography.HPLC, ¹H NMR
Unreacted 2-aminobenzenesulfonyl chloride Excess reagent used.Aqueous wash during workup (hydrolyzes to the sulfonic acid).HPLC
2-aminobenzenesulfonic acid Hydrolysis of 2-aminobenzenesulfonyl chloride.Aqueous wash with a dilute base (e.g., sodium bicarbonate solution).HPLC, LC-MS
Mono-substituted Product Incomplete reaction.Column chromatography.HPLC, LC-MS
Polymeric Byproducts Side reactions at elevated temperatures.Recrystallization from a suitable solvent system.Size Exclusion Chromatography (SEC), MALDI-TOF MS
Ortho,para-isomer of Bisphenol A Impurities Impure starting material.Use high-purity bisphenol A (>99%). Purification of the final product via recrystallization.HPLC

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for minimizing impurities in this synthesis?

A1: The most critical factor is the purity of the starting materials, particularly the 2-aminobenzenesulfonyl chloride, and maintaining anhydrous reaction conditions. Moisture will lead to the hydrolysis of the sulfonyl chloride to 2-aminobenzenesulfonic acid, which will not react with bisphenol A and will need to be removed during purification.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials (bisphenol A) and the formation of the product.

Q3: What is the best method for purifying the final product?

A3: Recrystallization is generally the most effective method for purifying the final product on a laboratory scale. The choice of solvent is crucial and may require some experimentation. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. For more challenging separations, column chromatography may be necessary.

Q4: I am observing a colored impurity in my final product. What could it be and how can I remove it?

A4: Colored impurities can arise from the degradation of the 2-aminobenzenesulphonate moiety, especially if the reaction is carried out at high temperatures or exposed to light. These can often be removed by treating a solution of the product with activated carbon followed by filtration and recrystallization.

Q5: Can I use a different base for this reaction?

A5: Yes, other tertiary amines like triethylamine or diisopropylethylamine can be used. However, pyridine is commonly used as it can also act as a catalyst. The choice of base can influence the reaction rate and the profile of impurities, so it may need to be optimized for your specific conditions.

Experimental Protocols

Protocol 1: Synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve bisphenol A (1 equivalent) in anhydrous pyridine at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-aminobenzenesulfonyl chloride (2.2 equivalents) in a minimal amount of anhydrous dichloromethane or tetrahydrofuran to the stirred solution of bisphenol A over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid to neutralize the excess pyridine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase starting composition.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Bisphenol A Bisphenol A Mixing & Cooling (0-5 °C) Mixing & Cooling (0-5 °C) Bisphenol A->Mixing & Cooling (0-5 °C) 2-Aminobenzenesulfonyl Chloride 2-Aminobenzenesulfonyl Chloride Slow Addition Slow Addition 2-Aminobenzenesulfonyl Chloride->Slow Addition Pyridine (Base) Pyridine (Base) Pyridine (Base)->Mixing & Cooling (0-5 °C) Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Mixing & Cooling (0-5 °C) Mixing & Cooling (0-5 °C)->Slow Addition Reaction at RT (12-24h) Reaction at RT (12-24h) Slow Addition->Reaction at RT (12-24h) Acid Quench Acid Quench Reaction at RT (12-24h)->Acid Quench Extraction Extraction Acid Quench->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Experimental workflow for the synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

TroubleshootingTree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Hydrolysis of Reagent Hydrolysis of Reagent Low Yield->Hydrolysis of Reagent Product Loss Product Loss Low Yield->Product Loss Extend Time/Temp Extend Time/Temp Incomplete Reaction->Extend Time/Temp Use Anhydrous Conditions Use Anhydrous Conditions Hydrolysis of Reagent->Use Anhydrous Conditions Optimize Workup Optimize Workup Product Loss->Optimize Workup Impurities Detected Impurities Detected Unreacted Starting Materials Unreacted Starting Materials Impurities Detected->Unreacted Starting Materials Side-Products Side-Products Impurities Detected->Side-Products Improve Purification Improve Purification Unreacted Starting Materials->Improve Purification Optimize Reaction Conditions Optimize Reaction Conditions Side-Products->Optimize Reaction Conditions

Caption: Troubleshooting decision tree for common issues in the synthesis.

"Scale-up challenges for the synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and chemists involved in the synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Troubleshooting Guide

This guide addresses common issues that may arise during the scale-up synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Issue 1: Low Product Yield

  • Question: We are experiencing a significantly lower yield of the final product than expected after scaling up our synthesis. What are the potential causes and solutions?

  • Answer: Low yields during scale-up can be attributed to several factors:

    • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and temperature differences, resulting in incomplete reactions or the formation of side products.

      • Solution: Ensure the use of an appropriate impeller and stirring speed for the reactor volume. Consider installing baffles to improve mixing efficiency.

    • Poor Temperature Control: The esterification reaction is often exothermic. Insufficient heat removal on a larger scale can lead to a runaway reaction and the formation of degradation products.

      • Solution: Implement a robust cooling system for the reactor. A gradual, controlled addition of the sulfonyl chloride reactant can also help manage the exotherm.

    • Moisture Contamination: The presence of water can hydrolyze the 2-aminobenzenesulphonyl chloride starting material, reducing its availability for the esterification reaction.

      • Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. Store hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.

      • Solution: Carefully calculate and precisely measure the molar equivalents of Bisphenol A and 2-aminobenzenesulphonyl chloride. A slight excess of the sulfonyl chloride may be required to drive the reaction to completion.

Issue 2: Product Purity Issues and Contamination

  • Question: Our final product is showing significant impurities in analytical tests (HPLC, NMR). What are the likely contaminants and how can we purify the product?

  • Answer: Common impurities can include unreacted starting materials, partially reacted intermediates (mono-substituted Bisphenol A), and byproducts from side reactions.

    • Unreacted Starting Materials: The presence of Bisphenol A or 2-aminobenzenesulphonic acid (from hydrolysis of the sulfonyl chloride) indicates an incomplete reaction.

      • Solution: Consider increasing the reaction time or temperature. A slight excess of the 2-aminobenzenesulphonyl chloride can also help consume all the Bisphenol A.

    • Side Products: Unwanted reactions can lead to the formation of colored impurities or polymeric materials.

      • Solution: Optimize the reaction temperature to minimize side reactions. A lower temperature may be beneficial, even if it requires a longer reaction time.

    • Purification Strategies:

      • Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities in the solution.

      • Column Chromatography: For laboratory-scale purification, silica gel chromatography can be used to separate the desired product from impurities with different polarities.[1]

      • Washing: Washing the crude product with appropriate solvents can remove specific impurities. For example, washing with a dilute aqueous base can remove acidic impurities, followed by a water wash to remove the base.

Issue 3: Difficulties with Product Isolation

  • Question: We are having trouble isolating the product from the reaction mixture. It is forming an oil or is difficult to filter. What can we do?

  • Answer: Product isolation challenges are common when scaling up.

    • Oiling Out: The product may be precipitating as an oil instead of a crystalline solid, which can be due to the presence of impurities or cooling the reaction mixture too quickly.

      • Solution: Try to cool the reaction mixture more slowly to encourage crystal growth. Seeding the solution with a small crystal of the pure product can also induce crystallization. Alternatively, try adding a co-solvent to change the solubility properties of the mixture.

    • Fine Precipitate: A very fine precipitate can be difficult to filter and may clog the filter paper.

      • Solution: Allowing the precipitate to age in the mother liquor, sometimes with gentle stirring, can lead to the growth of larger crystals (a process known as Ostwald ripening). Using a filter aid like celite can also improve filtration speed.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for this reaction?

    • A1: A polar aprotic solvent such as dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF) is often a good choice. The solvent should be able to dissolve the reactants but not react with them. It is crucial that the solvent is anhydrous.

  • Q2: What is the role of the base in this reaction, and which one should I use?

    • A2: The base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the hydroxyl groups of Bisphenol A and the sulfonyl chloride. This prevents the HCl from protonating the amino group of the product or catalyzing unwanted side reactions.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to observe the disappearance of the starting materials and the appearance of the product.

  • Q4: Are there any specific safety precautions I should take when running this reaction at a larger scale?

    • A4: Yes, several safety measures are critical. 2-aminobenzenesulphonyl chloride is corrosive and moisture-sensitive, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so ensure the reactor's cooling system is functioning correctly and have a plan for emergency cooling if necessary.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (hours)Yield (%)Purity (by HPLC, %)
0246598
25 (Room Temp)128595
5069088

Note: Data is illustrative and may vary based on specific reaction conditions.

Table 2: Effect of Reactant Molar Ratio on Yield

Bisphenol A (equivalents)2-aminobenzenesulphonyl chloride (equivalents)Base (equivalents)Yield (%)
1.02.02.075
1.02.22.292
1.02.52.591

Note: Data is illustrative and assumes the base is added to neutralize the HCl byproduct.

Experimental Protocols

Protocol 1: Synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

  • Setup: A multi-neck round-bottom flask (or a jacketed reactor for larger scale) is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reactant Charging: The reactor is charged with Bisphenol A (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane). The mixture is stirred until the Bisphenol A is fully dissolved.

  • Base Addition: A base, such as triethylamine (2.2 equivalents), is added to the solution.

  • Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath.

  • Reagent Addition: A solution of 2-aminobenzenesulphonyl chloride (2.2 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, the mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

Visualizations

experimental_workflow A Reactor Setup (Inert Atmosphere) B Charge Bisphenol A and Anhydrous Solvent A->B C Add Base (e.g., Triethylamine) B->C D Cool to 0-5 °C C->D E Slowly Add 2-aminobenzenesulphonyl chloride D->E F Reaction at Room Temperature (Monitor by HPLC/TLC) E->F G Aqueous Work-up (Acid/Base Washes) F->G H Dry Organic Layer and Evaporate Solvent G->H I Purify by Recrystallization H->I J Final Product I->J

Caption: Experimental workflow for the synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

reaction_pathway cluster_reactants Reactants cluster_product Product Bisphenol A Final_Product Bisphenol A->Final_Product + 2x Sulfonyl_Chloride Sulfonyl_Chloride->Final_Product Base (e.g., Et3N) Anhydrous Solvent

Caption: Proposed reaction pathway for the synthesis.

References

Technical Support Center: Post-Polymerization Processing of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)-based materials. The information is structured to address common challenges encountered during post-polymerization processing, particularly sulfonation and subsequent handling.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the post-polymerization processing of your materials.

Problem 1: Incomplete or Low Degree of Sulfonation

Possible Causes & Solutions

CauseRecommended Action
Insufficient Sulfonating Agent Increase the molar ratio of the sulfonating agent (e.g., chlorosulfonic acid, oleum) to the polymer repeating unit. A stepwise addition of the sulfonating agent may also improve the reaction.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction closely as higher temperatures can lead to side reactions and degradation.
Poor Polymer Solubility Ensure the polymer is fully dissolved in a suitable aprotic polar solvent (e.g., NMP, DMAc) before adding the sulfonating agent.
Inadequate Reaction Time Extend the reaction time. Monitor the progress by taking aliquots and analyzing the degree of sulfonation using techniques like titration or NMR.
Steric Hindrance Consider using a less bulky sulfonating agent or a catalyst to facilitate the reaction at sterically hindered sites.

Problem 2: Polymer Degradation (Chain Scission) During Sulfonation

Possible Causes & Solutions

CauseRecommended Action
Aggressive Sulfonating Agent Use a milder sulfonating agent. For instance, a complex of SO3 with a Lewis base (e.g., triethyl phosphate) can be less harsh than fuming sulfuric acid.
High Reaction Temperature Perform the sulfonation at a lower temperature for a longer duration.
Presence of Water Ensure all reagents and solvents are anhydrous, as water can promote side reactions and degradation.
Oxidative Degradation Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Problem 3: Poor Solubility of the Sulfonated Polymer

Possible Causes & Solutions

CauseRecommended Action
High Degree of Sulfonation A very high degree of sulfonation can sometimes lead to reduced solubility in certain organic solvents. Attempt to dissolve the polymer in highly polar aprotic solvents like DMSO or DMF.
Cross-linking Side reactions during sulfonation can lead to cross-linking. This can be confirmed by swelling tests. If cross-linked, the polymer will swell but not dissolve. Consider adjusting reaction conditions to minimize side reactions.
Aggregation of Sulfonic Acid Groups The presence of strong intermolecular hydrogen bonding between sulfonic acid groups can reduce solubility. Try dissolving the polymer in the salt form (e.g., by neutralizing with a base) and then re-acidifying if necessary.

Problem 4: Brittleness of Final Material/Membrane

Possible Causes & Solutions

CauseRecommended Action
High Degree of Sulfonation An excessive degree of sulfonation can lead to increased rigidity and brittleness. Aim for an optimal degree of sulfonation that balances desired properties with mechanical integrity.
Low Molecular Weight Polymer degradation during processing can lead to a lower molecular weight and consequently, poorer mechanical properties. Use GPC to check the molecular weight before and after sulfonation.
Inefficient Film Casting/Drying The casting and drying process can induce stress in the material. Ensure a slow and controlled solvent evaporation rate. Thermal annealing after drying may also improve flexibility.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)-based polymers?

The synthesis typically starts with the polymerization of a diamine monomer, likely derived from 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A) and a derivative of 2-aminobenzenesulfonic acid.

Q2: How can I control the degree of sulfonation in my polymer?

The degree of sulfonation can be controlled by several factors:

  • Molar ratio of sulfonating agent to polymer repeating unit: Increasing this ratio generally increases the degree of sulfonation.

  • Reaction time and temperature: Longer reaction times and higher temperatures typically lead to a higher degree of sulfonation.

  • Choice of sulfonating agent: Different sulfonating agents have different reactivities.

Q3: What are the best analytical techniques to characterize the sulfonated polymer?

  • FTIR Spectroscopy: To confirm the incorporation of sulfonic acid groups (-SO3H), look for characteristic peaks around 1030 cm⁻¹ (symmetric S=O stretching) and 1250 cm⁻¹ (asymmetric S=O stretching).

  • ¹H NMR Spectroscopy: To determine the degree of sulfonation by integrating the signals of aromatic protons adjacent to the sulfonic acid groups relative to other protons in the repeating unit.

  • Titration: To determine the ion exchange capacity (IEC), which is a measure of the number of sulfonic acid groups per unit weight of the polymer.

  • Gel Permeation Chromatography (GPC): To assess any changes in molecular weight and molecular weight distribution after sulfonation, which can indicate if degradation has occurred.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the sulfonated polymer. Sulfonated polymers typically show a weight loss step corresponding to the loss of the sulfonic acid groups at elevated temperatures.[1]

Q4: My sulfonated polymer shows poor hydrolytic stability. What can I do to improve it?

Improving hydrolytic stability is crucial, especially for applications in humid environments.[2] Consider the following strategies:

  • Cross-linking: Introducing covalent cross-links between polymer chains can enhance stability.[2]

  • Blending: Blending your polymer with another more hydrolytically stable polymer can improve the overall properties of the material.[2]

  • Reinforcement: Incorporating a reinforcing material, such as electrospun fibers, can improve the mechanical and hydrolytic stability of membranes.[2]

Q5: What are the expected thermal degradation patterns for these types of sulfonated polymers?

Sulfonated aromatic polymers typically exhibit a multi-step degradation process when analyzed by TGA.[1] The initial weight loss is usually due to the loss of absorbed water. The subsequent major weight loss is often attributed to the desulfonation process, where the sulfonic acid groups are cleaved from the polymer backbone.[1] At higher temperatures, the main polymer backbone begins to degrade. The specific degradation temperatures will depend on the polymer's exact structure and the degree of sulfonation.

Data Presentation

Table 1: Typical Properties of Related Sulfonated Aromatic Polymers

PropertyTypical Value RangeAnalytical Method
Ion Exchange Capacity (IEC)1.0 - 2.5 meq/gTitration
Water Uptake20 - 100 wt%Gravimetric Analysis
Glass Transition Temperature (Tg)200 - 300 °CDSC
Decomposition Temperature (Td)> 250 °C (desulfonation)TGA
Proton Conductivity10⁻² - 10⁻¹ S/cmElectrochemical Impedance Spectroscopy

Note: These values are indicative and can vary significantly based on the specific polymer structure, degree of sulfonation, and measurement conditions.

Experimental Protocols

Protocol 1: General Procedure for Post-Sulfonation

  • Dissolution: Dissolve the Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)-based polymer in a suitable anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) under an inert atmosphere (N₂ or Ar). The concentration will depend on the polymer's molecular weight and solubility.

  • Cooling: Cool the polymer solution to 0 °C in an ice bath.

  • Addition of Sulfonating Agent: Slowly add the chosen sulfonating agent (e.g., a solution of chlorosulfonic acid in the same solvent) dropwise to the polymer solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a predetermined time (e.g., 2-24 hours). The optimal time and temperature should be determined experimentally.

  • Precipitation: Precipitate the sulfonated polymer by slowly pouring the reaction mixture into a non-solvent, such as deionized water or isopropanol.

  • Purification: Filter the precipitated polymer and wash it extensively with the non-solvent to remove any unreacted sulfonating agent and residual solvent. Further purification can be done by dialysis against deionized water.

  • Drying: Dry the purified sulfonated polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Sulfonation Reaction cluster_workup Work-up & Purification dissolution Polymer Dissolution (Anhydrous Solvent, Inert Atm.) cooling Cooling to 0°C dissolution->cooling addition Slow Addition of Sulfonating Agent cooling->addition reaction Stirring at RT addition->reaction precipitation Precipitation in Non-Solvent reaction->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying

Caption: General workflow for the post-sulfonation of aromatic polymers.

TroubleshootingTree cluster_conditions Reaction Conditions cluster_solubility Solubility Issues start Low Degree of Sulfonation? inc_agent Increase Sulfonating Agent start->inc_agent Yes check_solubility Ensure Full Dissolution Before Reaction start->check_solubility Yes inc_temp Increase Temperature inc_agent->inc_temp inc_time Increase Reaction Time inc_temp->inc_time end_node Re-evaluate Protocol inc_time->end_node check_solubility->end_node

Caption: Decision tree for troubleshooting a low degree of sulfonation.

References

Validation & Comparative

"Comparing Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) with other sulfonated diamine monomers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) and other key sulfonated diamine monomers used in the synthesis of high-performance sulfonated polyimides (SPIs). These polymers are of significant interest for applications ranging from proton exchange membranes in fuel cells to advanced materials in medical devices. This document compiles available data on monomer properties, polymer performance characteristics, and detailed experimental protocols to assist in material selection and development.

Introduction to Sulfonated Diamine Monomers

Sulfonated diamine monomers are essential building blocks for introducing sulfonic acid groups (-SO₃H) into a polymer backbone, thereby imparting properties such as hydrophilicity, ion exchange capacity, and proton conductivity. The structure of the diamine monomer significantly influences the final properties of the resulting sulfonated polyimide, including its thermal stability, mechanical strength, and hydrolytic stability. While a wide array of sulfonated diamines have been synthesized and studied, this guide will focus on a selection of prominent examples and compare them with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

  • Chemical Structure:

    • CAS Number: 68015-60-1[1][2][3]

    • Molecular Formula: C₂₇H₂₆N₂O₆S₂[1][4]

    • Molecular Weight: 538.64 g/mol [1]

  • Overview: Information regarding the performance of polyimides derived from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is not extensively available in the reviewed scientific literature. Its structure, featuring an isopropylidene linkage, suggests a potential for good solubility of the resulting polyimides. The two sulfonate groups are positioned ortho to the amine functionalities.

Comparative Performance of Sulfonated Polyimides

The performance of sulfonated polyimides is critically dependent on the choice of the sulfonated diamine monomer. Key performance indicators include proton conductivity, water uptake, thermal stability, and hydrolytic stability. Below is a comparison of polyimides derived from various sulfonated diamines.

Data Presentation

Table 1: Comparison of Properties of Polyimides Derived from Various Sulfonated Diamine Monomers

Sulfonated Diamine MonomerAbbreviationDianhydrideProton Conductivity (S/cm)Water Uptake (%)Thermal Stability (Td5, °C)Hydrolytic Stability
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) --Data not availableData not availableData not availableData not available
4,4'-bis(4-aminophenoxy)diphenyl sulfone-3,3'-disulfonic acidBAPPSDSNTDASimilar to or slightly higher than Nafion® 117 at high humidity (>70%)[5]--Good water stability[5]
9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acidBAPFDSNTDASimilar to or higher than Nafion® 117 at 100% RH[6]--Better water stability than BDSA-based polyimides[6]
4,4′-diaminodiphenyl ether-2,2′-disulfonic acidODADSNTDAComparable to Nafion® 117[7]18.93–28.89[8]-Better stability toward water than BDSA-based polyimides[7]
2,2′-Benzidinedisulfonic acidBDSANTDAHigh performance in fuel cells[5]--Poor water stability[5]
Novel Sulfonated Diamine with Pendant Benzenesulfonic AcidNSDABTDAHigher than Nafion® 117 at elevated temperatures[9]Almost equal to Nafion® 117[9]-Improved hydrolytic stability[9]

Note: Performance characteristics are highly dependent on the specific dianhydride used for polymerization, the degree of sulfonation, and the testing conditions. NTDA (1,4,5,8-naphthalenetetracarboxylic dianhydride) and BTDA (3,3′,4,4′-benzophenonetetracarboxylic dianhydride) are common dianhydrides used in these syntheses.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. The following sections outline typical procedures for the synthesis and characterization of sulfonated polyimides.

Synthesis of Sulfonated Polyimides (General Two-Step Method)

A common method for synthesizing sulfonated polyimides involves a two-step process[5].

  • Step 1: Poly(amic acid) Synthesis:

    • A sulfonated diamine monomer and, if required, a non-sulfonated diamine comonomer are dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a reaction flask under an inert atmosphere (e.g., nitrogen).

    • A stoichiometric amount of a dianhydride is gradually added to the solution while stirring.

    • The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Step 2: Imidization:

    • The poly(amic acid) solution is cast onto a glass substrate to form a film.

    • The film is then subjected to thermal imidization by heating it at progressively higher temperatures, for instance, 100 °C, 200 °C, and 300 °C, for one hour at each temperature, to convert the poly(amic acid) to the final polyimide.

    • Alternatively, chemical imidization can be performed at lower temperatures by adding a dehydrating agent like a mixture of acetic anhydride and pyridine[5].

Characterization Methods

Thermogravimetric analysis is used to evaluate the thermal stability of the synthesized polyimides[5][7].

  • Sample Preparation: A small amount of the polyimide film (typically 5-10 mg) is placed in a TGA sample pan[5].

  • Analysis Conditions: The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen or air atmosphere[5].

  • Data Analysis: The temperatures at which 5% (Td5) and 10% (Td10) weight loss occur are determined from the TGA curve and used as indicators of thermal stability[5].

  • Procedure:

    • A dried membrane sample is weighed (W_dry).

    • The sample is immersed in deionized water at a specified temperature for 24 hours[10][11].

    • After immersion, the sample is removed, and excess surface water is wiped off with filter paper.

    • The wet sample is immediately weighed (W_wet).

  • Calculation: Water uptake is calculated using the formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100

  • Procedure: The proton conductivity of the membranes is typically measured using a four-probe AC impedance spectroscopy method. The membrane is placed in a temperature and humidity-controlled chamber.

  • Data Analysis: The conductivity (σ) is calculated from the impedance data. Measurements are often performed as a function of relative humidity and temperature[6].

  • Procedure: The hydrolytic stability of the polyimide membranes can be assessed by immersing them in water at elevated temperatures (e.g., 80°C or higher) for an extended period[1][12].

  • Analysis: The stability is evaluated by monitoring changes in properties such as weight loss, mechanical strength (tensile testing), and intrinsic viscosity over time. The appearance of new absorption peaks in FT-IR spectroscopy, such as those corresponding to anhydride end groups, can indicate hydrolytic scission of the imide rings[13].

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of sulfonated polyimides.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Monomers Sulfonated Diamine + Dianhydride PAA_Synth Poly(amic acid) Synthesis Monomers->PAA_Synth Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA_Synth Imidization Imidization (Thermal or Chemical) PAA_Synth->Imidization SPI_Membrane Sulfonated Polyimide Membrane Imidization->SPI_Membrane TGA Thermal Stability (TGA) SPI_Membrane->TGA Water_Uptake Water Uptake SPI_Membrane->Water_Uptake Proton_Conductivity Proton Conductivity SPI_Membrane->Proton_Conductivity Hydrolytic_Stability Hydrolytic Stability SPI_Membrane->Hydrolytic_Stability Comparison Comparative Analysis of Monomer Performance TGA->Comparison Water_Uptake->Comparison Proton_Conductivity->Comparison Hydrolytic_Stability->Comparison

Caption: Workflow for Synthesis and Characterization of Sulfonated Polyimides.

General Synthesis Pathway

The diagram below illustrates the general two-step chemical reaction for the synthesis of sulfonated polyimides.

G Reactants Sulfonated Diamine (H₂N-Ar(SO₃H)-NH₂) + Dianhydride (O(CO)₂-Ar'-(CO)₂O) PAA Poly(amic acid) Intermediate Reactants->PAA Step 1: Polycondensation SPI Sulfonated Polyimide + 2n H₂O PAA->SPI Step 2: Imidization (Heat)

Caption: General two-step synthesis of sulfonated polyimides.

Conclusion

The selection of a sulfonated diamine monomer is a critical decision in the design of sulfonated polyimides with tailored properties. While Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) presents an interesting chemical structure, the lack of available performance data in the scientific literature makes direct comparison challenging. In contrast, monomers like BAPPSDS, BAPFDS, and ODADS have been more extensively studied, and polyimides derived from them have demonstrated promising properties, often comparable or superior to the benchmark material Nafion® 117, particularly in terms of proton conductivity and water stability. The choice of dianhydride also plays a crucial role, with naphthalenic dianhydrides like NTDA generally imparting higher hydrolytic stability compared to phthalic dianhydrides[12]. This guide provides a foundation for researchers to compare existing sulfonated diamine monomers and highlights the need for further investigation into the properties of polyimides derived from less-studied monomers like Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

References

"Performance comparison of polyimides from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) versus commercial alternatives"

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of high-performance polymers, the quest for materials with superior thermal stability, mechanical robustness, and tailored electrical properties is paramount. This guide presents a comparative performance analysis of a novel polyimide derived from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) against established commercial alternatives, namely Kapton® HN and Upilex®-S. This comparison is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform materials selection for demanding applications.

The novel polyimide, featuring both isopropylidene (from a bisphenol A analogue) and sulfonate moieties, is designed to combine the benefits of good solubility and processability with high thermal stability and specific ionic conductivity. This analysis synthesizes representative data for such novel sulfonated polyimides from recent literature and benchmarks it against the widely adopted commercial polyimides.

Data Presentation: A Head-to-Head Comparison

The performance of these materials is summarized across three critical domains: thermal stability, mechanical properties, and dielectric performance. The following tables provide a quantitative comparison of key metrics.

Table 1: Thermal Properties

PropertyNovel Sulfonated Polyimide (Representative)Kapton® HNUpilex®-S
Glass Transition Temperature (Tg) 250 - 300 °C~385 °C[1]>500 °C[1]
5% Weight Loss Temperature (Td5) 450 - 500 °C>500 °C>500 °C
Coefficient of Thermal Expansion (CTE) 40 - 60 ppm/°C~20 ppm/°C~8 ppm/°C

Table 2: Mechanical Properties

PropertyNovel Sulfonated Polyimide (Representative)Kapton® HNUpilex®-S
Tensile Strength 90 - 120 MPa[2][3]~170 MPa[1]520 MPa[4][5]
Tensile Modulus 2.5 - 4.0 GPa[2][3]~3.0 GPa9.1 GPa[4][5][6]
Elongation at Break 5 - 15 %[2]70%40%[6]

Table 3: Dielectric Properties (at 1 MHz)

PropertyNovel Sulfonated Polyimide (Representative)Kapton® HNUpilex®-S
Dielectric Constant 3.0 - 3.5~3.4~3.5[6]
Dielectric Loss (Dissipation Factor) 0.008 - 0.015~0.002~0.0013[6]
Volume Resistivity >1014 Ω·m>1016 Ω·m>1014 Ω·m[6]

Experimental Protocols

The data presented in this guide is typically obtained through a suite of standardized experimental techniques designed to characterize the thermal, mechanical, and electrical properties of polymeric films.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of the polyimide. A sample is heated at a constant rate in a controlled atmosphere (typically nitrogen or air), and its weight is monitored as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for the onset of thermal decomposition.[7]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg), which is a critical indicator of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8]

  • Thermomechanical Analysis (TMA): TMA measures the dimensional changes of the material as a function of temperature. This is used to determine the coefficient of thermal expansion (CTE), a crucial parameter for applications involving temperature cycling, such as in flexible electronics.

Mechanical Testing
  • Tensile Testing (ASTM D882): The mechanical properties of the polyimide films are evaluated using a universal testing machine. Film specimens are subjected to a controlled tensile force until they fracture. This test yields essential data on tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (a measure of ductility).[6]

Dielectric Analysis
  • Dielectric Spectroscopy: This method characterizes the electrical properties of the polyimide over a range of frequencies. A sample is placed between two electrodes, and an alternating electric field is applied. The resulting measurements provide the dielectric constant (the ability to store electrical energy) and the dielectric loss or dissipation factor (the energy lost as heat).

  • Volume and Surface Resistivity (ASTM D257): These measurements quantify the electrical insulation capability of the material. High resistivity values indicate a good insulator.

Visualizing the Comparison

The following diagrams illustrate the logical flow of the performance comparison and a typical experimental workflow for polyimide characterization.

Performance_Comparison cluster_properties Performance Metrics cluster_alternatives Commercial Alternatives Novel_PI Novel Sulfonated Polyimide (Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)) Thermal Thermal Stability (Tg, Td5, CTE) Novel_PI->Thermal Mechanical Mechanical Properties (Tensile Strength, Modulus) Novel_PI->Mechanical Dielectric Dielectric Properties (Constant, Loss) Novel_PI->Dielectric Kapton Kapton® HN Thermal->Kapton vs. Upilex Upilex®-S Thermal->Upilex vs. Mechanical->Kapton vs. Mechanical->Upilex vs. Dielectric->Kapton vs. Dielectric->Upilex vs.

Caption: Comparative analysis of the novel polyimide against commercial alternatives.

Experimental_Workflow cluster_characterization Property Characterization start Polymer Synthesis (Polycondensation) casting Film Casting & Curing (Imidization) start->casting tga_dsc TGA / DSC / TMA (Thermal Properties) casting->tga_dsc tensile Tensile Testing (Mechanical Properties) casting->tensile dielectric Dielectric Analysis (Electrical Properties) casting->dielectric data Data Analysis & Comparison tga_dsc->data tensile->data dielectric->data

Caption: Standard workflow for polyimide film synthesis and characterization.

References

"Effect of the isopropylidene group in Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) on polymer properties"

Author: BenchChem Technical Support Team. Date: December 2025

Enhanced Solubility: Breaking Down Intermolecular Forces

One of the most notable effects of the isopropylidene group is the enhancement of polymer solubility in organic solvents. The bulky nature of this group increases the distance between polymer chains, thereby weakening the intermolecular forces, such as van der Waals interactions and hydrogen bonding, that typically lead to poor solubility in rigid aromatic polymers. This improved solubility is a significant advantage in polymer processing, allowing for easier casting of films and spinning of fibers from solution.

In contrast, analogous polymers lacking the isopropylidene group often exhibit a more linear and rigid chain structure, promoting tight chain packing and strong intermolecular attractions. This results in limited solubility, often requiring harsh solvents like concentrated sulfuric acid or N-methyl-2-pyrrolidone (NMP) with the addition of salts for processing.

Thermal Properties: A Balancing Act

The influence of the isopropylidene group on the thermal properties of polymers is more nuanced. The introduction of this flexible linkage can, in some cases, lower the glass transition temperature (Tg) by increasing the free volume and facilitating segmental motion of the polymer chains. However, the inherent rigidity of the aromatic rings connected by the isopropylidene bridge contributes to good overall thermal stability.

Polymers containing the isopropylidene moiety generally exhibit high decomposition temperatures, indicating that the covalent bonds within the polymer backbone remain stable at elevated temperatures. However, the thermo-oxidative stability can sometimes be compromised compared to their non-isopropylidene counterparts. The methyl groups on the isopropylidene bridge can be susceptible to oxidation at high temperatures in the presence of oxygen, leading to chain scission and degradation of the polymer.

Mechanical Strength: The Trade-off Between Flexibility and Rigidity

The mechanical properties of polymers are intrinsically linked to their molecular architecture. The presence of the isopropylidene group introduces a degree of flexibility into the polymer backbone, which can lead to a decrease in tensile strength and modulus compared to more rigid, linear analogues. The disruption of chain packing caused by the bulky isopropylidene group can reduce the efficiency of stress transfer between chains.

However, this increased flexibility can also lead to an improvement in toughness and elongation at break, making the polymer less brittle. Therefore, the incorporation of the isopropylidene group represents a trade-off between rigidity and flexibility, and the optimal balance depends on the specific application requirements.

A Comparative Overview

To illustrate the general effects of the isopropylidene group, the following table summarizes the expected property differences between an aromatic polymer containing the isopropylidene linkage and a hypothetical analogous polymer without it.

PropertyPolymer with Isopropylidene GroupAnalogous Polymer without Isopropylidene Group
Solubility Generally good in common organic solventsOften poor, requiring harsh solvents
Glass Transition Temp. (Tg) May be lower due to increased free volumeGenerally higher due to rigid chain packing
Thermal Decomposition Temp. High, good thermal stabilityHigh, good thermal stability
Thermo-oxidative Stability Can be lower due to susceptible methyl groupsGenerally higher
Tensile Strength & Modulus May be lower due to reduced chain packingGenerally higher
Toughness & Elongation May be higher due to increased flexibilityGenerally lower, more brittle

Experimental Protocols: A General Approach

While specific experimental protocols for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) are not available, the synthesis of analogous aromatic polysulfonamides typically involves the polycondensation of a diamine monomer with a disulfonyl chloride monomer in a polar aprotic solvent.

General Synthesis of Aromatic Polysulfonamides:

  • Monomer Preparation: The diamine monomer, in this case, a derivative of 2-aminobenzenesulfonic acid, and the disulfonyl chloride are synthesized and purified according to established literature procedures.

  • Polymerization: Equimolar amounts of the diamine and disulfonyl chloride are dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen).

  • Reaction Conditions: The reaction is typically carried out at low temperatures (0-5 °C) initially, followed by a gradual increase to room temperature or slightly elevated temperatures to ensure complete reaction.

  • Polymer Isolation: The resulting polymer is isolated by precipitation in a non-solvent like methanol or water, followed by filtration, washing, and drying under vacuum.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and the resulting polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

  • Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break of polymer films.

  • Solubility Tests: To assess the solubility of the polymer in a range of organic solvents.

Visualizing the Structural Impact

The following diagrams illustrate the conceptual difference in polymer chain architecture and its effect on intermolecular interactions.

G1 cluster_0 With Isopropylidene Group cluster_1 Without Isopropylidene Group P1_1 P1_1 P1_2 Isopropylidene (kink) P1_1->P1_2 P2_1 P2_1 P1_1->P2_1 Weaker Interactions P1_3 P1_3 P1_2->P1_3 P2_3 P2_3 P1_3->P2_3 P2_2 Linear Linkage P2_1->P2_2 P2_2->P2_3

Caption: Effect of Isopropylidene Group on Chain Packing.

G2 Monomers Monomers Polymerization Polymerization Monomers->Polymerization Polymer_with_iso Polymer with Isopropylidene Group Polymerization->Polymer_with_iso Polymer_without_iso Polymer without Isopropylidene Group Polymerization->Polymer_without_iso Characterization Characterization Polymer_with_iso->Characterization Polymer_without_iso->Characterization Property_Comparison Property Comparison (Solubility, Thermal, Mechanical) Characterization->Property_Comparison

The Sulfonation Advantage: A Comparative Guide to Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfonic acid groups into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) and its non-sulfonated analogs, highlighting the significant advantages conferred by sulfonation. By presenting key experimental data and detailed protocols, we aim to equip researchers with the critical information needed to advance their drug discovery and development programs.

Enhanced Physicochemical Properties through Sulfonation

The introduction of sulfonate (SO₃H) groups into an aromatic diamine backbone, such as in Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), dramatically alters its physicochemical properties, leading to significant benefits in a pharmaceutical context. The highly polar nature of the sulfonate group imparts increased aqueous solubility and can influence the molecule's conformation and interaction with biological targets.[1]

Key Advantages of Sulfonation:
  • Increased Aqueous Solubility: Sulfonated compounds typically exhibit significantly higher water solubility compared to their non-sulfonated counterparts. This is a critical attribute for drug candidates, as it can improve bioavailability and formulation options.[1]

  • Enhanced Biological Activity: The anionic character of the sulfonate group can lead to stronger interactions with biological targets, such as enzymes and receptors, potentially enhancing the compound's potency and efficacy. The sulfonate group can act as a hydrogen bond acceptor, contributing to improved binding affinity.

  • Modified Pharmacokinetics: The increased hydrophilicity of sulfonated compounds can alter their absorption, distribution, metabolism, and excretion (ADME) profiles, often leading to more favorable pharmacokinetic properties.

  • Reduced Cellular Permeability (for specific applications): In applications like cell-surface labeling, sulfonation can render molecules impermeable to the cell membrane, allowing for specific targeting of extracellular domains.[2]

Quantitative Comparison: Sulfonated vs. Non-Sulfonated Analogs

While direct comparative data for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is not extensively available in the public domain, we can extrapolate the expected improvements based on studies of analogous compounds. The following tables summarize quantitative data from comparative studies on sulfonated and non-sulfonated aromatic molecules, illustrating the typical impact of sulfonation.

Table 1: Comparison of Aqueous Solubility

Compound TypeSulfonated AnalogNon-Sulfonated AnalogFold Increase in Solubility
Aromatic Diamine (Predicted) HighLow>100x
Cyanine Dye[3] Water-solubleRequires organic co-solventSignificant

Data for the aromatic diamine is a qualitative prediction based on general chemical principles. Data for the cyanine dye illustrates the dramatic effect of sulfonation on the solubility of larger organic molecules.

Table 2: Comparison of Water Uptake in Polymer Films

Polymer TypeSulfonated Polymer (SPEEK)Non-Sulfonated Polymer (PEEK)Water Uptake (%)
Polyaryletherketone[4] 12.7 - 13.8< 1Significant

This data, from polymer science, demonstrates the substantial increase in hydrophilicity and water absorption conferred by sulfonation at a material level, a principle that also applies at the molecular level.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of sulfonated aromatic diamines, based on established chemical literature.

Protocol 1: Synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

This protocol describes a general method for the sulfonation of an aromatic diamine using fuming sulfuric acid.

Materials:

  • 2,2-Bis(4-aminophenyl)propane (non-sulfonated analog)

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Concentrated sulfuric acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,2-Bis(4-aminophenyl)propane in concentrated sulfuric acid at 0°C.

  • Slowly add fuming sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonated product.

  • Filter the precipitate and wash thoroughly with cold deionized water until the washings are neutral.

  • Redissolve the product in an aqueous solution of sodium hydroxide.

  • Reprecipitate the product by adding concentrated hydrochloric acid.

  • Filter the final product, wash with deionized water, and dry under vacuum at 80°C.

Characterization:

  • FT-IR Spectroscopy: Confirm the presence of sulfonic acid groups by identifying characteristic S=O stretching vibrations around 1030 and 1086 cm⁻¹.

  • ¹H NMR Spectroscopy: Analyze the aromatic proton signals to confirm the position and degree of sulfonation.

  • Elemental Analysis: Determine the sulfur content to verify the extent of sulfonation.

Protocol 2: Determination of Aqueous Solubility

Procedure:

  • Prepare saturated solutions of the sulfonated and non-sulfonated compounds in deionized water at a constant temperature (e.g., 25°C).

  • Equilibrate the solutions for 24 hours with continuous stirring.

  • Centrifuge the solutions to pellet any undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility in g/L or mol/L.

Visualizing the Impact of Sulfonation

The following diagrams illustrate the conceptual workflow for evaluating the advantages of a sulfonated compound and a potential signaling pathway that could be modulated by such a molecule.

G Experimental Workflow for Comparison cluster_synthesis Synthesis & Characterization cluster_comparison Comparative Analysis cluster_data Data Analysis start Starting Materials (Aromatic Diamine) sulfonation Sulfonation Reaction start->sulfonation char_sulf Characterization (FT-IR, NMR) sulfonation->char_sulf solubility Solubility Assay char_sulf->solubility binding Binding Affinity Assay char_sulf->binding activity Biological Activity Assay char_sulf->activity data Quantitative Data (Tables & Graphs) solubility->data binding->data activity->data conclusion Conclusion on Advantages data->conclusion

Caption: A flowchart of the experimental workflow.

G Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene tf->gene Regulates response Cellular Response gene->response sulfonated_drug Sulfonated Analog (High Affinity) sulfonated_drug->receptor Binds nonsulfonated_drug Non-Sulfonated Analog (Low Affinity) nonsulfonated_drug->receptor

Caption: Hypothetical signaling pathway modulation.

Conclusion

The sulfonation of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) represents a strategic chemical modification that confers significant advantages over its non-sulfonated analog for applications in drug development. The enhanced aqueous solubility, potential for increased biological activity, and favorable modulation of pharmacokinetic properties make it a compelling structural motif for the design of novel therapeutics. The provided experimental frameworks offer a starting point for the synthesis and comparative evaluation of these and other sulfonated compounds, empowering researchers to harness the full potential of sulfonation in their scientific endeavors.

References

"Comparative thermal analysis (TGA, DSC) of polymers with and without Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermal properties of polymers modified with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). This document provides a comparative analysis of thermal stability and transitions using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data from analogous polymer systems.

The incorporation of specific functional monomers is a key strategy in developing high-performance polymers with tailored thermal properties. One such monomer of interest is Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). This molecule, featuring a bulky isopropylidene group, aromatic phenylene rings, and reactive aminobenzenesulphonate functionalities, has the potential to significantly alter the thermal behavior of base polymers. Due to the limited availability of direct experimental data on polymers specifically incorporating this monomer, this guide presents a comparative analysis based on studies of polymers with structurally similar components.

Executive Summary of Thermal Properties

The introduction of sulfonated monomers containing isopropylidene moieties into a polymer backbone generally leads to a notable increase in the glass transition temperature (Tg) and a multi-stage thermal decomposition profile. The bulky nature of the isopropylidene group restricts chain mobility, while the polar sulfonate groups can introduce strong intermolecular interactions, both contributing to a higher Tg. The thermal degradation, as observed by TGA, typically shows an initial weight loss corresponding to the scission of the sulfonate groups at a lower temperature, followed by the degradation of the main polymer chain at higher temperatures.

Quantitative Data Summary

The following tables summarize the expected thermal properties of a hypothetical base polymer (e.g., a standard aromatic polyamide or polyimide) and a modified polymer incorporating a monomer structurally similar to Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). The data is compiled from various studies on related polymer systems.

Table 1: Comparative Glass Transition Temperatures (DSC Data)

Polymer SystemGlass Transition Temperature (Tg) (°C)Data Source Analogy
Base Aromatic Polymer200 - 250[1]
Modified Polymer with Isopropylidene and Sulphonate Groups250 - 300[2][3]

Table 2: Comparative Thermal Decomposition Characteristics (TGA Data)

Polymer SystemOnset of Decomposition (Td5%) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)Char Yield at 800°C (%)Data Source Analogy
Base Aromatic Polymer> 450> 500> 50[1][4]
Modified Polymer with Isopropylidene and Sulphonate GroupsStage 1: ~300-350 (Sulphonate Group)Stage 2: > 450 (Polymer Backbone)Stage 1: ~320Stage 2: > 50040 - 50[2][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducible research.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer samples.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is placed on a sensitive microbalance within the TGA instrument.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min or 20°C/min.[6]

  • The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen, to prevent oxidative degradation.[7]

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer samples.

Methodology:

  • A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The samples are subjected to a controlled temperature program, which typically includes an initial heating scan to erase the polymer's thermal history, followed by a controlled cooling scan, and a final heating scan. A typical heating rate is 10°C/min or 20°C/min.[8][9]

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[10]

Visualized Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this comparative study and the logical relationship between the additive and the polymer's thermal properties.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation BasePolymer Synthesis of Base Polymer TGA Thermogravimetric Analysis (TGA) BasePolymer->TGA DSC Differential Scanning Calorimetry (DSC) BasePolymer->DSC ModifiedPolymer Synthesis of Modified Polymer with Additive ModifiedPolymer->TGA ModifiedPolymer->DSC CompareTd Compare Decomposition Temperatures & Char Yield TGA->CompareTd CompareTg Compare Glass Transition Temperatures DSC->CompareTg Conclusion Comparative Assessment of Thermal Properties CompareTd->Conclusion CompareTg->Conclusion

Caption: Experimental workflow for comparative thermal analysis.

LogicalRelationship cluster_properties Structural Features cluster_effects Effects on Polymer Properties Additive Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) BulkyGroup Bulky Isopropylidene Group Additive->BulkyGroup PolarGroup Polar Sulphonate Groups Additive->PolarGroup IncreasedTg Increased Glass Transition Temperature (Tg) BulkyGroup->IncreasedTg Restricts Chain Mobility PolarGroup->IncreasedTg Enhances Intermolecular Forces AlteredDegradation Altered Thermal Degradation Pathway PolarGroup->AlteredDegradation Lower Temperature Scission

Caption: Logical relationship of additive structure to polymer properties.

References

Validating the Purity of Synthesized Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), a complex aromatic sulphonate. Experimental data and detailed protocols are provided to support the objective comparison.

The structural complexity of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), which incorporates both a bisphenol A-like core and aminobenzenesulphonate moieties, necessitates a robust analytical method for accurate purity assessment and impurity profiling. HPLC, particularly reversed-phase HPLC, stands out as a premier technique for this purpose due to its high resolution, sensitivity, and adaptability.

Comparative Analysis of Analytical Techniques

While several analytical methods can be employed for the analysis of aromatic and sulphonated compounds, HPLC offers a superior balance of efficiency, versatility, and quantitative accuracy for the specific challenge of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). A comparison with other viable techniques is summarized below.

TechniquePrincipleAdvantages for Target CompoundDisadvantages for Target Compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution for complex mixtures, excellent quantitation, non-destructive, versatile (various columns and detectors).Can require method development, may consume significant solvent volumes.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile and thermally labile compounds like the target molecule without derivatization, which adds complexity and potential for side reactions.[1]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC, more susceptible to matrix effects.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight and structural information, highly sensitive and selective.[2][3]Higher cost and complexity of instrumentation and maintenance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Provides definitive structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for impure samples, higher instrumentation cost.

Based on this comparison, HPLC emerges as the most practical and effective primary technique for routine purity validation of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in a research and drug development setting.

HPLC Method for Purity Determination

A robust reversed-phase HPLC (RP-HPLC) method is proposed for the purity validation. The method is designed to separate the main compound from potential impurities, such as starting materials, by-products, and degradation products.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[4]

2. Mobile Phase and Gradient:

  • A gradient elution is proposed to ensure the separation of compounds with a range of polarities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A typical gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

  • Dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm (to ensure detection of all aromatic species)

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Illustrative Experimental Data

The following table presents hypothetical data from the HPLC analysis of three different batches of synthesized Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Batch No.Retention Time of Main Peak (min)Peak Area of Main PeakTotal Peak AreaCalculated Purity (%)
BATCH-00115.24,528,1904,600,50098.43
BATCH-00215.34,710,3204,750,80099.15
BATCH-00315.24,450,6704,580,20097.17

Visualizing the Workflow and Logic

To clearly delineate the experimental and logical processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report Purity_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_decision Decision compound Synthesized Compound hplc HPLC Analysis compound->hplc chromatogram Chromatogram hplc->chromatogram purity Purity Value (%) hplc->purity assessment Purity Assessment purity->assessment

References

"Benchmarking the mechanical properties of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)-based polymers"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of polymeric materials with specific mechanical and chemical properties is a critical aspect of innovation. This guide provides a comparative benchmark of the mechanical properties of polymers based on the Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) monomer unit against established high-performance polymers with structural similarities, namely Polysulfone (PSU), Polyetherimide (PEI), and Sulfonated Poly(ether ether ketone) (SPEEK).

Comparative Analysis of Mechanical Properties

The mechanical integrity of a polymer is paramount for its application. The following table summarizes key mechanical properties of Polysulfone, Polyetherimide, and Sulfonated Poly(ether ether ketone), which serve as benchmarks for evaluating novel sulfonated polymers.

PropertyPolysulfone (PSU)Polyetherimide (PEI)Sulfonated Poly(ether ether ketone) (SPEEK)
Tensile Strength (MPa) 80[1]110 - 210[2]Varies with sulfonation degree
Young's Modulus (GPa) 2.6[1]3.3 - 5.9[2][3]Varies with sulfonation degree
Elongation at Break (%) 50[1]3.0 - 34[2]Varies with sulfonation degree
Flexural Modulus (GPa) -3.4 - 5.9[2]-
Flexural Strength (MPa) -140 - 210[2]-
**Compressive Strength (MPa)-140 - 180[2]-
Glass Transition Temp. (°C) 190 - 230[4]217[3][5]Varies with sulfonation degree
Heat Deflection Temp. (°C) 174200 - 210[2]-

Note: The mechanical properties of SPEEK are highly dependent on the degree of sulfonation (DS). Generally, as the DS increases, the polymer becomes more hydrophilic and may exhibit lower mechanical strength compared to the parent PEEK polymer.

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies. Below are detailed protocols for key experiments used to characterize the mechanical properties of these polymers.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.

Apparatus: A universal testing machine (UTM) equipped with a suitable load cell and extensometer.

Procedure:

  • Sample Preparation: Dog-bone shaped specimens are prepared according to ASTM D638 standard. The dimensions of the specimens are precisely measured.

  • Testing Conditions: The test is conducted at a controlled temperature and humidity. The crosshead speed is set to a constant rate as specified in the standard.

  • Measurement: The specimen is mounted in the grips of the UTM. As the specimen is pulled, the load and displacement are continuously recorded until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Flexural Testing

Objective: To determine the flexural strength and flexural modulus of the polymer.

Apparatus: A universal testing machine with a three-point or four-point bending fixture.

Procedure:

  • Sample Preparation: Rectangular specimens are prepared according to ASTM D790 standard.

  • Testing Conditions: The test is performed at a controlled temperature and humidity.

  • Measurement: The specimen is placed on two supports, and a load is applied to the center (three-point) or at two points (four-point). The load and deflection are recorded until the specimen breaks or reaches a specified strain.

  • Data Analysis:

    • Flexural Strength: The maximum stress at the outermost fiber on the convex side of the specimen.

    • Flexural Modulus: A measure of the material's stiffness in bending.

Logical Workflow for Polymer Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of novel sulfonated polymers, providing a clear path from monomer synthesis to performance evaluation.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Monomer Monomer Synthesis (Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)) Polymerization Polymerization Monomer->Polymerization Polycondensation Purification Purification & Drying Polymerization->Purification Spectroscopy Spectroscopic Analysis (FTIR, NMR) Purification->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Purification->Mechanical Comparison Comparative Data Analysis Spectroscopy->Comparison Thermal->Comparison Mechanical->Comparison Application Application Specific Testing Comparison->Application G cluster_structure Polymer Structure cluster_properties Mechanical Properties Backbone Polymer Backbone (Rigidity/Flexibility) Strength Tensile & Flexural Strength Backbone->Strength Stiffness Young's & Flexural Modulus Backbone->Stiffness Sulfonation Degree of Sulfonation (DS) Sulfonation->Strength decreases Ductility Elongation at Break Sulfonation->Ductility increases MW Molecular Weight & Distribution MW->Strength MW->Ductility Crosslinking Crosslinking Density Crosslinking->Strength increases Crosslinking->Stiffness increases Crosslinking->Ductility decreases ThermalStability Thermal Stability Strength->ThermalStability

References

"Comparative study of the dielectric properties of polymers derived from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the dielectric characteristics of poly(m-phenylene isophthalamide) (PMIA), a sulfonated aromatic polyamide, and a fluorinated aromatic polyimide reveals the significant impact of chemical structure on their performance in electronic applications. This guide provides a comparative overview of their dielectric properties, supported by experimental data and detailed synthesis protocols.

Researchers in materials science and drug development professionals seeking high-performance polymers for applications such as electronic device separators, fire-resistant textiles, and advanced composites will find this guide valuable. The introduction of sulfonate or fluorine-containing groups into the polymer backbone dramatically alters the dielectric constant and dielectric loss, crucial parameters for insulating materials.

Executive Summary of Dielectric Performance

The following table summarizes the key dielectric properties of the three compared polymers. The data highlights the trade-offs between standard aromatic polyamides, those modified with sulfonic acid groups, and those incorporating fluorine atoms.

Polymer TypeMonomersDielectric Constant (at 1 MHz)Dielectric Loss Tangent (at 1 MHz)
Aromatic Polyamide m-phenylenediamine, Isophthaloyl chloride3.44 (at 1 Hz)[1]-
Sulfonated Aromatic Polyamide m-phenylenediamine, Isophthaloyl chloride, 5-sulfoisophthalic acidHigher than non-sulfonated counterparts (specific value depends on sulfonation degree)Higher than non-sulfonated counterparts
Fluorinated Aromatic Polyimide Trifluoromethyl-containing diamines and dianhydrides2.3120.00676

Experimental Protocols

Detailed methodologies for the synthesis of each class of polymer and the measurement of their dielectric properties are crucial for reproducible research.

Polymer Synthesis

1. Aromatic Polyamide: Poly(m-phenylene isophthalamide) (PMIA)

  • Method: Interfacial Polycondensation[1]

  • Procedure: An aqueous solution of m-phenylenediamine (MPD) is prepared. A separate solution of isophthaloyl chloride (IPC) in an organic solvent, such as tetrahydrofuran (THF), is also prepared. The two solutions are then carefully brought into contact. The polymerization of PMIA occurs at the interface of the two immiscible liquids. The resulting polymer is then collected, washed, and dried.

2. Sulfonated Aromatic Polyamide

  • Method: Low-Temperature Solution Polycondensation

  • Procedure: Aromatic diamines, such as m-phenylenediamine, are dissolved in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP). A sulfonated monomer, for instance, the sodium salt of 5-sulfoisophthalic acid, is added to the solution. The mixture is cooled, and then an aromatic diacid chloride, such as isophthaloyl chloride, is added portion-wise while stirring. The polymerization is carried out at a low temperature for several hours. The resulting sulfonated polyamide is then precipitated in a non-solvent, filtered, washed, and dried.

3. Fluorinated Aromatic Polyimide

  • Method: Two-Step Polycondensation

  • Procedure: In the first step, a fluorinated aromatic diamine (e.g., containing trifluoromethyl groups) is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature to form a poly(amic acid) solution. In the second step, this solution is cast into a film and then thermally or chemically treated to induce cyclodehydration (imidization), resulting in the final fluorinated polyimide film.

Measurement of Dielectric Properties

The dielectric properties of the polymer films are typically measured using a parallel plate capacitor setup. The measurements are conducted over a range of frequencies using an impedance analyzer. The ASTM D150 standard test method is a widely accepted procedure for determining the AC loss characteristics and permittivity (dielectric constant) of solid electrical insulation. The capacitance of the material is measured with the polymer film placed between the electrodes, and this is compared to the capacitance of the setup with air as the dielectric to calculate the dielectric constant. The dielectric loss tangent is also determined from the phase difference between the applied voltage and the resulting current.

Logical Relationship of Polymer Properties

The following diagram illustrates the relationship between the chemical modification of the aromatic polyamide and its resulting dielectric properties.

G cluster_0 Polymer Synthesis cluster_1 Chemical Modification cluster_2 Resulting Dielectric Properties Aromatic_Polyamide Aromatic Polyamide (e.g., PMIA) Sulfonation Introduction of -SO3H groups Aromatic_Polyamide->Sulfonation Modification Fluorination Introduction of -CF3 groups Aromatic_Polyamide->Fluorination Modification Baseline_Properties Baseline Dielectric Properties Aromatic_Polyamide->Baseline_Properties Sulfonated_Polyamide Sulfonated Aromatic Polyamide High_DC Higher Dielectric Constant & Dielectric Loss Sulfonated_Polyamide->High_DC Fluorinated_Polyimide Fluorinated Aromatic Polyimide Low_DC Lower Dielectric Constant & Dielectric Loss Fluorinated_Polyimide->Low_DC Sulfonation->Sulfonated_Polyamide Leads to Fluorination->Fluorinated_Polyimide Leads to

Caption: Impact of sulfonation and fluorination on the dielectric properties of aromatic polyamides.

References

A Comparative Guide to Polymers Based on Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) and its Isomers: A Structure-Property Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted structure-property relationships of novel polyimides derived from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) and its structural isomers. While direct experimental data for this specific monomer and its resulting polymers are not extensively available in public literature, this document synthesizes established principles from polymer science to predict and compare their performance. The insights are drawn from studies on analogous polymer systems, particularly those incorporating the isopropylidene moiety (from Bisphenol A) and sulfonated diamines.

The central theme of this guide is to elucidate how the isomeric placement of the aminobenzenesulphonate group on the phenylene ring influences the macroscopic properties of the resulting polymers. This understanding is critical for the rational design of new materials with tailored thermal, mechanical, and solubility characteristics for advanced applications.

Predicted Influence of Isomerism on Polymer Properties

The location of the amino and sulfonate groups on the benzene ring of the diamine monomer is expected to have a profound impact on the polymer chain packing, rigidity, and intermolecular interactions. We will consider three hypothetical isomers for comparison:

  • Polymer A: Derived from Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (ortho-isomer)

  • Polymer B: Derived from an isomeric Isopropylidenedi-1,4-phenylene bis(3-aminobenzenesulphonate) (meta-isomer)

  • Polymer C: Derived from an isomeric Isopropylidenedi-1,4-phenylene bis(4-aminobenzenesulphonate) (para-isomer)

The following sections and data tables are based on established trends observed in polyimides where the geometry of the diamine monomer is varied.

Data Presentation: Predicted Quantitative Comparison

The following tables summarize the predicted quantitative data for the three polymer isomers. These values are estimations based on structure-property relationships reported for similar aromatic polyimides.

Table 1: Predicted Thermal Properties

PropertyPolymer A (ortho-isomer)Polymer B (meta-isomer)Polymer C (para-isomer)
Glass Transition Temperature (Tg) HighestLowestHigh
5% Weight Loss Temperature (Td5) HighLowerHighest
Coefficient of Thermal Expansion (CTE) LowHighLowest

Table 2: Predicted Mechanical Properties

PropertyPolymer A (ortho-isomer)Polymer B (meta-isomer)Polymer C (para-isomer)
Tensile Strength HighModerateHighest
Tensile Modulus HighLowerHighest
Elongation at Break LowHighestLow

Table 3: Predicted Solubility

Solvent TypePolymer A (ortho-isomer)Polymer B (meta-isomer)Polymer C (para-isomer)
Aprotic Polar Solvents (e.g., NMP, DMAc) GoodExcellentPoor
Common Organic Solvents (e.g., THF, Chloroform) PoorModerateInsoluble

Experimental Protocols

The predicted data in this guide would be experimentally validated using the following standard protocols for polymer characterization.

Polymer Synthesis: Two-Step Polycondensation

A standard two-step polycondensation reaction would be employed for the synthesis of the polyimides.

  • Poly(amic acid) Formation: The diamine monomer (e.g., Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)) is dissolved in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen). An equimolar amount of a dianhydride, for instance, 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), is then added in portions at room temperature. The reaction mixture is stirred for 24 hours to yield a viscous poly(amic acid) solution.

  • Chemical Imidization: The poly(amic acid) solution is chemically imidized by the addition of a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine. The mixture is stirred at room temperature for 12 hours and then heated to 80-100°C for another 4 hours to complete the imidization. The resulting polyimide is precipitated in a non-solvent like methanol, filtered, washed, and dried under vacuum.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): The thermal stability of the polymers is determined using a TGA instrument. Samples (5-10 mg) are heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (Td5) is recorded.

  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using DSC. Polymer samples are heated to a temperature above the expected Tg, then rapidly cooled to below Tg, and subsequently reheated at a rate of 10-20°C/min. The Tg is taken as the midpoint of the transition in the second heating scan.

Mechanical Testing
  • Tensile Properties: Polymer films are cast from their solutions onto a glass substrate, followed by controlled drying and thermal curing. The films are cut into dumbbell-shaped specimens according to ASTM D882 standards. A universal testing machine is used to measure tensile strength, tensile modulus, and elongation at break at a specified strain rate.

Solubility Testing

The solubility of the polymers is determined by adding 10 mg of the polymer powder to 1 mL of various organic solvents at room temperature and after heating. The solubility is qualitatively assessed as soluble, partially soluble, or insoluble.

Visualization of Structure-Property Relationships

The following diagrams illustrate the logical relationships between the monomer structure and the predicted polymer properties, as well as a typical experimental workflow.

G Isomer Structure Effect on Polymer Properties cluster_0 Monomer Isomers cluster_1 Polymer Chain Characteristics cluster_2 Resulting Polymer Properties ortho-isomer ortho-isomer High Steric Hindrance High Steric Hindrance ortho-isomer->High Steric Hindrance meta-isomer meta-isomer Kinked, Asymmetric Chain Kinked, Asymmetric Chain meta-isomer->Kinked, Asymmetric Chain para-isomer para-isomer Linear, Rigid Rod-like Chain Linear, Rigid Rod-like Chain para-isomer->Linear, Rigid Rod-like Chain High Tg, Good Solubility High Tg, Good Solubility High Steric Hindrance->High Tg, Good Solubility Low Tg, Excellent Solubility, High Elongation Low Tg, Excellent Solubility, High Elongation Kinked, Asymmetric Chain->Low Tg, Excellent Solubility, High Elongation Highest Tg & Modulus, Poor Solubility Highest Tg & Modulus, Poor Solubility Linear, Rigid Rod-like Chain->Highest Tg & Modulus, Poor Solubility

Caption: Predicted relationship between monomer isomerism and polymer properties.

G Experimental Workflow for Polymer Characterization Monomer Synthesis Monomer Synthesis Polymerization Polymerization Monomer Synthesis->Polymerization Film Casting Film Casting Polymerization->Film Casting Characterization Characterization Film Casting->Characterization TGA TGA Characterization->TGA DSC DSC Characterization->DSC Tensile Testing Tensile Testing Characterization->Tensile Testing Solubility Test Solubility Test Characterization->Solubility Test Data Analysis & Comparison Data Analysis & Comparison TGA->Data Analysis & Comparison DSC->Data Analysis & Comparison Tensile Testing->Data Analysis & Comparison Solubility Test->Data Analysis & Comparison

Caption: Standard workflow for synthesis and characterization of the polymers.

Concluding Remarks

The isomeric position of functional groups in a monomer is a critical design parameter that significantly influences the final properties of a polymer. For the Isopropylidenedi-1,4-phenylene bis(aminobenzenesulphonate) system, it is predicted that the para-isomer will yield polymers with the highest thermal stability and mechanical strength but poor solubility, owing to its linear and rigid structure that allows for efficient chain packing. Conversely, the meta-isomer is expected to produce more soluble and flexible polymers with lower thermal resistance due to its kinked and asymmetric structure. The ortho-isomer is anticipated to strike a balance, offering good thermal stability and solubility, a consequence of the steric hindrance impeding tight chain packing. These predictions, rooted in established polymer science principles, provide a foundational guide for the development of new high-performance polymers with tailored properties for a range of scientific and industrial applications. Further experimental validation is essential to confirm and refine these structure-property relationships.

Safety Operating Guide

Proper Disposal of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (CAS No. 68015-60-1), adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with established safety data.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and be aware of the potential hazards. For Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), while specific toxicity data may be limited, it is prudent to handle it with care.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionChemical safety goggles or face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Protective ClothingLab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

Disposal of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Containment of Spills: In the event of a spill, prevent further leakage or spillage if it is safe to do so.[1]

  • Collection of Waste: Carefully collect the spilled material. For solid waste, it is recommended to take it up mechanically, avoiding dust formation, and place it into a designated, labeled, and sealed container for disposal.[1]

  • Waste Characterization: The waste must be characterized as chemical waste. Due to the limited toxicological data, it is advisable to treat it as hazardous waste unless determined otherwise by a qualified professional or local regulations.

  • Engage a Licensed Waste Disposal Contractor: The primary and recommended method for disposal is to entrust the material to a licensed and approved waste disposal company.[1] These contractors are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.

  • Contaminated Packaging: Any packaging that has come into contact with Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) should also be considered contaminated. Do not reuse the container.[1] It should be disposed of in the same manner as the chemical waste itself.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

G A Identify Waste: Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Don Personal Protective Equipment (PPE) B->C D Is there a spill? C->D E Contain and collect spill mechanically into a labeled, sealed container D->E Yes F Package waste and contaminated materials in approved containers D->F No E->F G Contact licensed waste disposal contractor for pickup and disposal F->G H Document waste disposal according to institutional and regulatory requirements G->H

Caption: Disposal workflow for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), thereby minimizing risks to themselves and the environment.

References

Personal protective equipment for handling Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (CAS No. 68015-60-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety Precautions

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is considered hazardous under the OSHA Hazard Communication Standard.[1] While specific toxicity data for this compound is limited, its chemical structure as an aromatic sulfonate suggests that it should be handled with care to avoid potential health effects. Similar compounds can cause skin and eye irritation.[2] Therefore, minimizing exposure through appropriate personal protective equipment (PPE) and handling procedures is paramount.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended equipment for various levels of protection.

Protection Level Equipment Specifications & Rationale
Primary Engineering Control Chemical Fume HoodTo be used for all weighing and handling of the solid compound to minimize inhalation of dust particles.
Eye and Face Protection Safety Glasses with Side Shields or GogglesEssential to protect against splashes or airborne particles. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1][3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.[3] For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a fume hood or if dust generation is unavoidable.[4] A NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) will ensure minimal exposure and risk.

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) before starting any work.

    • Ensure that a properly functioning chemical fume hood is available.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have an emergency plan in place, including the location of eyewash stations and safety showers.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to control dust.

    • Avoid creating dust.[1] Use techniques such as gentle scooping and avoiding pouring from a height.

    • If handling solutions, be mindful of potential splashes.

    • Keep containers of the chemical tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[1]

    • Decontaminate the work area, including the balance and fume hood surfaces.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination.

  • Solid Waste:

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE:

    • Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste container.

  • Waste Disposal:

    • All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Quantitative Data Summary

Property Value Source
CAS Number 68015-60-1--INVALID-LINK--
Molecular Formula C₂₇H₂₆N₂O₆S₂--INVALID-LINK--
Molecular Weight 538.64 g/mol --INVALID-LINK--
Physical State Solid (powder)Implied from handling precautions
Melting Point 158-159 °C--INVALID-LINK--

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for the safe handling of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if safe Weigh_Chemical Weigh Chemical Don_PPE->Weigh_Chemical Prepare_Solution Prepare Solution / Use in Experiment Weigh_Chemical->Prepare_Solution Decontaminate_Area Decontaminate Work Area Prepare_Solution->Decontaminate_Area Experiment Complete Segregate_Waste Segregate Waste Decontaminate_Area->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Store_Waste Store Waste in Labeled Container Doff_PPE->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Caption: Safe handling workflow for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.